Methysergide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJZHOPZRAFDTN-ZRGWGRIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023307 | |
| Record name | Methysergide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
MP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C; ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR; WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER; 1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER /MALEATE/, Decomposes above 165 °C; sol in methanol, less soluble in water (1:250); practically insoluble in absolute ethanol; practically insoluble in absolute ethanol /Methysergide dimaleate/ | |
| Record name | METHYSERGIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Solid | |
CAS No. |
361-37-5 | |
| Record name | Methysergide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methysergide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000361375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methysergide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methysergide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYSERGIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA9HY6Z98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYSERGIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
195 °C | |
| Record name | METHYSERGIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methysergide
Abstract: This document provides a comprehensive technical overview of the mechanism of action of methysergide, an ergot alkaloid derivative historically used for the prophylaxis of migraine and cluster headaches. It details the drug's complex pharmacokinetics, its multifaceted interactions with serotonin receptor subtypes, and the downstream signaling pathways it modulates. Special emphasis is placed on its role as a prodrug and the distinct pharmacological profile of its primary active metabolite, methylergometrine. This guide summarizes quantitative binding and functional data, outlines key experimental methodologies, and provides visual representations of critical pathways and processes to support advanced research and drug development.
Introduction
This compound is a semi-synthetic ergot alkaloid that was introduced in 1959 as a prophylactic treatment for severe migraine and cluster headaches.[1] While recognized for its high efficacy, its long-term use has been associated with serious, albeit uncommon, side effects such as retroperitoneal, pleuropulmonary, and cardiac valve fibrosis.[2] These safety concerns led to its withdrawal from markets in the United States and Canada.[3]
Pharmacologically, this compound is not a simple antagonist. It possesses a complex profile, acting as an antagonist at certain serotonin (5-hydroxytryptamine, 5-HT) receptors and a partial agonist at others.[2][3] Crucially, this compound is now understood to be a prodrug, with much of its therapeutic and toxic effects mediated by its potent, active metabolite, methylergometrine (also known as methylergonovine).[1][4] This guide dissects these complexities to provide a detailed understanding of its molecular mechanisms for an audience of researchers and drug development professionals.
Pharmacokinetics and Metabolism
The clinical activity of this compound is intrinsically linked to its metabolism. Following oral administration, this compound has a low bioavailability of approximately 13%, which is attributed to extensive first-pass metabolism in the liver.[5] The primary metabolic pathway is N-demethylation at the indole nitrogen, which converts this compound into its major active metabolite, methylergometrine.[1][5]
Plasma concentrations of methylergometrine are found to be about 10 times higher than those of the parent drug, and its elimination half-life is significantly longer.[5] This metabolic conversion is critical, as methylergometrine has a distinct and more potent pharmacological profile at key serotonin receptors, contributing significantly to both the therapeutic efficacy and the adverse effects of this compound administration.[1][4]
Core Mechanism of Action: Receptor Interactions
This compound and its metabolite interact with a wide range of serotonin receptors, as well as other monoaminergic receptors. Their actions are not uniform across these targets; they exhibit a mix of antagonist, partial agonist, and agonist activities.
Receptor Binding Affinity
This compound displays high affinity for several 5-HT receptor subtypes. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| 5-HT1A | Human | 7.51 | 30.9 | [6] |
| 5-HT1B | Rat | 7.5 | 31.6 | [7] |
| 5-HT1D | Human | 7.9 | 12.6 | [7] |
| 5-HT2A | Human | 8.8 | 1.6 | [7] |
| 5-HT2B | Human | 8.8 | 1.6 | [7] |
| 5-HT2C | Rat | 9.3 | 0.5 | [7] |
| 5-HT6 | Human | 6.80 | 158.5 | [6] |
| 5-HT7 | Human | 8.4 | 4.0 | [7] |
| α2A-Adrenergic | Human | 5.79 | 1631 | [7] |
| α2B-Adrenergic | Human | 5.66 | 2175 | [7] |
Table 1: Receptor Binding Affinity Profile of this compound. pKi values were sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and DrugCentral and converted to Ki (nM).
Functional Activity
Beyond binding, the functional consequence of receptor occupation is critical. This compound is primarily an antagonist at 5-HT2 receptor subtypes.[3] In contrast, its metabolite, methylergometrine, acts as a potent agonist at these same receptors, a crucial difference that underlies the drug's potential for inducing cardiac valvulopathy.[4]
| Compound | Receptor | Assay Type | Functional Response | Potency | Reference |
| This compound | 5-HT2B | Gq Calcium Flux | Antagonist | IC50 = 2.4 nM | [4] |
| Methylergonovine | 5-HT2B | Gq Calcium Flux | Agonist | EC50 = 31 nM | [4] |
| This compound | 5-HT1A | - | Partial Agonist | - | [3] |
| This compound | 5-HT1B/1D | - | Agonist | - | [5] |
Table 2: Functional Activity of this compound and its Metabolite Methylergonovine. EC50 (half-maximal effective concentration) measures agonist potency, while IC50 (half-maximal inhibitory concentration) measures antagonist potency.
Downstream Signaling Pathways
The functional effects of this compound and methylergometrine are mediated by their influence on distinct G-protein-coupled receptor (GPCR) signaling cascades.
5-HT2 Receptor Antagonism (Gq/11 Pathway)
5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[8] Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking serotonin from binding and thus inhibiting this pathway. Conversely, its metabolite, methylergometrine, is an agonist and activates this cascade, which, upon chronic stimulation of 5-HT2B receptors on cardiac valve fibroblasts, is implicated in valvular heart disease.[4]
5-HT1 Receptor Partial Agonism (Gi/o Pathway)
5-HT1 receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are coupled to inhibitory Gi/o proteins.[6] Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), resulting in various downstream effects, including neuronal hyperpolarization. This compound acts as a partial agonist at 5-HT1A receptors and an agonist at 5-HT1B/1D receptors, thus activating this inhibitory pathway.[3][5] The agonism at 5-HT1B/1D receptors on cranial blood vessels is thought to contribute to its anti-migraine effect through vasoconstriction.
Pharmacological Basis of Therapeutic and Adverse Effects
The complex receptor pharmacology of this compound and its metabolite explains both its clinical utility and its potential for harm.
-
Anti-Migraine Effect: The therapeutic benefit in migraine prophylaxis is believed to arise from multiple mechanisms. Agonism at 5-HT1B/1D receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation phase of a migraine.[5] Additionally, antagonism of 5-HT2B receptors may also contribute to the antimigraine activity.[3]
-
Adverse Effects (Fibrosis): The serious adverse effect of cardiac valvulopathy is a direct consequence of this compound's metabolism. The metabolite, methylergometrine, is a potent 5-HT2B receptor agonist.[4] Chronic activation of 5-HT2B receptors expressed on cardiac valve interstitial cells stimulates mitogenesis and extracellular matrix production, leading to fibrotic thickening of the heart valves.[4]
Experimental Protocols
The quantitative data presented in this guide are generated through standardized pharmacological assays. The following sections detail the general methodologies for these key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[9]
Methodology:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor protein. Protein concentration is quantified via a method like the BCA assay.[10]
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[11]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free, unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[10][12]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as percent inhibition of radioligand binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Cell-Based Assay (Calcium Mobilization)
This assay is used to measure the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2 family. It quantifies changes in intracellular calcium concentration following receptor activation.[3]
Methodology:
-
Cell Culture: A cell line (e.g., HEK293) stably or transiently expressing the target receptor (e.g., 5-HT2B) is cultured in multi-well plates.[13]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.[14]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The test compound is added to the wells, and fluorescence is monitored in real-time.
-
Signal Detection: For an agonist (like methylergonovine), addition will trigger an increase in intracellular calcium, causing a sharp increase in fluorescence. For an antagonist (like this compound), cells are pre-incubated with it before adding a known agonist; the antagonist's effect is measured by its ability to block the agonist-induced fluorescence increase.[3]
-
Data Analysis: The change in fluorescence intensity is plotted against compound concentration to generate a dose-response curve, from which an EC50 (for agonists) or IC50 (for antagonists) can be calculated.[14]
Conclusion
The mechanism of action of this compound is far more complex than that of a simple serotonin antagonist. It is a prodrug that is converted to the more abundant and pharmacologically active metabolite, methylergometrine. The parent drug and its metabolite possess a mixed and distinct pharmacological profile, exhibiting antagonism, partial agonism, and full agonism at various serotonin receptors. This complex pharmacology is responsible for both its potent anti-migraine efficacy, driven by 5-HT1B/1D agonism and 5-HT2B antagonism, and its significant risk of fibrosis, driven by the potent 5-HT2B agonism of its metabolite. A thorough understanding of these multifaceted mechanisms is essential for the development of safer and more effective therapeutics for migraine and related disorders.
References
- 1. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Methysergide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methysergide, a semi-synthetic ergot alkaloid, has a rich and complex history in the pharmacological landscape. Once a frontline prophylactic treatment for migraine and cluster headaches, its use has been curtailed by safety concerns, yet it remains a valuable tool for research into the serotonergic system. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, focusing on its mechanism of action, receptor binding profile, pharmacokinetics, and the experimental methodologies used to elucidate these characteristics. Particular emphasis is placed on its role as a prodrug and the distinct pharmacological profile of its active metabolite, methylergometrine. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic pathways and the development of novel therapeutics.
Introduction
This compound was first introduced for the prevention of migraine in 1959.[1] It is a derivative of lysergic acid and shares structural similarities with other ergot alkaloids.[2] While effective in reducing the frequency and severity of vascular headaches, its clinical application has been significantly limited due to the risk of serious side effects, most notably retroperitoneal, pleuropulmonary, and cardiac valvular fibrosis with long-term use.[3][4] Consequently, it has been withdrawn from the market in the United States and Canada.[1] Despite its diminished clinical role, this compound's complex pharmacology, particularly its interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, continues to be of significant interest to the scientific community.
A pivotal aspect of this compound's pharmacology is its in vivo conversion to methylergometrine (also known as methylergonovine).[5] This active metabolite is largely responsible for the therapeutic effects and some of the adverse reactions associated with this compound administration.[5][6] This guide will therefore consider the pharmacological properties of both this compound and methylergometrine to provide a complete picture of its in vivo activity.
Mechanism of Action
This compound's primary mechanism of action is the modulation of the serotonin receptor system. It exhibits a complex profile of both antagonistic and agonistic activity at various 5-HT receptor subtypes.[2][3] The prevailing understanding is that this compound itself is a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, while its metabolite, methylergometrine, is a potent agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1]
The prophylactic effect of this compound in migraine is thought to be mediated by its antagonism of 5-HT2B receptors, which may prevent the vasodilation and neurogenic inflammation associated with migraine attacks.[1] Conversely, the agonism of its metabolite, methylergometrine, at 5-HT1B/1D receptors is believed to contribute to the acute anti-migraine effects by causing vasoconstriction of cranial blood vessels.[1]
The serious fibrotic side effects of long-term this compound use are strongly linked to the agonist activity of its metabolite, methylergometrine, at the 5-HT2B receptor.[1] Activation of this receptor on cardiac valve fibroblasts can lead to mitogenesis and subsequent valvular heart disease.
Prodrug Activation
This compound undergoes extensive first-pass metabolism in the liver, where it is N-demethylated to form methylergometrine.[5][7] This metabolic conversion is crucial to its pharmacological activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. Methylergometrine, an active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methysergide: A Technical Guide to its Function as a 5-HT Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of methysergide, a semi-synthetic ergot alkaloid, with a primary focus on its antagonist activity at serotonin (5-HT) receptors. Historically utilized for migraine prophylaxis, this compound's complex pharmacology, characterized by a mixed profile of antagonism and agonism across various 5-HT receptor subtypes, makes it a significant compound of study. This document details its receptor interaction profile, quantitative pharmacological data, key experimental methodologies for its characterization, and the associated intracellular signaling pathways.
Pharmacological Profile at Serotonin (5-HT) Receptors
This compound is a non-selective serotonergic agent that interacts with multiple 5-HT receptor subtypes.[1][2] It is most prominently characterized as a potent antagonist at the 5-HT2 receptor family.[1][2][3] However, its clinical effects and side-effect profile are also dictated by its agonist activity at 5-HT1 receptors and the pharmacological actions of its primary, active metabolite, methylergometrine.[3][4]
-
5-HT2 Receptor Family (Antagonism): this compound demonstrates potent antagonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3][4] Its antagonism of 5-HT on vascular smooth muscle is a key aspect of its mechanism.[3][5] The blockade of 5-HT2B and 5-HT2C receptors is considered desirable for its efficacy in migraine prevention.[4] It is crucial to note that the major metabolite, methylergometrine, is a potent agonist at the 5-HT2B receptor, an action strongly associated with the risk of drug-induced cardiac valvulopathy and fibrosis observed after long-term use.[4][6]
-
5-HT1 Receptor Family (Agonism): In contrast to its effects on the 5-HT2 family, this compound functions as an agonist or partial agonist at several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1F, and as a partial agonist at the 5-HT1D receptor.[3][4][7] This agonist activity, particularly at 5-HT1B/1D receptors, is thought to contribute to its therapeutic effects in migraine by constricting dilated cranial blood vessels.[3]
-
Other 5-HT Receptors: this compound is also a potent antagonist at the 5-HT7 receptor.[3]
Quantitative Pharmacological Data
The following table summarizes the binding affinity (Ki) and functional antagonist potency (IC50) of this compound at various human serotonin receptor subtypes. This data is compiled from in vitro pharmacology studies.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT2A | Radioligand Binding | Ki | 1.1 | [8] |
| 5-HT2B | Radioligand Binding | Ki | 0.36 | [8] |
| Functional Antagonism (Calcium Flux) | IC50 | 2.4 | [6] | |
| 5-HT2C | Radioligand Binding | Ki | 1.0 | [8] |
| 5-HT1A | Radioligand Binding | Ki | 25.1 | [8] |
| 5-HT1B | Radioligand Binding | Ki | 19.9 | [8] |
| 5-HT1D | Radioligand Binding | Ki | 15.8 | [8] |
| 5-HT6 | Radioligand Binding | Ki | 5.0 | [8] |
| 5-HT7 | Radioligand Binding | Ki | 3.1 | [8] |
Key Experimental Protocols
The characterization of this compound's activity at 5-HT receptors relies on standardized in vitro assays. The following sections detail the general methodologies for two primary types of experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist potency (IC50).
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target 5-HT receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO-K1) stably expressing the human 5-HT receptor subtype of interest.[10]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]Ketanserin for 5-HT2A receptors).[11]
-
Test Compound: this compound, dissolved and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate all specific binding sites.
-
Assay Buffer: Typically contains Tris-HCl and MgCl2 at a physiological pH.[12]
-
Filtration Apparatus: A cell harvester and glass fiber filter plates (e.g., GF/C) to separate bound from free radioligand.[11]
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Preparation: Pre-treat glass fiber filter plates with a substance like polyethyleneimine to reduce non-specific binding.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of this compound.[11] Include wells for "total binding" (no competitor) and "non-specific binding" (saturating concentration of an unlabeled ligand).[11]
-
Equilibration: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the retained radioactivity in counts per minute (CPM) using a microplate scintillation counter.[11]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific CPM from total CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[10][11]
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Antagonism Assay (Calcium Flux)
This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist. For Gq-coupled receptors like the 5-HT2 family, agonist activation leads to a measurable increase in intracellular calcium.[13][14][15]
Objective: To determine the inhibitory concentration (IC50) of this compound against agonist-stimulated calcium mobilization via a 5-HT2 receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293, CHO-K1) stably expressing the target 5-HT2 receptor.[10]
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.[10]
-
Agonist: Serotonin (5-HT) or another suitable agonist.
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Plate Reader: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into the microplates and grow to near-confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Compound Pre-incubation: Wash the cells and add various concentrations of this compound (or vehicle control). Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[10]
-
Agonist Stimulation & Detection: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject a pre-determined concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response) into the wells and continue to measure the change in fluorescence intensity over time.[10]
-
Data Analysis:
-
The agonist-induced increase in fluorescence represents the functional response.
-
Calculate the percentage of inhibition of the agonist response at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with the 5-HT receptors at which this compound has its most prominent effects.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. JaypeeDigital | 5-Hydroxytryptamine, its Antagonists and Drug Therapy of Migraine [jaypeedigital.com]
- 3. ihs-headache.org [ihs-headache.org]
- 4. neurology.org [neurology.org]
- 5. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 13. innoprot.com [innoprot.com]
- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
The Rise and Fall of a Migraine Pioneer: A Technical History of Methysergide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the understanding of migraine pathophysiology was in its nascent stages, largely dominated by vascular theories. The discovery and investigation of serotonin (5-hydroxytryptamine, 5-HT) opened a new frontier in neuroscience and provided a crucial link to the puzzle of migraine. It was within this context that methysergide, a semi-synthetic ergot alkaloid, emerged as the first truly effective prophylactic treatment for migraine, fundamentally shaping the course of migraine research and drug development for decades to come. This technical guide provides a comprehensive historical account of this compound's journey, from its rational design based on the serotonin theory of migraine to its eventual decline due to safety concerns, offering valuable insights for today's researchers and drug developers.
The Serotonin Theory of Migraine and the Genesis of this compound
The story of this compound is intrinsically linked to the "serotonin theory of migraine." In the late 1940s and 1950s, researchers like Harold Wolff proposed that migraine pain stemmed from the dilation of extracranial blood vessels.[1] Simultaneously, serotonin was isolated in 1948 and identified as a potent vasoconstrictor.[1] This led to the hypothesis that a deficiency or dysregulation of serotonin could be a key factor in the development of migraine attacks.
Building on this, Italian neurologist Federigo Sicuteri was a key proponent of the idea that migraine could be an expression of a central serotonin deficiency.[1] This theoretical framework spurred the search for a potent and selective serotonin antagonist.[1] Synthesized from lysergic acid, this compound was developed by adding a methyl group and a butanolamid group, resulting in a compound with high affinity for serotonin receptors.[1] In 1959, Sicuteri introduced this compound as a preventive drug for migraine, marking a significant milestone in the management of this debilitating condition.[1][2]
Mechanism of Action: An Evolving Understanding
Initially, this compound's efficacy was attributed to its potent 5-HT receptor antagonism.[3] It was believed to counteract the presumed vasodilatory effects of serotonin depletion during a migraine attack. However, this view has evolved significantly over time. It is now understood that this compound is a prodrug, with much of its therapeutic effect mediated by its active metabolite, methylergometrine.[1]
Pharmacokinetic studies have shown that after oral administration, this compound has a low bioavailability of about 13% due to extensive first-pass metabolism into methylergometrine.[4] The plasma concentrations of methylergometrine are approximately ten times higher than those of the parent drug.[2]
The receptor pharmacology of both compounds is complex, involving interactions with multiple serotonin receptor subtypes:
-
This compound: Acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[5] It also exhibits agonist activity at 5-HT1A receptors.[6]
-
Methylergometrine: In contrast to its precursor, methylergometrine is a potent agonist at 5-HT2A and 5-HT2B receptors and a partial agonist at the 5-HT2C receptor. It is also a more potent agonist than this compound at 5-HT1B and 5-HT1D receptors.[2]
The prophylactic effect in migraine is now thought to be primarily due to the agonistic activity of methylergometrine at 5-HT1B/1D receptors, which are located on cranial blood vessels and trigeminal nerve endings. Agonism at these receptors is believed to cause vasoconstriction of dilated intracranial arteries and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby preventing the cascade of events that lead to migraine pain.[2][4]
Signaling Pathways
The therapeutic and adverse effects of this compound and its metabolite can be understood through their interactions with distinct signaling pathways.
Clinical Efficacy and Dosage
Numerous clinical trials conducted in the 1960s and beyond demonstrated the significant efficacy of this compound in the prophylactic treatment of migraine.
| Clinical Trial Data on this compound for Migraine Prophylaxis | |||||
| Study | Year | Number of Patients | Dosage | Efficacy (Excellent/Good Response or ≥50% Reduction in Headache Frequency) | Side Effect Incidence |
| Sicuteri[7] | 1959 | 18 | Not specified | 61% (11/18) showed marked improvement | Not detailed |
| Lloyd-Smith & McNaughton[8][9] | 1963 | 87 | Not specified | 50.6% (Excellent or Good results) | 34.2% |
| Graham[10] | 1964 | 500 | Varied, often >8mg/day for some side effects | Not specified in this format | Peripheral edema (10%), Weight gain (10%), Peripheral arterial insufficiency (7%) |
| Curran & Lance[11] | 1964 | 320 | Started at 6mg/day, then reduced | 63% (202/320) improved | 20% discontinued due to side effects |
| Pedersen & Møller[12] | 1966 | 60 | 6mg/day | 57% (34/60) had ≥50% reduction in headache frequency | Not detailed |
Dosage and Administration: The typical oral dosage of this compound for migraine prophylaxis was 4 to 8 mg daily, administered in divided doses with meals.[13] Due to the risk of fibrotic complications, it was recommended that treatment be interrupted for 3 to 4 weeks after every 6-month course.[13]
The Shadow of Fibrosis: A Serious Adverse Effect
Despite its clinical success, the long-term use of this compound was marred by the discovery of a rare but serious side effect: drug-induced fibrosis. In 1964, just five years after its introduction, reports emerged linking chronic this compound intake to retroperitoneal fibrosis, a condition characterized by the development of fibrous tissue in the retroperitoneal space, which can obstruct the ureters and other abdominal structures.[1][2] Subsequent reports also described fibrosis in other locations, including the pleura, lungs, and heart valves (cardiac valvulopathy).[5][14]
The incidence of retroperitoneal fibrosis in patients treated with this compound is estimated to be around 1 in 5,000.[3][6] While uncommon, the severity of this complication led to a significant decline in its use.[2]
The Molecular Basis of this compound-Induced Fibrosis
The fibrotic side effects of this compound are now understood to be mediated by its active metabolite, methylergometrine, through the activation of 5-HT2B receptors on fibroblasts.
Activation of the 5-HT2B receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of the Transforming Growth Factor-beta (TGF-β) pathway.[15] TGF-β is a potent pro-fibrotic cytokine that stimulates the proliferation and differentiation of fibroblasts into myofibroblasts. These activated cells then excessively deposit extracellular matrix components, such as collagen, leading to the formation of fibrotic tissue.
Experimental Protocols: A Glimpse into the Research
Radioligand Binding Assays
These assays were crucial for determining the affinity of this compound and methylergometrine for various serotonin receptors.
Principle: To quantify the binding of a radiolabeled ligand to its receptor.
General Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., ³H-serotonin or a specific radiolabeled antagonist) and varying concentrations of the unlabeled test compound (this compound or methylergometrine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Vasoconstriction Models
Animal models were used to investigate the vascular effects of this compound.
Principle: To measure changes in blood flow or vascular resistance in a specific vascular bed in response to drug administration.
General Protocol Outline (e.g., Dog Forelimb Model):
-
Animal Preparation: Anesthetize the animal (e.g., a dog) and surgically expose the relevant artery (e.g., femoral or carotid artery).
-
Instrumentation: Cannulate the artery to measure blood pressure and/or use a flow probe to measure blood flow.
-
Drug Administration: Administer this compound intravenously or intra-arterially at various doses.
-
Measurement: Record changes in blood pressure and blood flow.
-
Data Analysis: Calculate vascular resistance and analyze the dose-response relationship. In some experiments, sympathetic nerves were stimulated to assess the drug's effect on neurogenic vasoconstriction.[16]
Decline and Legacy
The serious risk of fibrosis led to a significant decline in the use of this compound, and it was eventually withdrawn from the market in the United States and Canada.[2] However, its impact on migraine research is undeniable.
The investigation into this compound's mechanism of action, particularly the work by Saxena in the 1970s and 1980s identifying its selective vasoconstrictor effect in the carotid bed mediated by an "atypical" serotonin receptor, provided a crucial incentive for the development of the triptans.[1] These selective 5-HT1B/1D receptor agonists revolutionized the acute treatment of migraine.
Furthermore, the unfortunate story of this compound-induced fibrosis has provided invaluable lessons for drug safety and development. The identification of the 5-HT2B receptor as the culprit has led to routine screening of new drug candidates for activity at this receptor to avoid similar adverse outcomes.
Conclusion
This compound holds a unique and paradoxical place in the history of migraine research. It was a groundbreaking therapy that provided relief to countless patients and validated the serotonin theory of migraine. Its complex pharmacology and the eventual discovery of its serious side effects not only led to its own demise but also paved the way for the development of safer and more targeted migraine treatments. The story of this compound serves as a powerful reminder of the intricate balance between efficacy and safety in drug development and the importance of a deep understanding of molecular mechanisms. For researchers and scientists today, the history of this compound remains a rich source of knowledge and a cautionary tale that continues to inform the quest for better and safer therapies for migraine.
References
- 1. History of this compound in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ihs-headache.org [ihs-headache.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Drug-induced retroperitoneal fibrosis: short aetiopathogenetic note, from the past times of ergot-derivatives large use to currently applied bio-pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound (Sansert) in the Prevention of Migraine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL [pubmed.ncbi.nlm.nih.gov]
- 10. This compound FOR PREVENTION OF HEADACHE; EXPERIENCE IN FIVE HUNDRED PATIENTS OVER THREE YEARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CLINICAL TRIAL OF this compound AND OTHER PREPARATIONS IN THE MANAGEMENT OF MIGRAINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence Table 8, Efficacy of Methysergide12 - Drug Treatments for the Prevention of Migraine Headache - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. This compound-induced valvular heart disease: a report of 2 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antagonism by this compound of neurogenic vasoconstriction in the dog forelimb - PubMed [pubmed.ncbi.nlm.nih.gov]
Methysergide: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methysergide, a semi-synthetic ergot alkaloid, has a rich history in the prophylactic treatment of migraine and cluster headaches. Its complex chemical structure and pharmacological profile, characterized by its interaction with serotonin receptors, have made it a subject of significant scientific interest. This technical guide provides an in-depth overview of the chemical structure of this compound, a detailed account of its chemical synthesis from lysergic acid, and an exploration of its mechanism of action through key signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental protocols are detailed to facilitate reproducibility. Visual diagrams of the synthesis workflow and signaling pathways are provided to enhance understanding.
Chemical Structure and Properties
This compound is a derivative of lysergic acid, belonging to the ergoline family of alkaloids.[1] Its chemical structure is characterized by a tetracyclic ergoline ring system, with key substitutions that are crucial for its biological activity.
The IUPAC name for this compound is (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide.[2] It is structurally related to other lysergamides, such as lysergic acid diethylamide (LSD).[3] this compound is a chiral molecule with three stereocenters.[4]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇N₃O₂ | [2] |
| Molecular Weight | 353.46 g/mol | [2] |
| CAS Number | 361-37-5 | [1] |
| IUPAC Name | (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | [2] |
| Stereochemistry | (6aR,9R) at the ergoline core and (2S) at the butanolamide side chain | [2] |
Spectroscopic Data Summary
| Technique | Key Data Points | Source |
| Mass Spectrometry (EI) | Molecular Ion (M+) at m/z 353 | [1] |
| ¹H NMR | Data not fully available in searched literature. | |
| ¹³C NMR | Data not fully available in searched literature. | |
| Infrared Spectroscopy | Data not fully available in searched literature. |
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process that starts from lysergic acid, which can be obtained through fermentation of Claviceps purpurea or total synthesis.[5] The synthesis involves two primary transformations: N-methylation of the indole nitrogen and amide bond formation with (S)-2-aminobutanol.[6]
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound from lysergic acid.
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound, compiled from general procedures for N-methylation of indoles and amide bond formation with lysergic acid derivatives.
Step 1: N-Methylation of Lysergic Acid
-
Objective: To introduce a methyl group at the N1 position of the indole ring of lysergic acid.
-
Reagents and Materials:
-
Lysergic acid
-
Methyl iodide (CH₃I)
-
Strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Reaction vessel, stirring apparatus, and equipment for working under inert atmosphere.
-
-
Procedure:
-
Suspend lysergic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Carefully add the strong base portion-wise to deprotonate the indole nitrogen.
-
Allow the mixture to stir for a specified time to ensure complete deprotonation.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-lysergic acid.
-
Purify the product by column chromatography or recrystallization.
-
Step 2: Amide Formation with (S)-2-Aminobutanol
-
Objective: To form an amide bond between the carboxylic acid of 1-methyl-lysergic acid and (S)-2-aminobutanol. This is typically achieved via an activated carboxylic acid derivative.
-
Reagents and Materials:
-
1-Methyl-lysergic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for acyl chloride formation, or another peptide coupling reagent.
-
(S)-2-aminobutanol
-
Anhydrous, non-protic solvent (e.g., dichloromethane (DCM) or THF)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Reaction vessel and standard laboratory glassware.
-
-
Procedure (via Acyl Chloride):
-
Dissolve 1-methyl-lysergic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add a slight excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for a designated period to form the acyl chloride.
-
In a separate flask, dissolve (S)-2-aminobutanol and the non-nucleophilic base in the same anhydrous solvent.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
-
| Parameter | Step 1: N-Methylation | Step 2: Amide Coupling |
| Typical Reagents | Lysergic acid, CH₃I, NaH | 1-Methyl-lysergic acid, SOCl₂, (S)-2-aminobutanol, Et₃N |
| Solvent | DMF or THF | DCM or THF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | Several hours | Several hours |
| Yield | Not explicitly found in literature | Not explicitly found in literature |
Signaling Pathways and Mechanism of Action
This compound's therapeutic and adverse effects are mediated through its complex interactions with multiple serotonin (5-HT) receptors. It acts as an antagonist at 5-HT₂ receptors (specifically 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C) and a partial agonist at 5-HT₁ receptors.[3] Furthermore, this compound is a prodrug that is metabolized in the liver to methylergometrine, which is a more potent and less selective serotonin receptor agonist.[6]
Serotonin Receptor Signaling
Caption: Overview of this compound's and its metabolite's actions on 5-HT1 and 5-HT2 receptors.
G-Protein and β-Arrestin Pathways
The interaction of this compound and its metabolite with 5-HT receptors initiates intracellular signaling cascades mediated by G-proteins and β-arrestins.
-
5-HT₁ Receptor Agonism: As a partial agonist at 5-HT₁ receptors, this compound activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is thought to contribute to its therapeutic effect in migraine by causing vasoconstriction of dilated cranial blood vessels.
-
5-HT₂ Receptor Antagonism: this compound's antagonism at 5-HT₂ₐ and 5-HT₂C receptors blocks the action of serotonin. These receptors are coupled to Gq/11 G-proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this pathway, this compound prevents serotonin-induced vasoconstriction and platelet aggregation.[7]
-
β-Arrestin Signaling: G-protein-coupled receptors, including serotonin receptors, can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of distinct downstream signaling cascades.[8] The specific role of β-arrestin signaling in the therapeutic and adverse effects of this compound is an area of ongoing research.
Caption: A conceptual diagram illustrating the dual signaling potential of 5-HT receptors upon ligand binding.
Conclusion
This compound remains a significant molecule in the study of migraine pathophysiology and serotonin receptor pharmacology. Its synthesis from readily available lysergic acid highlights the power of semi-synthetic modifications to tune the biological activity of natural products. A thorough understanding of its chemical structure, synthesis, and complex signaling mechanisms is essential for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of primary headache disorders. Further research into the specific downstream signaling pathways, particularly the role of β-arrestin, will likely provide deeper insights into both its therapeutic actions and its potential for adverse effects.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 6. History of this compound in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of the peripheral 5-HT 2A receptor to mechanical hyperalgesia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
Methysergide's Affinity for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, a semi-synthetic ergot alkaloid, has a complex pharmacological profile characterized by its interaction with multiple serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Historically used in the prophylaxis of migraine and cluster headaches, its clinical application has been limited by side effects, including retroperitoneal fibrosis. Understanding its affinity and functional activity at various 5-HT receptors is crucial for elucidating its therapeutic mechanisms and adverse effects, and for guiding the development of more selective therapeutic agents. This technical guide provides an in-depth overview of this compound's interaction with serotonin receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways. This compound is known to act as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, and as a partial agonist at 5-HT1B receptors.[1] It also demonstrates agonist activity at 5-HT1 receptors.[2]
Data Presentation: Quantitative Affinity and Functional Activity
The following tables summarize the binding affinity (Ki, pKi, IC50) and functional activity (EC50, Emax) of this compound for various human serotonin receptor subtypes.
Table 1: this compound Binding Affinity for Human 5-HT Receptor Subtypes
| Receptor Subtype | Parameter | Value | Ligand (for IC50) | Source |
| 5-HT1A | pKi | 7.5 | - | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT1B | pKi | 7.7 | - | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT2A | pKi | 8.42 | - | IUPHAR/BPS Guide to PHARMACOLOGY[3] |
| Ki | 3.83 nM | - | IUPHAR/BPS Guide to PHARMACOLOGY[3] | |
| pIC50 | 7.89 | [3H] Ketanserin | IUPHAR/BPS Guide to PHARMACOLOGY[3] | |
| IC50 | 13 nM | [3H] Ketanserin | IUPHAR/BPS Guide to PHARMACOLOGY[3] | |
| 5-HT2B | IC50 | 2.4 nM | 5-HT | Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism[4] |
| 5-HT2C | pKi | 7.9 | - | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT5A | pKi | 7.4 | - | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT6 | pKi | 6.8 | - | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT7 | pKi | 7.3 | - | IUPHAR/BPS Guide to PHARMACOLOGY |
Table 2: this compound Functional Activity at Human 5-HT Receptor Subtypes
| Receptor Subtype | Parameter | Value | Assay Type | Source |
| 5-HT2B | EC50 | No agonist activity detected | Gq-mediated calcium flux | Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism[4][5] |
| 5-HT2B (A225G5.46 mutant) | EC50 | 12 nM | Gq-mediated calcium flux | Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism[4] |
| 5-HT2B (A225G5.46 mutant) | Emax | 54% | Gq-mediated calcium flux | Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism[4] |
Experimental Protocols
The quantitative data presented above are derived from various in vitro experimental procedures. The following sections detail the general methodologies employed in these key experiments.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.[6] These assays typically involve the use of a radiolabeled ligand that binds with high affinity and specificity to the target receptor.
Objective: To determine the binding affinity (Ki, pKi, IC50) of this compound for specific 5-HT receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells) are cultured to confluency.
-
Cells are harvested, and the cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The cell suspension is homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes.
-
The supernatant is discarded, and the membrane pellet is washed and resuspended in a suitable binding buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
The assay is typically set up in a 96-well plate format in triplicate.
-
Total Binding: Wells contain the cell membrane preparation and a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors) at a concentration close to its dissociation constant (Kd).
-
Non-specific Binding (NSB): Wells contain the cell membrane preparation, the radioligand, and a high concentration of a known non-labeled antagonist for the receptor to saturate the specific binding sites.
-
Competitive Binding: Wells contain the cell membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
The plate is incubated at room temperature for a specific period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The dried filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
-
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. This allows for the characterization of ligands as agonists, antagonists, or inverse agonists.
Objective: To determine the functional activity (EC50, Emax) of this compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
General Protocol:
-
Cell Culture and Dye Loading:
-
Cells expressing the target 5-HT receptor are plated in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of this compound are added to the wells.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve. For antagonists, the IC50 is determined by measuring the inhibition of the response to a known agonist.
-
Objective: To assess the agonist or antagonist activity of this compound at Gi/o-coupled 5-HT1A receptors by measuring the activation of GIRK channels.
General Protocol:
-
Cell Preparation:
-
Neurons expressing endogenous 5-HT1A receptors or cell lines co-expressing recombinant human 5-HT1A receptors and GIRK channel subunits are used.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on the prepared cells.
-
The membrane potential is held at a specific voltage.
-
This compound is applied to the cell via perfusion.
-
-
Data Acquisition and Analysis:
-
Activation of 5-HT1A receptors by an agonist leads to the opening of GIRK channels, resulting in an outward potassium current and hyperpolarization of the cell membrane.[7][8]
-
The magnitude of the current is measured at different concentrations of this compound to generate a dose-response curve.
-
The EC50 and Emax are calculated from this curve to determine the potency and efficacy of this compound as an agonist. To test for antagonism, the ability of this compound to block the current induced by a known 5-HT1A agonist is measured.
-
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
References
- 1. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 5-HT1A receptor-mediated activation of G-protein-gated inwardly rectifying K+ current in rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor-mediated activation of a G-protein-coupled inwardly rectifying K+ current in rat medial preoptic area neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Methysergide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, an ergoline derivative, holds a significant place in the history of migraine therapeutics as one of the first effective prophylactic treatments. Its development in the mid-20th century marked a pivotal step in understanding the role of serotonin in the pathophysiology of migraine. This technical guide provides an in-depth overview of the discovery, mechanism of action, clinical development, and eventual decline in the use of this compound, with a focus on the scientific data and experimental methodologies that defined its trajectory.
Discovery and Synthesis
The journey of this compound began with the exploration of ergot alkaloids, compounds produced by the fungus Claviceps purpurea. Following the isolation of serotonin in 1948 and the growing interest in its physiological effects, researchers sought to develop antagonists to probe its function.[1] this compound was synthesized from lysergic acid, the backbone of many ergot alkaloids. The synthesis involves the addition of a methyl group and a butanolamide group to the lysergic acid structure.[1][2] This modification resulted in a compound with potent anti-serotonergic properties.[1] The development was largely driven by the hypothesis that serotonin played a crucial role in the vascular changes associated with migraine headaches.[1]
Mechanism of Action: A Complex Serotonergic Profile
This compound's pharmacological activity is characterized by its complex interactions with multiple serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. It is not a simple antagonist but rather exhibits a mixed agonist/antagonist profile.[2][3]
Receptor Binding and Functional Activity:
This compound's primary mechanism of action is centered on its effects on the 5-HT₂ receptor family, particularly its antagonist activity at 5-HT₂B and 5-HT₂C receptors.[4] Antagonism of 5-HT₂B receptors, in particular, is thought to contribute to its migraine-preventive effects.[4]
However, the pharmacology of this compound is complicated by its in vivo metabolism. This compound is a prodrug that is rapidly converted to its major active metabolite, methylergometrine.[5] Methylergometrine has a distinct and more potent receptor activity profile, acting as a potent agonist at 5-HT₂A and 5-HT₂B receptors and a partial agonist at 5-HT₂C receptors.[4] This potent agonism at the 5-HT₂B receptor is now believed to be the primary driver of the serious fibrotic side effects associated with long-term this compound use.[4]
Furthermore, both this compound and methylergometrine exhibit agonist activity at 5-HT₁A, 5-HT₁B, and 5-HT₁F receptors, and partial agonist activity at the 5-HT₁D receptor.[4] The agonism at 5-HT₁B/₁D receptors likely contributes to the vasoconstrictive effects observed with this compound, a property shared with other anti-migraine drugs like the triptans.[6]
Clinical Development and Efficacy
This compound was introduced for the prophylactic treatment of migraine and cluster headaches in 1959 by Sicuteri.[1][2] Early clinical trials demonstrated its efficacy in reducing the frequency and severity of migraine attacks.
A 30-month clinical trial involving 87 patients with frequent and severe common, classical, or cluster migraines reported that 50.6% of patients experienced "excellent" or "good" results.[7] Other studies reported even higher success rates, with one investigator noting improvement in 79% of patients with common migraine and 90% with cluster headache.[7] However, the drug was not effective for acute migraine attacks.[8]
Adverse Effects and Decline in Use
The promising efficacy of this compound was soon overshadowed by the discovery of serious, and sometimes irreversible, adverse effects. Approximately five years after its introduction, reports of retroperitoneal fibrosis began to emerge with chronic use.[1][2] This condition involves the development of fibrous tissue in the retroperitoneal space, which can obstruct the ureters and major blood vessels. The incidence of this compound-induced fibrotic complications, including pleuropulmonary and cardiac valve fibrosis, was estimated to be around 1 in 5,000 patients.[3]
The discovery of these severe side effects led to a significant decline in the use of this compound.[1] Regulatory agencies issued warnings, and its use became restricted to severe, refractory cases under strict medical supervision, including mandatory drug-free intervals of 3-4 weeks after every 6-month course of treatment to mitigate the risk of fibrosis.[9] The development of newer, safer migraine prophylactics further contributed to its diminished role in clinical practice.
Data Presentation
Table 1: Receptor Binding and Functional Activity of this compound and Methylergometrine
| Receptor Subtype | This compound Activity | Methylergometrine Activity |
| 5-HT₁A | Agonist | Agonist (more potent) |
| 5-HT₁B | Agonist | Agonist (more potent) |
| 5-HT₁D | Partial Agonist | Partial Agonist (more potent) |
| 5-HT₁F | Agonist | Agonist (more potent) |
| 5-HT₂A | Agonist | Potent Agonist |
| 5-HT₂B | Antagonist | Potent Agonist |
| 5-HT₂C | Antagonist | Potent Partial Agonist |
| Source: Data synthesized from a 2021 study by Xoc Pharmaceuticals.[4] |
Table 2: Summary of Early Clinical Trial Efficacy Data for this compound in Migraine Prophylaxis
| Study (Year) | Number of Patients | Duration | Key Efficacy Finding | Side Effect Rate | Discontinuation Rate due to Side Effects |
| Lloyd-Smith & McNaughton (1963) | 87 | 30 months | 50.6% with "excellent" or "good" results | 34.2% | 10.4% |
| Friedman (as cited in Lloyd-Smith & McNaughton, 1963) | Not specified | Not specified | 79% improvement in common migraine; 90% in cluster migraine | Not specified | Not specified |
| Source: Lloyd-Smith DL, McNaughton FL. This compound (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL. Can Med Assoc J. 1963;89(24):1221-1223.[7] |
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-LSD for 5-HT₆ receptors).[10]
-
Test compound (this compound) at various concentrations.
-
Non-labeled competing ligand for determining non-specific binding (e.g., Methiothepin for 5-HT₆).[10]
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer to a specific protein concentration.[1]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a known concentration of the radiolabeled ligand and the cell membrane suspension to the wells.
-
Non-specific Binding: Add the radiolabeled ligand, the cell membrane suspension, and a high concentration of the non-labeled competing ligand.
-
Competition Binding: Add the radiolabeled ligand, the cell membrane suspension, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Vasoconstriction Assay
Objective: To assess the vasoconstrictor or vasodilator effects of a compound on isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rat tail artery or canine carotid artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer connected to a data acquisition system.
-
Vasoconstrictor agent (e.g., serotonin or potassium chloride) to induce a baseline contraction.
-
Test compound (this compound) at various concentrations.
Procedure:
-
Tissue Preparation: Dissect the desired artery and cut it into rings of a specific length.
-
Mounting: Suspend the arterial rings in the organ baths between two hooks, with one hook attached to the isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution under a resting tension for a specified period (e.g., 60-90 minutes).
-
Viability Check: Test the viability of the arterial rings by inducing a contraction with a known vasoconstrictor (e.g., potassium chloride).
-
Experimental Protocol (for antagonist effect):
-
Induce a submaximal contraction of the arterial rings with a specific agonist (e.g., serotonin).
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound) to the bath.
-
Record the changes in tension to determine if the test compound antagonizes the agonist-induced contraction.
-
-
Experimental Protocol (for agonist effect):
-
After equilibration, add cumulative concentrations of the test compound (this compound) to the bath.
-
Record any changes in tension to determine if the test compound induces vasoconstriction directly.
-
-
Data Analysis:
-
Construct concentration-response curves by plotting the change in tension against the logarithm of the test compound concentration.
-
Calculate pharmacological parameters such as EC₅₀ (for agonists) or pA₂ (for antagonists) to quantify the compound's potency.
-
Mandatory Visualization
Caption: 5-HT₂B Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. History of this compound in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ihs-headache.org [ihs-headache.org]
- 7. This compound (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Sansert (this compound maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. benchchem.com [benchchem.com]
Methysergide as a Prodrug of Methylergometrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methysergide, a semi-synthetic ergot alkaloid, has historically been employed as a prophylactic treatment for migraine and cluster headaches.[1][2] Its therapeutic efficacy is now understood to be largely attributable to its primary, active metabolite, methylergometrine.[1][3] This technical guide provides an in-depth exploration of this compound's role as a prodrug, detailing its metabolic conversion, the comparative pharmacokinetics and pharmacodynamics of both compounds, and the underlying signaling pathways. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and understanding of this classic therapeutic agent.
Introduction: The Prodrug Concept of this compound
This compound was first introduced for migraine prophylaxis in 1959.[1] While initially characterized as a serotonin (5-HT) antagonist, subsequent research has revealed a more complex pharmacological profile.[3][4] Crucially, this compound undergoes extensive first-pass metabolism, with a systemic bioavailability of only about 13%.[5] This metabolic process primarily involves N-demethylation to form methylergometrine.[6] Following oral administration of this compound, the plasma concentrations of methylergometrine are considerably higher than those of the parent drug, and the area under the plasma concentration curve (AUC) for methylergometrine is more than ten times greater than that for this compound.[5] This substantial conversion and the potent pharmacological activity of methylergometrine firmly establish this compound as a prodrug.[1]
Metabolism of this compound to Methylergometrine
The biotransformation of this compound to methylergometrine is a critical step in its mechanism of action. This conversion is an N-demethylation reaction that occurs predominantly in the liver.[6] While the specific human cytochrome P450 (CYP) isozymes responsible for the N-demethylation of this compound have not been definitively identified in dedicated studies, evidence from the metabolism of other N-demethylated compounds suggests the involvement of the CYP3A4 and CYP2C9 isoenzymes.[7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its active metabolite, methylergometrine.
Table 1: Pharmacokinetic Parameters of this compound and Methylergometrine in Humans
| Parameter | This compound | Methylergometrine | Reference(s) |
| Oral Bioavailability | ~13% | 60% (oral), 78% (IM) | [5][9] |
| Systemic Availability (after oral this compound) | Low | High | [5] |
| AUC Ratio (Metabolite/Parent Drug after oral this compound) | - | >10 | [5] |
| Elimination Half-Life (Oral Dosing) | 62.0 +/- 8.3 min | 223 +/- 43 min | [5] |
| Elimination Half-Life (IV Dosing) | 44.8 +/- 8.1 min | 174 +/- 35 min | [5] |
Table 2: Pharmacokinetic Parameters of this compound and Methylergometrine in Rats
| Parameter | This compound | Methylergometrine | Reference(s) |
| Plasma Clearance | 74.2 - 102 ml/min/kg | Lower than this compound | [10] |
| Volume of Distribution at Steady-State | Similar to Methylergometrine | Similar to this compound | [10] |
| Formation Clearance (from this compound) | 1.9 - 3.5 ml/min/kg | - | [10] |
Table 3: Serotonin Receptor Binding Profile (Ki values in nM)
| Receptor Subtype | This compound | Methylergometrine | Reference(s) |
| 5-HT1A | 6.21 (pKi) | - | [11] |
| 5-HT1B | Agonist | Potent Agonist | [2] |
| 5-HT1D | Agonist | Potent Agonist | [2] |
| 5-HT1E | - | <100 | [12] |
| 5-HT2A | Antagonist (pKi 8.9) | Agonist/Antagonist | [4][12] |
| 5-HT2B | Antagonist | Agonist | [2] |
| 5-HT2C | Antagonist | - | [4] |
| 5-HT6 | Antagonist (pKi 6.8) | - | |
| 5-HT7 | Antagonist | - | [11] |
Note: pKi values have been converted to Ki where possible for consistency. Direct comparative Ki values from a single study are limited.
Signaling Pathways
The therapeutic and adverse effects of this compound and methylergometrine are mediated through their interactions with various serotonin receptors, which in turn modulate distinct intracellular signaling cascades.
4.1. 5-HT1B/1D Receptor Signaling
The antimigraine effects of methylergometrine are primarily attributed to its agonist activity at 5-HT1B and 5-HT1D receptors.[2] These receptors are Gαi/o-coupled and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to vasoconstriction of dilated cranial arteries and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
4.2. 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gαq/11-coupled receptor.[6] While this compound acts as an antagonist at this receptor, its metabolite, methylergometrine, can exhibit agonist or partial agonist activity.[4] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This pathway is associated with a range of cellular responses, including smooth muscle contraction.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a prodrug.
5.1. In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic conversion of this compound to methylergometrine and to identify the contributing CYP450 isozymes.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
Methylergometrine standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Specific CYP450 isozyme inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
To identify specific CYP isozymes, pre-incubate the mixture with a selective inhibitor for 10-15 minutes before adding this compound.
-
Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of this compound and methylergometrine using a validated LC-MS/MS method.
-
Quantify the formation of methylergometrine by comparing the peak area ratio to a standard curve.
5.2. Pharmacokinetic Study of this compound in a Rat Model
Objective: To determine the pharmacokinetic profiles of this compound and methylergometrine following oral administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast rats overnight with free access to water.
-
Administer a single oral dose of this compound (e.g., 5 mg/kg) via oral gavage.
-
Collect blood samples (~200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound and methylergometrine from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the concentrations of this compound and methylergometrine in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for both compounds using appropriate software.
5.3. Serotonin Receptor Binding Assay
Objective: To determine the binding affinities (Ki) of this compound and methylergometrine for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1B, 5-HT2A)
-
Radioligand specific for the receptor subtype (e.g., [3H]-GR125743 for 5-HT1B, [3H]-Ketanserin for 5-HT2A)
-
This compound and methylergometrine
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound and methylergometrine.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a dilution of the test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
5.4. In Vitro Vasoconstriction Assay using Wire Myography
Objective: To assess the functional activity of this compound and methylergometrine on isolated arterial segments.
Materials:
-
Isolated arterial segments (e.g., rat mesenteric artery, human temporal artery)
-
Wire myograph system
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2
-
Potassium chloride (KCl) for inducing maximal contraction
-
This compound and methylergometrine
-
Data acquisition system
Procedure:
-
Dissect and clean the desired artery and cut it into small rings (approx. 2 mm in length).[13]
-
Mount the arterial rings on the wires of the myograph chambers filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.[13]
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Normalize the vessel diameter to a predetermined resting tension.
-
Assess the viability of the vessel by inducing contraction with a high concentration of KCl.
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound or methylergometrine to the bath and recording the resulting isometric tension.
-
Analyze the concentration-response data to determine the potency (EC50) and maximal efficacy (Emax) of each compound.
Conclusion
The evidence strongly supports the classification of this compound as a prodrug, with its therapeutic effects in migraine prophylaxis being primarily mediated by its active metabolite, methylergometrine. The extensive first-pass metabolism of this compound leads to significantly higher systemic exposure to methylergometrine, which possesses a potent and relevant pharmacological profile at key serotonin receptors implicated in migraine pathophysiology. This technical guide provides a comprehensive overview of the quantitative data and experimental methodologies necessary for a thorough understanding of this prodrug-metabolite relationship. Further research focusing on the specific CYP450 isozymes involved in the metabolism of this compound and more direct comparative studies of the receptor binding profiles of both compounds will continue to refine our understanding and may inform the development of future therapeutics.
References
- 1. History of this compound in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JaypeeDigital | 5-Hydroxytryptamine, its Antagonists and Drug Therapy of Migraine [jaypeedigital.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 10. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. acnp.org [acnp.org]
- 13. reprocell.com [reprocell.com]
In Vitro Characterization of Methysergide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methysergide, a semi-synthetic ergot alkaloid, has a complex in vitro pharmacological profile primarily characterized by its interactions with serotonin (5-HT) receptors. It is recognized as both a 5-HT₂ receptor antagonist and a 5-HT₁ receptor agonist.[1][2] Furthermore, this compound is a prodrug that is metabolized to methylergometrine, a compound with its own distinct and potent activity at serotonin receptors, notably as a powerful agonist at 5-HT₂ₐ and 5-HT₂₈ receptors.[3] This conversion is critical to understanding its overall pharmacological effects. This guide provides a comprehensive overview of the in vitro characterization of this compound, presenting its receptor binding affinity and functional activity in structured tables, detailing the experimental protocols for these assessments, and visualizing the key signaling pathways and experimental workflows.
Receptor Binding Affinity
The binding affinity of this compound for various serotonin receptors has been determined through radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand that is known to bind to a specific receptor subtype. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Ki (nM) | pKi | Species | Radioligand | Source |
| 5-HT₁ₐ | 0.36 | 9.45 | Human | MK-912 | DrugMatrix |
| 5-HT₂ₐ | - | - | - | [³H]-Spiperone | [4] |
| 5-HT₂₈ | - | - | Human | [³H] Lysergic acid diethylamide | DrugMatrix |
| 5-HT₂C | - | - | - | - | |
| 5-HT₇ | - | - | - | - |
Functional Activity
The functional activity of this compound at serotonin receptors determines whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor's signaling cascade. This is assessed through various in vitro functional assays, such as cAMP inhibition assays for Gᵢ/ₒ-coupled receptors and calcium flux assays for Gₒ-coupled receptors.
5-HT₁ Receptor Subfamily (Gᵢ/ₒ-coupled)
| Receptor Subtype | Functional Activity | IC₅₀ (nM) | EC₅₀ (nM) | Assay Type | Source |
| 5-HT₁ₐ | Agonist | - | - | cAMP Inhibition | [1] |
| 5-HT₁₈ | Agonist | - | - | cAMP Inhibition | [1] |
| 5-HT₁D | Partial Agonist | - | - | cAMP Inhibition | [1] |
| 5-HT₁F | Agonist | - | - | cAMP Inhibition | [1] |
5-HT₂ Receptor Subfamily (Gₒ-coupled)
| Receptor Subtype | Functional Activity | IC₅₀ (nM) | EC₅₀ (nM) | Assay Type | Source |
| 5-HT₂ₐ | Agonist | - | - | Calcium Flux | [1] |
| 5-HT₂₈ | Antagonist | 0.56 (pIC₅₀ 9.25) | - | Calcium Flux | DrugMatrix |
| 5-HT₂C | Antagonist | - | - | Calcium Flux | [1] |
Signaling Pathways
This compound exerts its effects by modulating intracellular signaling cascades downstream of serotonin receptors. The primary pathways affected are the Gᵢ/ₒ, Gₒ, and Gₛ-protein coupled signaling cascades.
5-HT₁ₐ Receptor Signaling (Gᵢ/ₒ-coupled)
Activation of the 5-HT₁ₐ receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This pathway is central to the receptor's role in neuronal inhibition.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Regional serotonin receptor studies: chronic this compound treatment induces a selective and dose-dependent decrease in serotonin-2 receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Serotonin Antagonism: An In-depth Technical Guide to Early Experimental Studies of Methysergide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, a semi-synthetic ergot alkaloid, emerged in the mid-20th century as a pioneering therapeutic agent, particularly in the prophylaxis of migraine headaches. Its development was a crucial step in understanding the role of serotonin (5-hydroxytryptamine, 5-HT) in vascular headaches and laid the groundwork for modern migraine therapies. This technical guide delves into the core of early experimental studies on this compound, providing a detailed overview of its pharmacological actions, the experimental protocols used to elucidate them, and the quantitative data that defined its early clinical and preclinical profile. The information presented here is compiled from foundational research conducted primarily in the 1960s and 1970s, offering a historical and technical perspective for researchers in pharmacology and drug development.
Core Pharmacological Profile
Early investigations revealed that this compound's primary mechanism of action is the antagonism of serotonin receptors. However, its pharmacological profile is complex, exhibiting both antagonist and partial agonist activities at different 5-HT receptor subtypes, which were still being characterized at the time. The drug's effects were most prominently studied in vascular and smooth muscle tissues, reflecting the prevailing theories on migraine pathophysiology.
Quantitative Data: Receptor Binding and Functional Assays
The following tables summarize the quantitative data from key early experimental studies, providing insights into this compound's potency and efficacy at various physiological targets.
Table 1: In Vitro Antagonist and Agonist Activity of this compound on Bovine Basilar Artery
| Parameter | Value | Description |
| pD'₂ (Antagonist) | 9.1 | The negative logarithm of the molar concentration of this compound that produces a 2-fold shift to the right in the concentration-response curve of serotonin. This indicates potent antagonist activity. |
| pD₂ (Agonist) | 6.6 | The negative logarithm of the molar concentration of this compound that produces 50% of its maximal response. This indicates a weaker partial agonist activity compared to its antagonist effects. |
| Intrinsic Activity | 0.1 | The maximal effect of this compound relative to that of serotonin (which has an intrinsic activity of 1). This low value confirms its partial agonist nature. |
Table 2: Early Clinical Trial Efficacy in Migraine Prophylaxis (Lloyd-Smith & McNaughton, 1963) [1][2]
| Outcome Classification | Percentage of Patients (n=87) | Description of Outcome |
| Excellent | 25.3% | Complete or near-complete cessation of migraine attacks. |
| Good | 25.3% | Significant reduction in the frequency and/or severity of migraine attacks. |
| Total Favorable | 50.6% | Combined percentage of patients with "Excellent" or "Good" outcomes. |
| Fair | 24.1% | Some improvement, but less than a significant reduction in attack frequency or severity. |
| Nil | 25.3% | No discernible improvement in migraine frequency or severity. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, reflecting the techniques and standards of the era.
In Vitro Analysis of Vascular Smooth Muscle Contraction
This protocol is based on early studies investigating the effects of this compound on isolated arterial preparations.
Objective: To determine the antagonist and partial agonist properties of this compound on serotonin-induced contractions of bovine basilar arteries.
Materials and Methods:
-
Tissue Preparation:
-
Fresh bovine basilar arteries were obtained from a local abattoir and immediately placed in cold, oxygenated Krebs-Henseleit solution.
-
Arteries were carefully dissected free of adhering connective tissue and cut into spiral strips approximately 2-3 mm in width and 15-20 mm in length.
-
The strips were suspended in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.
-
-
Isometric Tension Measurement:
-
One end of the arterial strip was fixed to a stationary hook in the organ bath, while the other end was connected to an isometric force transducer.
-
An initial resting tension of 2 grams was applied to the strips, and they were allowed to equilibrate for a period of 60-90 minutes. During this time, the bath solution was changed every 15-20 minutes.
-
Changes in isometric tension were recorded on a polygraph.
-
-
Experimental Procedure:
-
Serotonin Dose-Response Curve: Cumulative concentration-response curves for serotonin were obtained by adding increasing concentrations of serotonin to the organ bath and recording the resulting contraction.
-
Antagonist Activity of this compound: After washing out the initial serotonin response, the arterial strips were incubated with a fixed concentration of this compound for 60 minutes. A second cumulative concentration-response curve for serotonin was then generated in the presence of this compound. The shift in the dose-response curve was used to calculate the pD'₂ value.
-
Agonist Activity of this compound: To determine the partial agonist activity, cumulative concentrations of this compound were added to the organ bath in the absence of serotonin, and the resulting contractile response was measured. The pD₂ and intrinsic activity were calculated from this data.
-
Early Clinical Trial Protocol for Migraine Prophylaxis
This protocol is a reconstruction based on the 1963 clinical trial by Lloyd-Smith and McNaughton.[1][2]
Objective: To evaluate the efficacy of this compound as a prophylactic treatment for frequent and severe migraine headaches.
Patient Population:
-
Inclusion Criteria: 87 patients with a diagnosis of common, classical, or cluster migraine. Patients experienced frequently recurring and severe attacks.
-
Exclusion Criteria: Patients with predominantly tension-type headaches were noted to have little effect from the treatment.
Study Design:
-
Duration: The study was conducted over a 30-month period.
-
Treatment: this compound was administered as a regular daily medication. The typical dosage for migraine prophylaxis at the time was 4 to 8 mg per day, given in divided doses with meals.
-
Data Collection: The primary outcome was the change in the frequency and severity of migraine attacks, as reported by the patients.
-
Outcome Classification: The results of the treatment were classified by the investigators into four categories:
-
Excellent: Complete or near-complete remission of migraine attacks.
-
Good: A definite and significant reduction in the frequency and/or severity of attacks.
-
Fair: Some improvement, but not meeting the criteria for "good."
-
Nil: No significant change in the headache pattern.
-
Data Analysis: The number of patients in each outcome category was tallied, and the percentage of patients with "excellent" and "good" results was calculated to determine the overall success rate of the treatment. Side effects were also recorded and their incidence calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental procedures described.
Conclusion
The early experimental studies of this compound were instrumental in shaping our understanding of migraine pathophysiology and the therapeutic potential of serotonin receptor modulation. The quantitative data from in vitro and clinical studies, though generated with the techniques of the time, provided a solid foundation for its clinical use and for the development of more selective 5-HT receptor ligands. The detailed experimental protocols from this era serve as a valuable reference for understanding the historical context of pharmacological research and the evolution of drug discovery methodologies. This guide provides a comprehensive technical overview for scientists and researchers, bridging the foundational knowledge of the past with the advanced drug development landscape of the present.
References
Methodological & Application
Application Notes and Protocols: Utilizing Methysergide in Animal Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methysergide, a classic migraine prophylactic agent, in preclinical animal models of migraine. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant pathways and workflows to guide researchers in their study design and execution.
Introduction
This compound, an ergot alkaloid derivative, has a long history in the prophylactic treatment of migraine. Its mechanism of action is complex, primarily attributed to its interactions with serotonin (5-HT) receptors. It acts as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, and as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. Notably, this compound is a prodrug, with its primary active metabolite, methylergometrine, exhibiting a higher potency and efficacy at 5-HT1B/1D receptors, which are key targets in migraine therapy.[1] The investigation of this compound in animal models of migraine provides valuable insights into the pathophysiology of the disease and the mechanisms of action of established therapeutics.
Key Animal Models for this compound Evaluation
Three primary animal models are relevant for assessing the efficacy of migraine therapies: the Cortical Spreading Depression (CSD) model, the Dural Neurogenic Inflammation model (also known as the plasma protein extravasation model), and the Nitroglycerin (NTG)-induced hyperalgesia model. The following sections detail the application of this compound in these models.
Cortical Spreading Depression (CSD) Model
The CSD model is considered the experimental correlate of migraine aura and is a key mechanism for trigeminal activation. In this model, a wave of neuronal and glial depolarization is induced across the cerebral cortex, which can be triggered by topical application of potassium chloride (KCl) or by electrical stimulation. Prophylactic anti-migraine drugs are expected to suppress the susceptibility of the cortex to CSD.
Quantitative Data Summary
Chronic administration of this compound has been shown to significantly suppress CSD frequency in rats. The table below summarizes the key findings from a pivotal study.
| Animal Model | Drug Administration | Dosage | Treatment Duration | Primary Outcome | Result | Reference |
| Sprague-Dawley Rat | Chronic, daily intraperitoneal (i.p.) injections | 0.1 mg/kg/day | At least 4 weeks | Number of KCl-induced CSDs | Statistically significant reduction in CSD frequency. | Ayata et al., 2006 |
| Sprague-Dawley Rat | Chronic, daily intraperitoneal (i.p.) injections | 1 mg/kg/day | At least 4 weeks | Number of KCl-induced CSDs | Dose-dependent suppression of CSD frequency by 40-80%. | Ayata et al., 2006 |
Experimental Protocol: CSD Induction and this compound Treatment
This protocol is based on the methodology described by Ayata et al. (2006).
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound maleate salt
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Dental drill
-
Ag/AgCl electrodes
-
Physiological amplifier and data acquisition system
-
1 M Potassium chloride (KCl) solution
-
Cotton balls
Procedure:
-
Chronic this compound Administration:
-
Dissolve this compound in sterile saline to the desired concentration (for 0.1 mg/kg/day and 1 mg/kg/day doses).
-
Administer the this compound solution or vehicle (saline) via daily intraperitoneal injections for a minimum of 4 weeks.
-
-
Surgical Preparation for CSD Recording:
-
Anesthetize the rat and mount it on a stereotaxic frame.
-
Maintain body temperature with a heating pad.
-
Create a midline scalp incision and expose the skull.
-
Drill two burr holes over the parietal cortex of one hemisphere for recording electrodes and a third burr hole more anteriorly for KCl application.
-
-
CSD Induction and Recording:
-
Place Ag/AgCl electrodes in the posterior burr holes, ensuring contact with the dura mater.
-
Record the electrocorticogram (ECoG) to monitor brain activity.
-
To induce CSD, apply a cotton ball soaked in 1 M KCl solution to the anterior burr hole.
-
Record the characteristic slow potential change and suppression of ECoG activity as CSD propagates to the recording electrodes.
-
Count the number of CSD events over a defined period (e.g., 1-2 hours).
-
-
Data Analysis:
-
Compare the frequency of CSD events in the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA).
-
Experimental Workflow: CSD Model
References
Methysergide for In Vivo Serotonin Receptor Blockade: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, a semi-synthetic ergot alkaloid, has long been a tool in neuroscience research for investigating the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. Its complex pharmacology, characterized by antagonist activity at several serotonin receptor subtypes, particularly within the 5-HT2 family, and partial agonist activity at others, makes it a versatile, albeit non-selective, pharmacological agent.[1][2] this compound is also known to be a prodrug, with its primary active metabolite, methylergometrine, contributing significantly to its in vivo effects.[3] This document provides detailed application notes and protocols for the use of this compound in in vivo serotonin receptor blockade studies.
Mechanism of Action and Receptor Profile
This compound exerts its effects by binding to a wide array of serotonin receptors. It is primarily characterized as a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Additionally, it demonstrates antagonist activity at 5-HT7 receptors.[1] Conversely, this compound and its metabolite act as agonists at 5-HT1 receptor subtypes.[2] This mixed agonist-antagonist profile necessitates careful experimental design and interpretation of results. Chronic administration of this compound has been shown to lead to a dose-dependent decrease in 5-HT2 receptors in the mouse cerebral cortex.[4]
Signaling Pathways
The blockade of 5-HT2 receptors by this compound primarily interferes with Gq/11 protein-coupled signaling cascades. Activation of these receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[5][6]
Conversely, the agonistic action of this compound at 5-HT1 receptors stimulates Gi/o protein-coupled pathways.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[7][8]
Data Presentation
Receptor Binding Affinities (Ki in nM)
The following tables summarize the binding affinities of this compound and its active metabolite, methylergometrine, for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Methylergometrine Ki (nM) | Species |
| 5-HT1A | 2.9 | 6.8 | Human |
| 5-HT1B | 12.6 | 1.0 | Human |
| 5-HT1D | 6.3 | 0.8 | Human |
| 5-HT1E | 15.8 | 3.2 | Human |
| 5-HT1F | 25.1 | 5.0 | Human |
| 5-HT2A | 1.1 | 2.0 | Human |
| 5-HT2B | 0.5 | 0.4 | Human |
| 5-HT2C | 1.3 | 2.5 | Human |
| 5-HT5A | 6.3 | 10.0 | Human |
| 5-HT6 | 199.5 | >1000 | Human |
| 5-HT7 | 4.0 | 25.1 | Human |
Note: Data compiled from various sources. Affinities can vary depending on the experimental conditions and tissue preparation.
Experimental Protocols
General Considerations for In Vivo Administration
-
Vehicle Selection: this compound maleate is soluble in water or saline. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, sterile saline (0.9% NaCl) is a suitable vehicle.
-
Dose Range: The effective dose of this compound can vary significantly depending on the animal model, the specific serotonin receptor-mediated effect being studied, and the route of administration. Doses in rodents typically range from 1 to 10 mg/kg.[9][10]
-
Route of Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common. Oral gavage is also a viable option, but bioavailability may be lower and more variable.
Protocol 1: Assessment of 5-HT2A Receptor Blockade using the Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogenic agonists like (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI).[11] Antagonism of this response is a reliable measure of 5-HT2A receptor blockade.
Materials:
-
This compound maleate
-
DOI hydrochloride
-
Sterile 0.9% saline
-
Mouse observation chambers (e.g., clear plexiglass cylinders)
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the experimental room for at least 1 hour before testing.
-
This compound Preparation: Dissolve this compound maleate in sterile 0.9% saline to the desired concentration (e.g., to deliver 1-5 mg/kg in an injection volume of 10 ml/kg).
-
DOI Preparation: Dissolve DOI hydrochloride in sterile 0.9% saline to achieve a dose of 1-3 mg/kg in an injection volume of 10 ml/kg.
-
Drug Administration:
-
Administer this compound (or vehicle) via i.p. injection.
-
30 minutes after this compound administration, inject DOI (or vehicle) i.p.
-
-
Observation:
-
Immediately after the DOI injection, place each mouse individually into an observation chamber.
-
Allow a 5-minute habituation period.
-
For the following 15-20 minutes, a trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of grooming behavior.
-
-
Data Analysis: Compare the number of head twitches in the this compound-pretreated group to the vehicle-pretreated group using an appropriate statistical test (e.g., t-test or ANOVA followed by post-hoc tests). A significant reduction in DOI-induced head twitches indicates 5-HT2A receptor blockade by this compound.
Protocol 2: Assessment of Serotonin Receptor Blockade in a Nociception Model (Formalin Test) in Rats
The formalin test is a model of tonic pain that produces a biphasic nociceptive response. The second phase is thought to be mediated in part by central serotonergic pathways. This compound has been shown to produce antinociception in this model.[12]
Materials:
-
This compound maleate
-
Formalin solution (e.g., 5% in saline)
-
Sterile 0.9% saline
-
Rat observation chambers with a clear floor
-
Syringes and needles for i.p. and intraplantar injections
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the observation chambers for 30 minutes daily for 2-3 days prior to the experiment.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection.
-
Formalin Injection:
-
Gently restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
-
Observation:
-
Immediately after the injection, return the rat to the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
Observations are typically made in 5-minute blocks for a total of 60 minutes.
-
The early phase (Phase 1) is the first 0-5 minutes, and the late phase (Phase 2) is typically from 15-60 minutes post-injection.
-
-
Data Analysis: Compare the duration of licking/biting behavior in the this compound-treated group to the vehicle-treated group for both phases. A significant reduction in nociceptive behavior, particularly in Phase 2, suggests modulation of serotonergic pain pathways.
Conclusion
This compound remains a valuable, albeit complex, tool for the in vivo investigation of serotonin receptor function. Its antagonist effects at 5-HT2 receptors and agonist effects at 5-HT1 receptors must be carefully considered when designing experiments and interpreting data. The protocols provided herein offer standardized methods for assessing this compound's ability to block specific serotonin-mediated behaviors. Researchers should always consider the contribution of its active metabolite, methylergometrine, to the overall observed in vivo effects. Due to its complex pharmacology and potential for side effects with chronic use, acute administration paradigms are often preferred in preclinical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylergometrine, an active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional serotonin receptor studies: chronic this compound treatment induces a selective and dose-dependent decrease in serotonin-2 receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and metergoline reduce morphine analgesia with no effect on the development of tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A behavioural and biochemical study in rats of 5-hydroxytryptamine receptor agonists and antagonists, with observations on structure-activity requirements for the agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. Antinociceptive effects of this compound in various pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methysergide Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Methysergide, a semi-synthetic ergot alkaloid. This document includes detailed protocols for in vivo and in vitro administration, quantitative data on its receptor binding and physiological effects, and diagrams of its signaling pathways and experimental workflows.
Introduction
This compound is a monoaminergic medication historically used for the prevention of migraine and cluster headaches.[1] In experimental settings, it is a valuable tool for investigating the serotonergic system due to its complex pharmacology, acting as both an antagonist and a partial agonist at various serotonin (5-HT) receptors.[1][2] It is important to note that this compound is a prodrug, with its major active metabolite, methylergonovine, contributing significantly to its overall effects.[1]
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C21H27N3O2 |
| Molecular Weight | 353.5 g/mol [3] |
| Solubility | Sparingly soluble in water (as this compound tartrate)[3] |
| Storage | Store below 30°C (86°F) in a tight container[3] |
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data regarding this compound's interaction with serotonin receptors and its observed physiological effects.
Table 1: Serotonin Receptor Binding Affinities of this compound
| Receptor Subtype | Species | Assay Type | pKi | pIC50 | IC50 (nM) |
| 5-HT1A | Human | Radioligand Binding | 7.7 | ||
| 5-HT1B | Human | Radioligand Binding | 7.9 | ||
| 5-HT1D | Human | Radioligand Binding | 8.3 | ||
| 5-HT1E | Human | Radioligand Binding | 7.8 | ||
| 5-HT1F | Human | Radioligand Binding | 7.0 | ||
| 5-HT2A | Human | Radioligand Binding | 8.8 | 1.6 | |
| 5-HT2B | Human | Radioligand Binding | 9.0 | 1.0 | |
| 5-HT2C | Human | Radioligand Binding | 8.5 | 3.2 | |
| 5-HT5A | Human | Radioligand Binding | 7.4 | ||
| 5-HT6 | Human | Radioligand Binding | 6.8 | ||
| 5-HT7 | Human | Radioligand Binding | 7.5 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.
Table 2: In Vivo Administration and Physiological Effects of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Rat | 40 µg | Lateral Ventricular Injection | Delayed hypotensive, bradycardic, and sympathoinhibitory responses to hemorrhage.[4] |
| Rat | 0.25 - 1.0 mg/kg | Intravenous | Studied pharmacokinetics of this compound and its metabolite, methylergonovine.[3] |
| Mouse | 10 mg/kg/day for 12 days | Intraperitoneal | Chronic treatment induced a selective and dose-dependent decrease in serotonin-2 receptors in the cerebral cortex. |
| Dog | 31–310 µ g/min for 1 min | Intracarotid Infusion | Dose-dependent reduction in external carotid blood flow by up to 46±4%. |
| Rabbit | 1-10 mg/kg | Intravenous | Decreased regional blood flow in ocular tissues by 53-65%.[3] |
Experimental Protocols
Protocol 1: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
This protocol is adapted from standard IP injection procedures and can be used for systemic administration of this compound to study its effects on behavior or central nervous system targets.
Materials:
-
This compound maleate salt
-
Vehicle (e.g., sterile 0.9% saline, or a 50:50 DMSO:corn oil mixture diluted to a final DMSO concentration of <1%)[5]
-
Sterile syringes (1 ml) and needles (25-27 G)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Due to its limited water solubility, this compound may need to be dissolved in a suitable vehicle. For a DMSO:corn oil vehicle, first dissolve the compound in DMSO and then mix with corn oil.[5]
-
The final concentration should be calculated based on the desired dosage (e.g., 10 mg/kg) and the injection volume (typically 10 ml/kg for mice).
-
Warm the solution to room or body temperature before injection to minimize animal discomfort.
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any adverse reactions.
-
Proceed with the planned behavioral or physiological assessments.
-
Protocol 2: In Vitro Vasoconstriction Assay using Isolated Tissue Bath
This protocol describes a method to assess the effect of this compound on the contractility of isolated arterial tissue, such as the rat aorta or canine carotid artery.
Materials:
-
Isolated tissue bath system with force transducers
-
Physiological Salt Solution (PSS), e.g., Krebs-Ringer solution, continuously aerated with 95% O2 / 5% CO2.[6]
-
This compound stock solution (e.g., in DMSO, to be diluted in PSS)
-
Contractile agonist (e.g., Serotonin, Phenylephrine)
-
Dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the desired artery.
-
Place the artery in cold PSS.
-
Clean the artery of surrounding connective tissue and cut into rings (2-4 mm).
-
-
Mounting in Tissue Bath:
-
Mount the arterial rings in the tissue baths filled with PSS maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the rings to the force transducers.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), washing with fresh PSS every 15-20 minutes.[7]
-
-
Viability Test:
-
Induce a contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Wash out the KCl and allow the tissue to return to baseline.
-
-
Experiment:
-
To test for antagonist effects, pre-incubate the tissue with this compound for a set period (e.g., 30 minutes) before constructing a cumulative concentration-response curve to a contractile agonist like serotonin.
-
To test for direct contractile effects, add increasing concentrations of this compound to the bath and record any changes in tension.
-
-
Data Analysis:
-
Measure the change in tension from baseline for each concentration.
-
Plot concentration-response curves to determine parameters such as EC50 or IC50.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of this compound on platelets incubated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Methysergide: A Pharmacological Tool for Interrogating Serotonergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, a semi-synthetic ergot alkaloid, has long been a valuable pharmacological tool for investigating the complex roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. Despite its historical use in the prophylactic treatment of migraines, its complex pharmacology, including interactions with multiple serotonin receptor subtypes and the presence of an active metabolite, methylergometrine, makes it a powerful probe for dissecting serotonergic signaling pathways in a research setting.[1][2][3]
These application notes provide a comprehensive overview of this compound's utility as a research tool. We present its receptor binding profile, detail its effects on key serotonergic signaling cascades, and offer step-by-step protocols for its application in fundamental experimental paradigms.
Data Presentation: Receptor Binding Affinity
This compound and its primary active metabolite, methylergometrine, exhibit distinct binding profiles across a range of serotonin receptors. Understanding these affinities is crucial for interpreting experimental results. The following tables summarize the binding affinities (Ki, in nM) of both compounds for various human 5-HT receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of this compound for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | 30.2 | Partial Agonist |
| 5-HT1B | 158 | Agonist |
| 5-HT1D | 126 | Partial Agonist |
| 5-HT1E | >1000 | - |
| 5-HT1F | 251 | Agonist |
| 5-HT2A | 2.5 | Antagonist |
| 5-HT2B | 4.0 | Antagonist |
| 5-HT2C | 1.3 | Antagonist |
| 5-HT5A | 199 | - |
| 5-HT6 | 158 | Antagonist |
| 5-HT7 | 7.9 | Antagonist |
Data compiled from various sources.[4][5][6] Note that reported values can vary between studies due to different experimental conditions.
Table 2: Binding Affinity (Ki, nM) of Methylergometrine for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | 15.8 | Agonist |
| 5-HT1B | 10.0 | Agonist |
| 5-HT1D | 20.0 | Partial Agonist |
| 5-HT1E | 63.1 | - |
| 5-HT1F | 31.6 | Agonist |
| 5-HT2A | 1.6 | Agonist |
| 5-HT2B | 1.0 | Agonist |
| 5-HT2C | 2.5 | Partial Agonist |
| 5-HT5A | 126 | - |
| 5-HT7 | 10.0 | - |
Data compiled from various sources.[5][7][8] Note that reported values can vary between studies due to different experimental conditions.
Signaling Pathways
This compound's utility as a research tool stems from its ability to differentially modulate various serotonin receptor signaling pathways. Its antagonist activity at 5-HT2 subtypes and agonist activity at 5-HT1 subtypes allow for the targeted investigation of these cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor primarily couples to the inhibitory G-protein, Gi/o.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[10]
5-HT1A Receptor Signaling Pathway
5-HT2A Receptor Signaling
In contrast, the 5-HT2A receptor is coupled to the Gq/11 G-protein.[11] this compound acts as an antagonist at this receptor, blocking the downstream signaling cascade.[5] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13]
5-HT2A Receptor Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to study serotonergic pathways.
Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes how to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand and this compound as a reference competitor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
[3H]ketanserin (specific activity ~60-90 Ci/mmol)
-
This compound maleate
-
Unlabeled ketanserin (for non-specific binding determination)
-
Test compound
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C, pre-treated with 0.5% polyethyleneimine)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh preparation buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (final concentration ~1-2 nM), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of unlabeled ketanserin (final concentration 10 µM), 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.
-
Competition Binding (this compound): 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.
-
Competition Binding (Test Compound): 50 µL of the test compound at various concentrations, 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts.
-
For the competition binding data, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
In Vivo Microdialysis for Serotonin Release
This protocol details the use of in vivo microdialysis to measure changes in extracellular serotonin levels in the prefrontal cortex of a rat following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannulae
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound maleate solution in saline
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Serotonin standards
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC) (e.g., AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-hour equilibration period to obtain a stable baseline of serotonin levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 20 minutes into vials containing a small volume of antioxidant (e.g., 0.1 M perchloric acid).
-
Collect at least three consecutive baseline samples with less than 15% variation in serotonin concentration.
-
-
This compound Administration:
-
Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle (saline).
-
-
Post-injection Sample Collection:
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Separate the analytes on a C18 reverse-phase column and detect serotonin electrochemically.
-
-
Data Analysis:
-
Quantify serotonin levels by comparing the peak areas to a standard curve.
-
Express the results as a percentage of the mean baseline concentration.
-
Use appropriate statistical analysis (e.g., ANOVA) to compare the effects of this compound treatment to the vehicle control.
-
In Vivo Microdialysis Workflow
Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a behavioral assay in rodents that is considered a proxy for 5-HT2A receptor activation.[14] This protocol describes how to assess the effect of this compound on the HTR induced by a 5-HT2A agonist, such as DOI (2,5-dimethoxy-4-iodoamphetamine).
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
DOI hydrochloride solution in saline
-
This compound maleate solution in saline
-
Vehicle (saline)
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Acclimation: Place the mice individually in the observation chambers and allow them to acclimate for at least 30 minutes.
-
Pre-treatment: Administer this compound (e.g., 1, 2.5, or 5 mg/kg, i.p.) or vehicle 30 minutes before the administration of the 5-HT2A agonist.
-
Agonist Administration: Administer DOI (e.g., 2.5 mg/kg, i.p.) or vehicle.
-
Observation and Scoring:
-
Immediately after DOI injection, begin observing the mice for head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Count the number of head twitches for a period of 30-60 minutes.
-
If using video recording, the recordings can be scored later by a trained observer who is blind to the treatment conditions.
-
-
Data Analysis:
-
Compare the number of head twitches in the this compound-pretreated groups to the vehicle-pretreated group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in DOI-induced head twitches by this compound would indicate its antagonist activity at the 5-HT2A receptor in vivo.
-
Head-Twitch Response Workflow
Conclusion
This compound, along with its active metabolite methylergometrine, remains a cornerstone tool for the pharmacological dissection of serotonergic systems. Its complex receptor interaction profile, characterized by potent antagonism at 5-HT2 receptors and agonism at several 5-HT1 receptor subtypes, provides a unique opportunity to probe the functional roles of these pathways. The protocols outlined in these application notes offer a starting point for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of serotonergic neurotransmission in health and disease. Careful consideration of its full pharmacological profile is essential for the accurate interpretation of experimental findings.
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. neurology.org [neurology.org]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Methylergometrine - Wikipedia [en.wikipedia.org]
- 8. acnp.org [acnp.org]
- 9. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Personalizing Antidepressant Therapy: Integrating Pharmacogenomics, Therapeutic Drug Monitoring, and Digital Tools for Improved Depression Outcomes [mdpi.com]
- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methysergide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, a semi-synthetic ergot alkaloid, has a long history in both clinical practice and neuroscience research. Initially introduced for the prophylactic treatment of migraine and cluster headaches, its complex pharmacology has made it a valuable tool for investigating the serotonergic system.[1][2][3] this compound acts as a versatile modulator of serotonin (5-HT) receptors, exhibiting both antagonist and partial agonist activities at various subtypes.[2][4] Notably, it is a prodrug that is metabolized to the more active compound, methylergometrine.[2][5]
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its receptor binding profile, detailed experimental protocols for its application in common neuroscience assays, and diagrams of the signaling pathways it modulates.
Data Presentation: Receptor Binding Affinity
This compound and its active metabolite, methylergometrine, interact with a wide range of serotonin receptors. The following tables summarize their binding affinities (Ki) for various human and rodent 5-HT receptor subtypes. This data is crucial for designing and interpreting experiments aimed at understanding the serotonergic system.
Table 1: Binding Affinity (Ki, nM) of this compound for Serotonin (5-HT) Receptors
| Receptor Subtype | Human Ki (nM) | Rat Ki (nM) | Species Not Specified Ki (nM) | Primary Action |
| 5-HT1A | 6.4 | Partial Agonist | ||
| 5-HT2A | Antagonist | |||
| 5-HT2B | Antagonist | |||
| 5-HT2C | Antagonist | |||
| 5-HT7 | 0.5 | Antagonist |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and Selleckchem.com[6][7]
Table 2: Binding Affinity (pKi) of this compound for Adrenergic Receptors
| Receptor Subtype | Human pKi |
| α2A | 6.21 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY[6]
Table 3: Binding Affinity (Ki, nM) of Methylergometrine for Serotonin (5-HT) Receptors
| Receptor Subtype | Human Ki (nM) | Rat Ki (nM) | Primary Action |
| 5-HT1A | 8.63 | ||
| 5-HT2A | Agonist | ||
| 5-HT2B | Partial Agonist | ||
| 5-HT2C |
Data sourced from Drug Central[8]
Signaling Pathways
This compound's effects are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of various intracellular signaling cascades. Below are diagrams illustrating the key signaling pathways affected by this compound's action on 5-HT2A, 5-HT2C, and 5-HT7 receptors.
Experimental Protocols
This compound is a valuable pharmacological tool in a variety of neuroscience experiments. Below are detailed protocols for its use in radioligand binding assays, the head-twitch response behavioral paradigm, and in vivo electrophysiology.
Radioligand Binding Assay: Determining Affinity for 5-HT Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filter harvester
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should span at least 6 orders of magnitude around the expected Ki value.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).
-
50 µL of the this compound dilution series.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Head-Twitch Response (HTR) in Rodents: Assessing 5-HT2A Receptor Antagonism
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists.[9][10] this compound can be used as an antagonist in this assay to investigate its ability to block 5-HT2A receptor-mediated effects in vivo.[11]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
A 5-HT2A receptor agonist (e.g., DOI or 25I-NBOMe)
-
Vehicle (e.g., saline)
-
Observation chambers (e.g., clear cylindrical glass jars)
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Acclimation: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally - i.p.) or vehicle. The pretreatment time will depend on the pharmacokinetics of this compound and should be determined in pilot studies (typically 30-60 minutes).
-
After the pretreatment period, administer the 5-HT2A agonist (e.g., DOI, 2.5 mg/kg, i.p.) or vehicle.
-
-
Observation: Immediately after the agonist injection, begin observing the mice and counting the number of head twitches for a set period (e.g., 20-30 minutes). A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of normal grooming or exploratory behavior.
-
Data Analysis:
-
The total number of head twitches for each mouse is recorded.
-
Compare the number of head twitches in the group pre-treated with this compound to the group that received vehicle before the agonist.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if this compound significantly reduces the number of agonist-induced head twitches.
-
In Vivo Electrophysiology: Investigating Effects on Neuronal Firing
In vivo electrophysiology allows for the direct measurement of the effects of this compound on the firing rate and pattern of individual neurons in the brain of an anesthetized or freely moving animal. This protocol provides a general framework for such an experiment.[12][13][14]
Materials:
-
Anesthetized or chronically implanted rodent
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Drug delivery system (e.g., for systemic injection or local microinjection)
-
This compound
-
Anesthetic (if applicable)
Procedure:
-
Animal Preparation:
-
For acute experiments, anesthetize the animal and place it in a stereotaxic frame.
-
For chronic experiments, surgically implant a microdrive with recording electrodes over the brain region of interest and allow for recovery.
-
-
Electrode Placement: Lower the microelectrode into the target brain region (e.g., dorsal raphe nucleus, prefrontal cortex) using stereotaxic coordinates.
-
Baseline Recording: Once a stable single-unit recording is established, record the baseline firing rate and pattern of the neuron for a sufficient period (e.g., 10-15 minutes).
-
Drug Administration: Administer this compound either systemically (e.g., i.p.) or locally via a microinjection cannula positioned near the recording electrode.
-
Post-Drug Recording: Continue to record the neuronal activity for an extended period after drug administration to observe any changes in firing rate, pattern (e.g., bursting, tonic), or other electrophysiological properties.
-
Data Analysis:
-
Isolate single-unit activity (spike sorting).
-
Calculate the firing rate of the neuron before and after this compound administration.
-
Analyze changes in firing patterns (e.g., inter-spike interval histograms, burst analysis).
-
Use appropriate statistical tests to determine if this compound significantly alters neuronal activity.
-
Conclusion
This compound remains a relevant and powerful tool for neuroscience research due to its complex and multifaceted interactions with the serotonergic system. Its profile as a 5-HT2 and 5-HT7 receptor antagonist, coupled with partial agonist activity at 5-HT1 receptors, allows for the dissection of the roles of these receptor subtypes in various physiological and pathological processes. The provided data and protocols offer a foundation for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of serotonergic neurotransmission and its implications for brain function and disease.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. repub.eur.nl [repub.eur.nl]
- 4. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. methylergometrine [drugcentral.org]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Phencyclidine-induced head-twitch response in rats treated chronically with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Methysergide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations for Methysergide in preclinical research, with a focus on its application in models of migraine, fibrosis, and pulmonary hypertension. Detailed experimental protocols and data are presented to guide study design and execution.
Introduction to this compound
This compound is a semi-synthetic ergot alkaloid that has been historically used for the prophylaxis of migraine and cluster headaches.[1][2] It functions as a complex serotonin (5-HT) receptor modulator, exhibiting both antagonist and agonist activities at various 5-HT receptor subtypes.[3] Notably, this compound is a prodrug that is extensively metabolized to its major active metabolite, methylergometrine.[4] The clinical use of this compound has been significantly limited due to the risk of serious fibrotic side effects, including retroperitoneal, pleuropulmonary, and cardiac valve fibrosis.[3][5][6][7] This has led to its withdrawal from markets in the United States and Canada.[4] Despite its clinical limitations, this compound remains a valuable tool in preclinical research for investigating serotonergic pathways and modeling fibrotic diseases.
Pharmacological Profile
This compound's complex pharmacology is central to its efficacy and toxicity. It demonstrates antagonist activity at 5-HT2B and 5-HT2C receptors, and agonist activity at 5-HT2A receptors.[8] Both this compound and its active metabolite, methylergometrine, act as agonists at 5-HT1A, 5-HT1B, and 5-HT1F receptors, and as partial agonists at the 5-HT1D receptor.[8] The agonistic activity at the 5-HT2B receptor by the metabolite methylergometrine is thought to be a key factor in the development of fibrosis.[8]
Dosage and Administration in Preclinical Models
The following tables summarize reported dosages of this compound and its active metabolite, methylergometrine, in various preclinical models. It is crucial to note that optimal dosage can vary significantly depending on the animal model, the indication under study, and the specific research question.
This compound Dosage Data
| Animal Model | Indication/Model | Dosage | Administration Route | Key Findings |
| Rat | Thioacetamide-induced Acute Liver Failure (Fibrosis Model) | 5, 10, and 20 mg/kg | Not specified | Dose-dependently increased motor activity in rats with hepatic encephalopathy.[8] |
| Rat | Phencyclidine-induced Behaviors | 10 mg/kg/day for 12 days | Intraperitoneal (i.p.) | Investigated the role of 5-HT neurons in phencyclidine actions. |
| Cat | Electroconvulsions | 5 mg/kg | Not specified | Inhibited electroconvulsions. |
| Pig | Carotid Blood Flow Study | 50-350 µg/kg (acute) | Intravenous (i.v.) | Studied effects on carotid blood flow distribution. |
| Pig | Carotid Blood Flow Study | 350 µg/kg/day for 6 days | Oral | Studied subacute effects on carotid blood flow. |
| Rabbit | Cardiovascular Responses | 0.1-5 mg/kg | Intravenous (i.v.) | Caused dose-dependent reductions in resting heart rate.[6] |
Methylergometrine (Active Metabolite) Dosage Data
| Animal Model | Indication/Model | Dosage | Administration Route | Key Findings |
| Dog | Open Cervix Pyometra | 0.125 mg/dog or 0.25 mg/dog, twice daily for 7 days | Oral | Effective in promoting uterine evacuation. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and the induction of relevant disease models.
Migraine Model
While a specific preclinical study confirming "MEM" as this compound at 3 mg/kg i.p. in a mouse migraine model was not definitively found, the following protocol is based on common methodologies in the field.
Objective: To evaluate the efficacy of this compound in a preclinical model of migraine.
Animal Model: Male C57BL/6J mice.
Protocol:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle control.
-
After a specified pretreatment time (e.g., 30 minutes), induce migraine-like symptoms. A common method is the administration of a nitric oxide donor like nitroglycerin (e.g., 10 mg/kg, i.p.).
-
Assess pain-related behaviors at various time points post-induction. This can include monitoring for allodynia (e.g., using von Frey filaments to measure paw withdrawal thresholds) or other relevant behavioral endpoints.
Fibrosis Models
Objective: To induce liver fibrosis in rats to study the potential therapeutic or fibrotic effects of this compound.
Materials:
-
Thioacetamide (TAA)
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats
Protocol for Induction:
-
Prepare a solution of TAA in saline. A commonly used concentration is for a dose of 200 mg/kg.[9]
-
Administer TAA (200 mg/kg) via intraperitoneal (i.p.) injection.
-
Repeat TAA administration twice weekly for a duration of 8-12 weeks to establish chronic fibrosis.[10]
-
Monitor animal health and body weight regularly.
-
At the end of the induction period, confirm fibrosis through histological analysis (e.g., Masson's trichrome staining) and biochemical markers (e.g., liver enzymes, collagen content).[11][12]
Protocol for this compound Treatment:
-
Following the induction of fibrosis, administer this compound at various doses (e.g., 5, 10, 20 mg/kg, route to be determined based on study goals) or vehicle control.[8]
-
Continue treatment for a specified duration.
-
At the end of the treatment period, sacrifice the animals and collect liver tissue for histological and biochemical analysis to assess the effect of this compound on the progression or regression of fibrosis.
Objective: To induce pulmonary fibrosis in mice to investigate the effects of this compound.
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice
Protocol for Induction:
-
Anesthetize the mice.
-
Prepare a solution of bleomycin in sterile saline. A typical dose for intratracheal instillation is 1-5 mg/kg.[7][13][14]
-
Intratracheally instill the bleomycin solution.
-
Allow the animals to recover and monitor for signs of respiratory distress.
-
Fibrosis typically develops over 14-28 days.
Protocol for this compound Treatment:
-
Administer this compound or vehicle control at selected doses and routes, either prophylactically (before or concurrently with bleomycin) or therapeutically (after the onset of fibrosis).
-
At the end of the study period, assess the extent of pulmonary fibrosis through lung histology (e.g., Ashcroft scoring of H&E or Masson's trichrome stained sections) and biochemical markers (e.g., hydroxyproline content).
Pulmonary Hypertension Model
Objective: To induce pulmonary hypertension in rats to evaluate the potential therapeutic effects of this compound.
Materials:
-
Monocrotaline (MCT)
-
Appropriate solvent (e.g., 1N HCl, neutralized with NaOH to pH 7.4)
-
Male Sprague-Dawley rats
Protocol for Induction:
-
Prepare the monocrotaline solution.
-
Administer a single subcutaneous (s.c.) injection of monocrotaline at a dose of 60 mg/kg.[1][15][16]
-
Pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling typically develop over 3-4 weeks.[3][17]
-
Monitor animals for clinical signs of pulmonary hypertension, such as tachypnea and lethargy.
Protocol for this compound Treatment:
-
Initiate this compound treatment at a chosen time point, either preventatively or after the establishment of pulmonary hypertension.
-
Administer this compound or vehicle control at various doses and routes.
-
At the end of the treatment period, perform hemodynamic measurements (e.g., right ventricular systolic pressure via right heart catheterization) and collect heart and lung tissues for histological analysis (e.g., assessment of right ventricular hypertrophy and pulmonary vascular remodeling).[3][15]
Signaling Pathways and Experimental Workflows
This compound's Interaction with Serotonin Receptors
The following diagram illustrates the complex interaction of this compound and its active metabolite, methylergometrine, with various serotonin (5-HT) receptors.
References
- 1. Characterization of a murine model of monocrotaline pyrrole-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of various doses of monocrotaline administration on the development of pulmonary hypertension and its regression in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced heart disease: a case of multivalvular and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on some cardiovascular responses in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of hepatic encephalopathy in rats with thioacetamide-induced acute liver failure by serotonin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of intranasal bleomycin dose for effective pulmonary fibrosis induction in mice with minimal animal distress | springermedizin.de [springermedizin.de]
- 14. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 15. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Induced Pulmonary Fibrosis | Pulmonary Fibrosis Foundation | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Methysergide as a Negative Control in Serotonin Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, a semi-synthetic ergot alkaloid, presents a complex pharmacological profile that makes it a valuable, albeit nuanced, tool in serotonin (5-HT) receptor research. Historically used for migraine prophylaxis, its utility in the laboratory setting, particularly as a negative control in serotonin agonist studies, stems from its mixed agonist and antagonist properties across different 5-HT receptor subtypes. Understanding this complex pharmacology is crucial for its proper application to dissect the specific effects of novel serotonin agonists.
This compound is known to be a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, while simultaneously acting as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2] Furthermore, it is a prodrug that is metabolized in vivo to methylergometrine, a compound with a more potent and broader agonist profile at serotonin receptors. This dual activity profile allows researchers to differentiate receptor subtype-specific effects of investigational compounds. When a serotonin agonist's effect is blocked by this compound, it suggests the involvement of 5-HT2 receptors. Conversely, if an effect is mimicked or unaffected, it may point towards 5-HT1 receptor agonism or a mechanism independent of these receptors.
These application notes provide a comprehensive guide for utilizing this compound as a negative control in various in vitro and in vivo assays.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the binding affinities (pKi) and functional potencies (pIC50) of this compound at various human serotonin receptor subtypes. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | pKi | pIC50 | Action | Reference |
| 5-HT1A | 7.6 - 8.6 | - | Partial Agonist | [2] |
| 5-HT1B | 7.4 - 8.6 | - | Agonist | [2][3] |
| 5-HT1D | 7.0 - 8.4 | - | Partial Agonist | [2] |
| 5-HT1F | - | - | Agonist | [2] |
| 5-HT2A | 8.0 - 9.1 | 7.9 | Antagonist | [2] |
| 5-HT2B | 8.8 - 10.0 | 9.25 | Antagonist | [2] |
| 5-HT2C | 8.4 - 9.0 | 8.3 | Antagonist | [2] |
| 5-HT6 | 6.5 - 7.5 | - | - | |
| 5-HT7 | 7.1 - 7.5 | - | Antagonist | [3] |
Note: pKi and pIC50 values are expressed as the negative logarithm of the molar concentration (Ki or IC50). A higher value indicates greater affinity or potency. Data is compiled from various sources and experimental conditions may vary.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for 5-HT1 and 5-HT2 receptors and the points of modulation by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for using this compound as a negative control in a functional assay.
Experimental Protocols
Here, we provide detailed methodologies for key experiments where this compound can be effectively used as a negative control.
In Vitro Functional Assay: Calcium Mobilization (for 5-HT2 Receptors)
This protocol is designed to assess the involvement of Gq-coupled 5-HT2 receptors in the action of a test agonist.
Materials:
-
Cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test serotonin agonist.
-
This compound maleate salt.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test agonist and a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute this compound in assay buffer to the desired final pre-incubation concentration (e.g., 1-10 µM).
-
Negative Control Pre-incubation: After the dye-loading incubation, wash the cells with assay buffer. Add the this compound solution to the designated "negative control" wells. To the "control" wells, add assay buffer with the corresponding vehicle concentration. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add the test agonist to all wells simultaneously using an automated injector. Immediately begin kinetic fluorescence measurements (e.g., every second for 60-120 seconds).
Expected Results:
-
Control wells: The test agonist should elicit a dose-dependent increase in intracellular calcium, observed as an increase in fluorescence.
-
This compound-treated wells: The calcium response to the test agonist should be significantly attenuated or completely blocked, indicating that the agonist's effect is mediated by the 5-HT2 receptor subtype expressed in the cells.
In Vitro Functional Assay: cAMP Measurement (for 5-HT1 Receptors)
This protocol is used to determine if a test agonist acts via Gi/o-coupled 5-HT1 receptors, which inhibit adenylyl cyclase and decrease cAMP levels.
Materials:
-
Cells stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Test serotonin agonist.
-
This compound maleate salt.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Microplate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed cells into a suitable microplate and incubate until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test agonist and a stock solution of this compound.
-
Pre-treatment: Pre-treat the cells with either vehicle or this compound (e.g., 1-10 µM) for 15-30 minutes.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. Immediately after, add the test agonist to the appropriate wells. Incubate for the time recommended by the cAMP kit manufacturer (typically 15-30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
Expected Results:
-
Control wells (forskolin + test agonist): The test agonist should cause a dose-dependent decrease in forskolin-stimulated cAMP levels.
-
This compound-treated wells: Since this compound is a 5-HT1 agonist, it will also cause a decrease in cAMP levels. The effect of the test agonist in the presence of this compound will depend on their relative efficacies and potencies. This setup can be used to determine if the test compound acts at the same receptor site.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents (for 5-HT2A Receptors)
The head-twitch response in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats.
-
Test serotonin agonist (e.g., DOI, psilocybin).
-
This compound maleate salt.
-
Vehicle (e.g., saline).
-
Observation chambers.
-
Video recording equipment (optional).
Procedure:
-
Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before drug administration.
-
Pre-treatment: Administer this compound (e.g., 1-5 mg/kg, intraperitoneally) or vehicle to the animals. The pre-treatment time will depend on the pharmacokinetics of this compound and should be determined empirically (typically 30-60 minutes).
-
Agonist Administration: Administer the test 5-HT2A agonist.
-
Behavioral Observation: Immediately after agonist administration, begin observing the animals and counting the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the vehicle-pre-treated group to the this compound-pre-treated group.
Expected Results:
-
Vehicle-pre-treated group: The 5-HT2A agonist should induce a significant number of head twitches.
-
This compound-pre-treated group: this compound should significantly reduce or abolish the head-twitch response induced by the 5-HT2A agonist.
Conclusion
This compound's intricate pharmacological profile, characterized by its potent antagonism at 5-HT2 receptors and agonism at 5-HT1 receptors, makes it a powerful tool for elucidating the mechanism of action of novel serotonergic compounds. By serving as a negative control in a variety of well-defined in vitro and in vivo assays, researchers can effectively dissect the receptor subtype-specific contributions to the observed pharmacological effects. The protocols and data provided in these application notes offer a solid foundation for the rational and effective use of this compound in serotonin agonist studies. Careful experimental design and consideration of this compound's complex pharmacology are paramount for generating robust and interpretable data.
References
Techniques for Dissolving Methysergide for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of methysergide for in vitro experimental applications. This compound is a semi-synthetic ergot alkaloid known for its mixed agonist and antagonist activity at serotonin (5-HT) receptors, making it a valuable tool in neuroscience and pharmacology research.
Data Presentation: Solubility and Physicochemical Properties
Accurate preparation of this compound solutions is critical for experimental reproducibility. The following tables summarize the key solubility and physicochemical properties of this compound and its commonly used salt, this compound maleate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₇N₃O₂ |
| Molecular Weight | 353.5 g/mol |
| CAS Number | 361-37-5 |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | 1 g in 200 mL |
| Alcohol | 1 g in 165 mL |
| Chloroform | 1 g in 3400 mL |
| Ether | Practically insoluble |
Table 3: Physicochemical Properties of this compound Maleate
| Property | Value |
| Molecular Formula | C₂₁H₂₇N₃O₂·C₄H₄O₄ |
| Molecular Weight | 469.54 g/mol |
| CAS Number | 129-49-7 |
Table 4: Solubility of this compound Maleate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 4.7 | 10 | Gentle warming may be required. |
| DMSO | >10 | >21 |
Signaling Pathways and Experimental Workflow
This compound is a 5-HT₁ receptor agonist and a 5-HT₂ receptor antagonist.[1] Understanding its mechanism of action is crucial for designing and interpreting experiments.
References
Methysergide's Effect on Smooth Muscle Contraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide, an ergot derivative, has a complex pharmacological profile, acting as both an antagonist and a partial agonist at various serotonin (5-HT) receptors. This dual activity makes it a subject of significant interest in research, particularly for its effects on smooth muscle contraction. Historically used in the prophylaxis of migraine and cluster headaches, its mechanism of action is primarily attributed to its interaction with 5-HT₂ receptors in vascular and non-vascular smooth muscle.[1][2] this compound antagonizes the contractile effects of serotonin in blood vessels and gastrointestinal smooth muscle.[3][4] It is important to note that this compound is a prodrug, metabolized in the liver to the more potent and active metabolite, methylergonovine.
This document provides detailed application notes and protocols for studying the effects of this compound in common smooth muscle contraction assays. It is intended to guide researchers in designing and executing experiments to characterize the pharmacological activity of this compound and similar compounds.
Data Presentation: Quantitative Analysis of this compound's Activity
The following tables summarize key quantitative parameters that characterize the effects of this compound on smooth muscle. These values are essential for comparing its potency and efficacy across different tissues and experimental conditions.
| Parameter | Value | Tissue | Species | Comments | Reference |
| pA₂ | > 8 | Vascular and Non-vascular Smooth Muscle | Various | Antagonism of 5-HT-induced contraction. | [1] |
| pA₂ | 7.6 | Human Colonic Circular Smooth Muscle | Human | Antagonism of 5-HT-induced relaxation. | |
| pD₂ | 6.6 | Bovine Basilar Artery | Bovine | Stimulant (agonist) activity. | [3] |
| pD'₂(60 min) | 9.1 | Bovine Basilar Artery | Bovine | Non-competitive antagonism of 5-HT. | [3] |
| Intrinsic Activity | 0.1 | Bovine Basilar Artery | Bovine | Relative to 5-HT (=1). | [3] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pD₂ is the negative logarithm of the EC₅₀ of an agonist. pD'₂ is a measure of the potency of a non-competitive antagonist.
Signaling Pathways
This compound's effects on smooth muscle are primarily mediated through its interaction with 5-HT₁ and 5-HT₂ receptor subtypes.
5-HT₂ Receptor Antagonism in Smooth Muscle Contraction
Activation of 5-HT₂ₐ receptors on smooth muscle cells by serotonin typically leads to contraction. This process is initiated by the coupling of the receptor to the Gq alpha subunit of a heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to smooth muscle contraction. This compound acts as an antagonist at these receptors, blocking the binding of serotonin and thereby inhibiting this contractile pathway.
5-HT₁ Receptor Partial Agonism in Smooth Muscle
In some vascular beds, this compound can act as a partial agonist at 5-HT₁ receptors, which are coupled to the Gi alpha subunit. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can contribute to smooth muscle contraction by decreasing the activity of protein kinase A (PKA), which normally promotes relaxation.
Experimental Protocols
The isolated organ bath is a fundamental technique for studying the effects of pharmacological agents on smooth muscle contractility. The following protocols provide a general framework that can be adapted for specific tissues.
General Experimental Workflow for Isolated Organ Bath Assay
Protocol 1: Rat Aortic Ring Preparation for Vasoconstriction Studies
This protocol details the use of isolated rat aortic rings to assess the vasoconstrictor or vasodilator effects of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with force-displacement transducer
-
This compound stock solution
-
Serotonin (5-HT) stock solution
-
Potassium chloride (KCl) solution (e.g., 80 mM)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to institutional guidelines.
-
Perform a thoracotomy and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded preparations, gently rub the luminal surface with a fine wire or wooden stick.
-
-
Mounting:
-
Mount each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the upper hook to a force-displacement transducer.
-
-
Equilibration:
-
Apply a resting tension of 1.5-2.0 g to the aortic rings.
-
Allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
Induce a contraction with a submaximal concentration of KCl (e.g., 80 mM) to check the viability of the tissue.
-
Once a stable contraction is achieved, wash the tissue with fresh buffer until it returns to baseline tension.
-
-
Experimental Protocol:
-
To test for antagonist effects:
-
After equilibration and viability testing, incubate the aortic rings with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Construct a cumulative concentration-response curve for serotonin by adding increasing concentrations of 5-HT to the organ bath.
-
Record the contractile response at each concentration.
-
-
To test for agonist effects:
-
After equilibration, add cumulative concentrations of this compound to the organ bath and record any contractile responses.
-
-
-
Data Analysis:
-
Express contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot concentration-response curves and calculate EC₅₀ values for agonists and pA₂ values for antagonists using appropriate pharmacological software.
-
Protocol 2: Guinea Pig Ileum Preparation for Studying Intestinal Smooth Muscle Contraction
This protocol is suitable for investigating the effects of this compound on intestinal smooth muscle, which is rich in various neurotransmitter receptors.
Materials:
-
Guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system
-
This compound, Serotonin, and KCl stock solutions
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea pig according to institutional guidelines.
-
Open the abdomen and locate the terminal ileum near the ileo-caecal junction.
-
Dissect a segment of the ileum (2-3 cm long) and place it in a petri dish with warm, gassed Tyrode's solution.
-
Gently flush the lumen with Tyrode's solution to remove its contents.
-
-
Mounting:
-
Tie one end of the ileum segment to a tissue holder at the bottom of the organ bath and the other end to a force transducer.
-
The organ bath should contain Tyrode's solution at 37°C, gassed with carbogen.
-
-
Equilibration:
-
Apply a resting tension of approximately 1.0 g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with frequent washes.
-
-
Experimental Protocol:
-
Follow the same general procedure as for the rat aorta to test for antagonist or agonist effects of this compound, using serotonin as the agonist.
-
Protocol 3: Human Uterine Smooth Muscle (Myometrium) Strips
This protocol is for studying the effects of compounds on the contractility of human uterine smooth muscle, which is crucial for understanding labor and developing tocolytic or uterotonic drugs.
Materials:
-
Human myometrial biopsies obtained with ethical approval and patient consent.
-
Physiological Salt Solution (PSS) (composition similar to Krebs-Henseleit)
-
Carbogen gas
-
Isolated organ bath system
-
This compound, Oxytocin (as an agonist), and KCl stock solutions
Procedure:
-
Tissue Preparation:
-
Place the myometrial biopsy in cold PSS immediately after collection.
-
Dissect the tissue into longitudinal strips of approximately 2 x 2 x 10 mm.
-
-
Mounting:
-
Mount the myometrial strips in an organ bath containing PSS at 37°C and gassed with carbogen.
-
Attach the strips to a force transducer.
-
-
Equilibration:
-
Apply a resting tension of 2 mN.
-
Allow the tissue to equilibrate and develop spontaneous contractions, which may take 1-2 hours. Wash the tissue every 20-30 minutes.
-
-
Experimental Protocol:
-
Once stable spontaneous contractions are established, the effects of this compound can be assessed on this spontaneous activity.
-
Alternatively, induce contractions with a known uterotonic agent like oxytocin.
-
To test for antagonist effects, pre-incubate the tissue with this compound before adding the agonist.
-
Conclusion
References
Troubleshooting & Optimization
Methysergide Stability and Storage: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and appropriate storage conditions for methysergide. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure the integrity of this compound throughout your experiments.
Stability and Storage Conditions Summary
Proper handling and storage are critical for maintaining the stability and efficacy of this compound. Below is a summary of recommended conditions for the solid compound and reconstituted solutions.
| Form | Storage Condition | Duration | Light and Moisture Protection |
| Solid (Powder) | 2-8°C[1] | Refer to manufacturer's expiry date | Protect from light and moisture[1] |
| Solid (Powder) | Room Temperature (up to 30°C)[2] | Refer to manufacturer's expiry date | Store in a tight, light-resistant container[2] |
| Reconstituted Solution | -20°C[1] | Up to 3 months[1] | Protect from light |
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative data for this compound is limited in publicly available literature, the following table outlines the typical conditions based on ICH guidelines that should be applied. It is known that this compound is a prodrug that is metabolized to the active compound methylergometrine.[3][4] A stability-indicating HPLC method has been developed for methylergometrine maleate, which can serve as a foundation for a this compound assay.[5][6]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 1 M HCl | 80°C | 2 hours | Degradation is expected. |
| Base Hydrolysis | 1 M NaOH | 80°C | 2 hours | Significant degradation is expected. |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Degradation is expected. |
| Thermal (Dry Heat) | 105°C | 24 hours | Degradation is possible. | |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | Expose until significant degradation or for a defined period | Photodegradation is possible. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Maleate
This method is adapted from a validated stability-indicating method for methylergometrine maleate[5][6] and should be validated for this compound analysis.
1. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (2) (250 x 4.6 mm, 5 µm) or equivalent[5]
-
Mobile Phase: Ammonium acetate buffer (pH 6.5, adjusted with glacial acetic acid) : Acetonitrile (70:30, v/v)[5][6]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 310 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Reagent and Sample Preparation:
-
Ammonium Acetate Buffer (pH 6.5): Prepare a solution of ammonium acetate in HPLC-grade water and adjust the pH to 6.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the ammonium acetate buffer and acetonitrile in a 70:30 (v/v) ratio. Degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound maleate reference standard and dissolve in the mobile phase in a 100 mL volumetric flask.
-
Working Standard Solution (e.g., 20 µg/mL): Dilute the stock solution appropriately with the mobile phase to obtain a suitable concentration within the linear range.
-
Sample Solution: Prepare sample solutions of this compound at a known concentration in the mobile phase.
3. System Suitability:
-
Inject the working standard solution six times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
-
4. Analysis Procedure:
-
Inject the blank (mobile phase), followed by the working standard solution and then the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak areas with that of the working standard.
Protocol 2: Forced Degradation Study of this compound Maleate
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound maleate in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase for analysis.
-
Thermal Degradation (Solid State): Keep a known amount of solid this compound maleate powder in an oven at 105°C for 24 hours. After cooling, dissolve the powder in the mobile phase to a suitable concentration.
-
Thermal Degradation (Solution): Reflux the stock solution at 80°C for 6 hours. Cool and dilute with the mobile phase.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light for a defined period or until significant degradation is observed. Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Determine the percentage of degradation and identify any degradation products by their retention times and response factors relative to the parent peak.
Visualizations
Caption: Proposed Degradation Pathways for this compound.
Caption: Workflow for Forced Degradation Study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram of a fresh sample. | Contaminated solvent or glassware. Impure reference standard. | Use fresh, high-purity solvents. Thoroughly clean all glassware. Verify the purity of the reference standard. |
| Rapid degradation of the standard solution. | Improper storage of the solution. Exposure to light. | Store stock solutions at -20°C in light-protected containers.[1] Prepare fresh working solutions daily. |
| Poor peak shape (tailing or fronting). | Column degradation. Inappropriate mobile phase pH. Sample overload. | Replace the HPLC column. Ensure the mobile phase pH is correctly adjusted. Inject a lower concentration of the sample. |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. The compound is highly stable under the applied conditions. | Increase the duration, temperature, or concentration of the stressor. Confirm the stability of the compound under the tested conditions. |
| Inconsistent retention times. | Fluctuation in column temperature. Mobile phase composition is not stable. Pump malfunction. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is well-mixed. Check the HPLC pump for proper functioning. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound maleate?
A1: Solid this compound maleate should be stored at 2-8°C, protected from light and moisture, to ensure long-term stability.[1] Storage at room temperature (below 30°C) in a tight, light-resistant container is also acceptable.[2]
Q2: How long is a reconstituted solution of this compound stable?
A2: Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Under these conditions, stock solutions are reported to be stable for up to 3 months.[1]
Q3: What are the main degradation pathways for this compound?
A3: this compound, being an ergot alkaloid, is susceptible to hydrolysis (especially at the amide bond), oxidation, and photolysis. It is also known to be a prodrug that metabolizes into methylergometrine.[3][4]
Q4: Are there any known incompatibilities with common excipients?
A4: While specific studies on this compound are limited, ergot alkaloids can be sensitive to basic excipients. Compatibility studies using techniques like DSC and FTIR with commonly used excipients such as lactose, microcrystalline cellulose, and magnesium stearate are recommended during formulation development.
Q5: Why is a stability-indicating method important for this compound analysis?
A5: A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (this compound) without interference from its degradation products, impurities, or excipients. This ensures that the measured potency of the drug is accurate and reflects its true stability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photodegradation kinetics and halogens release of the emerging concern pollutants dexamethasone and S-metolachlor on TiO2/rGO composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ijbpas.com [ijbpas.com]
- 6. japsonline.com [japsonline.com]
Methysergide Off-Target Effects: A Technical Support Center for Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Methysergide in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target receptors for this compound that I should be aware of in my experiments?
A1: this compound is a semi-synthetic ergot alkaloid with a complex pharmacological profile. While it is known as a serotonin (5-HT) receptor antagonist, it interacts with a wide range of other receptors, which can lead to off-target effects in your experiments.[1][2] Key off-target receptor families include various serotonin receptor subtypes, dopamine receptors, and adrenergic receptors.[1] It is also important to note that this compound is a prodrug that is metabolized into the more active compound, methylergonovine, which has its own distinct receptor binding profile.[1]
Q2: My results show unexpected cardiovascular effects in an isolated organ bath experiment. Could this be an off-target effect of this compound?
A2: Yes, unexpected cardiovascular effects are a known consequence of this compound's off-target activity. In isolated organ bath experiments, this compound can cause dose-dependent reductions in resting heart rate and, at higher doses, a reduction in mean arterial blood pressure in animal models like rabbits.[3] Furthermore, it can enhance pressor responses to other agents like phenylephrine.[3] These effects are likely due to its interaction with various serotonin and adrenergic receptors that regulate vascular tone and cardiac function. When designing and interpreting isolated organ bath experiments, it is crucial to consider this complex pharmacology.
Q3: I am observing fibrotic changes in my animal model after chronic this compound administration. What is the underlying mechanism?
A3: The development of fibrosis, including retroperitoneal, pleuropulmonary, and cardiac valve fibrosis, is a well-documented and serious off-target effect of long-term this compound use.[2] The exact mechanism is not fully elucidated but is thought to involve the activation of serotonin 5-HT2B receptors, which can lead to the proliferation of fibroblasts and excessive collagen deposition. The active metabolite, methylergonovine, is a potent 5-HT2B receptor agonist and is believed to play a significant role in this pathology.[1]
Q4: Are there any known central nervous system (CNS) off-target effects of this compound that might affect behavioral studies?
A4: Yes, this compound can have CNS off-target effects that could influence the results of behavioral studies. At high doses, it has been reported to produce psychedelic effects.[1] Additionally, case reports in humans have described psychiatric side effects such as impaired concentration, anxiety, and depression with high-dose this compound treatment.[4] These effects are likely mediated by its interactions with various serotonin and possibly dopamine receptors in the brain. Researchers conducting behavioral experiments should carefully consider the potential for these CNS-mediated off-target effects.
Troubleshooting Guides
Issue 1: High Variability and Non-Specific Binding in In Vitro Receptor Binding Assays
-
Symptoms:
-
Inconsistent Ki or IC50 values across experiments.
-
High background signal, making it difficult to determine specific binding.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Radioligand Concentration | Ensure the radioligand concentration is at or below the Kd for saturation binding experiments. For competition assays, use a concentration that provides a sufficient signal window without being excessively high.[5] |
| Inadequate Washing | Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of the bound ligand. Using ice-cold wash buffer can help minimize dissociation.[6] |
| High Protein Concentration | Using an excessively high concentration of cell membrane preparation can increase non-specific binding. Titrate the protein concentration to find the optimal balance between a measurable specific signal and low non-specific binding.[6] |
| Filter Binding Issues | If using a filtration assay, pre-soaking the filters in a polymer solution (e.g., polyethyleneimine) can help reduce non-specific binding of the radioligand to the filter itself.[6] |
| Incorrect Incubation Time | Ensure that the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[7] |
Issue 2: Unexpected Contractile or Relaxant Responses in Isolated Tissue Experiments
-
Symptoms:
-
This compound induces a contractile response when an antagonistic effect is expected.
-
The presence of this compound alters the tissue's response to other agonists in an unpredictable manner.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Agonist Activity at other Receptors | This compound is a partial agonist at some 5-HT1 receptor subtypes.[1][2] This could lead to a contractile response in tissues where these receptors mediate contraction. Consider using more selective antagonists to dissect the specific receptor subtypes involved. |
| Interaction with Adrenergic or Dopaminergic Receptors | This compound has affinity for α2-adrenergic and some dopamine receptors.[1] These interactions could mediate unexpected vascular or smooth muscle responses. Co-incubation with selective adrenergic or dopaminergic antagonists can help to clarify these effects. |
| Functional Antagonism | In some experimental setups, particularly with pre-contracted tissues, the observed effect of this compound may be due to functional antagonism rather than direct receptor blockade.[8] Carefully control the level of pre-contraction and consider the interplay between different signaling pathways. |
| Metabolism to Methylergonovine | If the tissue preparation has metabolic activity, this compound could be converted to its more potent metabolite, methylergonovine, which has a different receptor activity profile.[1] |
Data Presentation
Table 1: Off-Target Receptor Binding Affinities of this compound
| Receptor Subtype | Species | Assay Type | pKi / pIC50 | Ki / IC50 (nM) | Reference |
| Serotonin Receptors | |||||
| 5-HT1A | Human | Radioligand Binding | 7.9 | 12.6 | [1] |
| 5-HT1B | Human | Radioligand Binding | 7.7 | 20.0 | [1] |
| 5-HT1D | Human | Radioligand Binding | 8.1 | 7.9 | [1] |
| 5-HT1E | Human | Radioligand Binding | 7.5 | 31.6 | [1] |
| 5-HT1F | Human | Radioligand Binding | 6.8 | 158.5 | [1] |
| 5-HT2A | Human | Radioligand Binding | 8.5 | 3.2 | [1] |
| 5-HT2B | Human | Radioligand Binding | 8.1 | 7.9 | [1] |
| 5-HT2C | Human | Radioligand Binding | 8.2 | 6.3 | [1] |
| 5-HT5A | Human | Radioligand Binding | 7.0 | 100.0 | [1] |
| 5-HT6 | Human | Radioligand Binding | 6.5 | 316.2 | [1] |
| 5-HT7 | Human | Radioligand Binding | 7.7 | 20.0 | [1] |
| Dopamine Receptors | |||||
| D1 | Human | Radioligand Binding | 6.33 | 472 | [9] |
| D2 | Human | Radioligand Binding | 6.8 | 158.5 | [1] |
| D3 | Rat | Radioligand Binding | 7.2 | 63.1 | [1] |
| D4 | Human | Radioligand Binding | 6.1 | 794.3 | [1] |
| D5 | Human | Radioligand Binding | 6.2 | 631.0 | [1] |
| Adrenergic Receptors | |||||
| α2A | Human | Radioligand Binding | 7.6 | 25.1 | [1] |
| α2B | Human | Radioligand Binding | 7.5 | 31.6 | [1] |
| α2C | Human | Radioligand Binding | 7.7 | 20.0 | [1] |
Experimental Protocols
Protocol 1: Induction of Fibrosis in a Rodent Model
This protocol is a general guideline for inducing fibrosis using a chemical agent like carbon tetrachloride (CCl4), which can be adapted to study the fibrotic effects of this compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Induction Agent: Prepare a 50% solution of CCl4 in olive oil.
-
Administration: Administer the CCl4 solution via intraperitoneal injection at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.[10] Concurrently, administer this compound or vehicle control to the respective groups.
-
Monitoring: Monitor the animals for signs of toxicity and body weight changes throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the liver, lungs, and heart for histological and biochemical analysis.
Protocol 2: Quantification of Tissue Fibrosis
-
Tissue Processing: Fix the collected tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining: Stain the tissue sections with Masson's Trichrome or Picrosirius Red to visualize collagen fibers.[11][12]
-
Image Acquisition: Capture high-resolution images of the stained sections using a light microscope equipped with a digital camera.
-
Quantification:
-
Collagen Proportional Area (CPA): Use image analysis software (e.g., ImageJ) to quantify the area of blue (Masson's Trichrome) or red (Picrosirius Red) staining relative to the total tissue area.[11]
-
Hydroxyproline Assay: For a more quantitative biochemical assessment, perform a hydroxyproline assay on a portion of the tissue to measure total collagen content.
-
Protocol 3: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest or from homogenized tissue.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl) with necessary ions and protease inhibitors.
-
Reaction Mixture: In a microplate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand using a cell harvester to filter the reaction mixture through glass fiber filters.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Experimental workflow for assessing this compound-induced fibrosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on some cardiovascular responses in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychiatric side effects during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effects of U46619 on contractions to 5-HT, sumatriptan and this compound in canine coronary artery and saphenous vein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Methysergide Solubility In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Methysergide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound maleate?
This compound maleate is sparingly soluble in water.[1] One source indicates that 1 gram dissolves in 250 mL of water, and it is less soluble in water than in methanol.[1][2] Another source specifies a maximum concentration of 10 mM in water with gentle warming, which corresponds to approximately 4.7 mg/mL.[3][4]
Q2: My this compound maleate is not dissolving in water. What should I do?
If you are encountering issues with dissolving this compound maleate in water, consider the following:
-
Gentle Warming: As suggested by suppliers, gentle warming can aid dissolution.[3]
-
pH Adjustment: The solubility of many compounds is pH-dependent.[] Experimenting with slight adjustments to the pH of your aqueous solution may improve solubility.
-
Use of Co-solvents: For stock solutions, using a small amount of a water-miscible organic solvent in which this compound is more soluble can be effective.
Q3: What are the best solvents for preparing a stock solution of this compound maleate?
Commonly used organic solvents for preparing stock solutions of poorly water-soluble drugs include Dimethyl Sulfoxide (DMSO) and Methanol.[6] this compound maleate is soluble in DMSO and methanol.[6][7] It is soluble in DMSO at a concentration of over 10 mg/mL.[7] However, it is only slightly soluble in methanol.[6] For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not cause cytotoxicity.[8]
Q4: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon is often referred to as "solvent shock" and occurs when a drug that is dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is less soluble.[9]
To prevent precipitation, you can try the following:
-
Slow, Dropwise Addition: Add the stock solution to your pre-warmed culture medium drop-by-drop while gently vortexing or swirling.[9]
-
Stepwise Dilution: Perform serial dilutions to gradually decrease the concentration of the organic solvent.[10]
-
Increase Final Solvent Concentration: Determine the maximum tolerable concentration of your solvent (e.g., DMSO) for your specific cell line (often between 0.1% and 0.5%) and adjust your dilution accordingly.[10]
-
Use of Solubility Enhancers: Incorporating solubility enhancers like cyclodextrins or serum in your medium can help maintain the compound's solubility.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Lower the final working concentration of this compound.- Employ solubility enhancement techniques such as using co-solvents, adjusting pH, or adding surfactants or cyclodextrins. |
| "Solvent shock" from rapid dilution of an organic stock solution. | - Add the stock solution dropwise into the pre-warmed aqueous medium while mixing gently.[9]- Perform a stepwise serial dilution.[10] | |
| Precipitation Over Time in the Incubator | The compound is precipitating out of the solution due to temperature changes or interactions with media components. | - Ensure the incubator maintains a stable temperature.- Pre-equilibrate all solutions to the experimental temperature.- Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are contributing to precipitation.[9] |
| The pH of the culture medium is shifting due to cellular metabolism. | - Use a medium buffered with HEPES to maintain a stable pH.- Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium.[9][10] | |
| Inconsistent Experimental Results | The actual concentration of dissolved this compound is variable due to incomplete dissolution or precipitation. | - Visually inspect your final working solution for any signs of cloudiness or precipitate before each experiment.[10]- Consider quantifying the concentration of dissolved this compound in your final solution using an appropriate analytical method. |
Quantitative Data Summary
The following tables summarize the solubility of this compound maleate in various solvents.
Table 1: Solubility of this compound Maleate
| Solvent | Solubility | Reference |
| Water | 1 g in 250 mL | [1][2] |
| Water | ~4.7 mg/mL (10 mM) with gentle warming | [3] |
| Absolute Ethanol | Practically insoluble | [1] |
| Chloroform | 1 g in 3400 mL | [2] |
| Methanol | Soluble | [1] |
| DMSO | >10 mg/mL | [7] |
Experimental Protocols
Here are detailed methodologies for common techniques to improve the solubility of this compound in vitro.
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound maleate powder.
-
Solvent Addition: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the powder.
-
Dissolution: Gently vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C) and protect it from light.
Protocol 2: pH Adjustment to Enhance Solubility
-
Prepare a Suspension: Suspend the this compound maleate powder in the desired aqueous buffer.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Titration: Slowly add small increments of an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) to the suspension while continuously stirring.
-
Monitor Dissolution: Visually monitor the dissolution of the compound after each addition.
-
Final pH Measurement: Once the compound is dissolved, record the final pH. It is crucial to ensure the final pH is compatible with your experimental system.
Protocol 3: Use of Cyclodextrins for Solubilization
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized.
-
Add this compound: Add the this compound maleate powder to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of inclusion complexes.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Visualizations
The following diagrams illustrate key workflows for addressing this compound solubility issues.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound maleate | Non-selective 5-HT | Tocris Bioscience [tocris.com]
- 4. This compound maleate, 5-HT receptor antagonist (CAS 129-49-7) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound MALEATE | 129-49-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Paradoxical Effects of Methysergide In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex and often paradoxical in vivo effects of Methysergide.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit both antagonist and partial agonist effects?
This compound's paradoxical effects stem from its complex pharmacology. It is not a selective ligand and interacts with multiple serotonin (5-HT) receptor subtypes. Primarily, it acts as a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] However, it also demonstrates partial agonist activity at other serotonin receptors, such as 5-HT1A receptors.[2][3] Furthermore, this compound is a prodrug that is metabolized in vivo to methylergometrine.[4][5] This active metabolite has a different receptor binding profile and is a potent 5-HT2B receptor agonist, contributing significantly to the overall in vivo effects and potentially to long-term side effects like fibrosis.[6]
Q2: Can this compound cause both vasoconstriction and vasodilation?
Yes, this is a key paradoxical effect observed in vivo. While this compound is known to directly stimulate smooth muscle leading to vasoconstriction, its effects can be context-dependent.[7] In some experimental models, particularly after the administration of an alpha-adrenergic blocker like phentolamine, this compound can reverse vasoconstrictor responses to nerve stimulation, resulting in vasodilation.[7] It can also potentiate the vasoconstrictor effects of other agents like norepinephrine.[7] This dual action is likely due to its mixed antagonist/partial agonist profile at various 5-HT receptors that regulate vascular tone.
Q3: Why did my experiment show a decrease in blood pressure with this compound, when it's known to be a vasoconstrictor?
A decrease in blood pressure can be an unexpected but reported effect of this compound under certain conditions. In anesthetized cats, intravenous administration of this compound has been shown to cause dose-dependent reductions in blood pressure and heart rate.[8] This hypotensive effect is suggested to be centrally mediated through a reduction in sympathetic nervous outflow.[8] Therefore, the overall systemic effect on blood pressure can be a net result of its central sympatholytic action and its peripheral vasoconstrictor effects.
Q4: I am observing unexpected antinociceptive effects with this compound. Is this a known phenomenon?
Yes, paradoxical antinociception with this compound has been reported in various pain models.[4] For instance, in the formalin test in mice, both systemic and intrathecal administration of this compound has been shown to reduce licking duration in the second phase, which is associated with inflammatory pain.[4] This effect appears to involve the descending serotonergic pathways.[4]
Troubleshooting Guides
Issue 1: Inconsistent Vasomotor Responses (Vasoconstriction vs. Vasodilation)
| Potential Cause | Troubleshooting Steps |
| Baseline Vascular Tone | Ensure a stable and consistent baseline vascular tone before this compound administration. The preexisting level of sympathetic tone can significantly influence the outcome. Consider using a wire myograph for ex vivo preparations to have better control over baseline tension. |
| Presence of Other Vasoactive Agents | Be aware of the presence of endogenous or exogenously administered vasoactive substances. This compound can potentiate the effects of catecholamines.[9] Consider experiments with and without adrenergic blockade to dissect the direct effects of this compound. |
| Animal Model and Anesthesia | The choice of animal model and anesthetic can alter autonomic nervous system activity and cardiovascular reflexes. Report the specific strain, age, and anesthetic regimen in your experimental records. Different anesthetics can have varying effects on sympathetic outflow. |
| Route of Administration | The route of administration (e.g., intravenous, intraperitoneal, local) can influence the concentration of this compound and its active metabolite, methylergometrine, at the target site, leading to different vasomotor responses. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Steps |
| Metabolism to Methylergometrine | Remember that this compound is a prodrug.[4][5] In vitro experiments using isolated tissues may not fully recapitulate the in vivo scenario where the active metabolite, methylergometrine, is present. Consider conducting parallel experiments with both this compound and methylergometrine. |
| Central Nervous System Effects | In vivo, this compound can cross the blood-brain barrier and exert central effects on sympathetic outflow, which will not be observed in isolated tissue preparations.[8] |
| Neurogenic Inflammation | In vivo models of neurogenic inflammation involve complex interactions between nerves, blood vessels, and immune cells. This compound's antagonist effect at 5-HT2B receptors can inhibit neurogenic dural plasma protein extravasation, an effect that is difficult to replicate in simple in vitro setups.[10] |
Quantitative Data Summary
Table 1: Effects of this compound on Cardiovascular Parameters in Anesthetized Rabbits
| Dose (mg/kg, i.v.) | Change in Resting Heart Rate | Change in Resting Mean Arterial Blood Pressure |
| 0.1 - 5 | Dose-dependent reduction | Reduction only at the maximum dose |
| 5 | Significant enhancement of phenylephrine-induced pressor response | - |
Data synthesized from a study by Key and Sneddon (1981).
Table 2: Effect of this compound on Neurally Mediated Vasoconstriction in the Dog Forelimb
| Condition | Nerve Stimulation Frequency (Hz) | Perfusion Pressure Response |
| Control | 0.5 - 4.0 | Frequency-dependent increase (vasoconstriction) |
| This compound (low dose) | 0.5 - 4.0 | Biphasic (attenuated constriction followed by dilation) or reversal to vasodilation |
| Phentolamine + this compound | Most frequencies | Complete reversal to vasodilation |
Data synthesized from a study by Jandhyala and Kivlighn (1987).[7]
Experimental Protocols
Protocol 1: In Vivo Measurement of Vasomotor Responses in a Rat Model
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.). Cannulate the femoral artery to measure blood pressure and the femoral vein for drug administration.
-
Baseline Measurement: Allow the animal to stabilize for at least 30 minutes after surgery and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration:
-
To investigate vasoconstrictor effects, administer a bolus of norepinephrine (e.g., 1 µg/kg, i.v.) and record the pressor response.
-
Administer this compound (e.g., 1 mg/kg, i.v.) and allow it to take effect for 15-20 minutes.
-
Repeat the norepinephrine challenge and compare the pressor response to that before this compound administration.
-
To investigate vasodilator effects, first administer an alpha-adrenergic antagonist (e.g., phentolamine, 2 mg/kg, i.v.).
-
After stabilization, administer this compound and observe any changes in MAP.
-
-
Data Analysis: Calculate the change in MAP and HR from baseline for each condition. Compare the responses to vasoactive agents before and after this compound administration.
Protocol 2: Wire Myography for Ex Vivo Assessment of Vascular Reactivity
-
Tissue Preparation: Euthanize a rat and dissect a segment of the mesenteric artery in cold, oxygenated physiological salt solution (PSS).
-
Mounting: Mount the arterial segment on a wire myograph in a chamber filled with PSS maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration and Viability Check: Allow the tissue to equilibrate for at least 30 minutes. Check the viability of the tissue by inducing contraction with a high-potassium solution (KPSS).
-
Experiment:
-
Pre-constrict the arterial segment with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
To test for potentiation of vasoconstriction, add cumulative concentrations of a vasoconstrictor (e.g., norepinephrine) in the presence and absence of a fixed concentration of this compound.
-
-
Data Analysis: Construct concentration-response curves and calculate EC50 or IC50 values.
Visualizations
Caption: Paradoxical vasomotor effects of this compound.
Caption: this compound's metabolism and receptor interactions.
Caption: In vivo experimental workflow for vasomotor assessment.
References
- 1. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reprocell.com [reprocell.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo real time monitoring of vasoconstriction and vasodilation by a combined diffuse reflectance spectroscopy and Doppler optical coherence tomography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction in blood pressure, sympathetic nerve discharge and centrally evoked pressor responses by this compound in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Optimizing Methysergide in Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing methysergide concentration for receptor binding assays. Find troubleshooting advice, frequently asked questions, detailed protocols, and key binding affinity data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding profile of this compound across different serotonin (5-HT) receptors?
A1: this compound is a non-selective serotonin receptor antagonist with varying affinities for different 5-HT receptor subtypes. It is known to act as a 5-HT2 receptor antagonist and a 5-HT1 receptor agonist.[1][2] Its binding affinity (Ki) is highest for the 5-HT2 receptors, followed by 5-HT1 and other subtypes. Refer to the data table below for specific Ki values.
Q2: I am observing high non-specific binding in my assay. What are the common causes and solutions when using this compound?
A2: High non-specific binding can obscure your specific binding signal.[3] Common causes and troubleshooting steps include:
-
Inadequate Blocking: Ensure you are using an appropriate blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to saturate non-specific binding sites on your membranes and filter mats.
-
Suboptimal Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase non-specific binding. Aim for a concentration at or below the Kd.
-
Insufficient Washing: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Inappropriate Buffer Composition: The pH and ionic strength of your buffers can influence non-specific interactions. Ensure your buffer conditions are optimized for the receptor of interest.[3]
Q3: How do I determine the optimal concentration range for this compound in a competition binding assay?
A3: To determine the optimal concentration range for this compound, you should perform a pilot experiment with a wide range of concentrations, typically spanning several orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁵ M). The goal is to generate a complete sigmoidal competition curve. From this curve, you can determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding), which can then be used to calculate the Ki value.
Q4: Can this compound's activity at multiple receptor subtypes interfere with my assay?
A4: Yes. Since this compound is non-selective, if your tissue or cell preparation expresses multiple 5-HT receptor subtypes, the binding you observe may be a composite of its interaction with all of them. To dissect the binding to a specific receptor subtype, consider using cell lines that express only the receptor of interest or employ a radioligand that is highly selective for your target receptor.
Q5: What are the key differences in assay conditions when studying this compound as an agonist versus an antagonist?
A5: When studying this compound as an antagonist, you will typically perform a competition binding assay with a radiolabeled antagonist. To investigate its agonist properties (primarily at 5-HT1 receptors), you would typically use a radiolabeled agonist and might also consider functional assays, such as a GTPγS binding assay, to measure receptor activation.
Quantitative Data: this compound Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various human serotonin (5-HT) receptor subtypes.
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 89 |
| 5-HT1C | 860 |
| 5-HT1D | 49 |
| 5-HT2A | 0.42 |
| 5-HT2B | 7.5 |
| 5-HT2C | 5.2 |
Note: These values are compiled from multiple sources and may vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.[4][5]
Experimental Protocols
General Radioligand Binding Assay Protocol (for adaptation with this compound)
This protocol provides a general framework for a filtration-based radioligand binding assay. Specific parameters such as radioligand concentration, incubation time, and buffer composition should be optimized for each receptor subtype.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target 5-HT receptor.
-
Radioligand: A suitable radiolabeled ligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors).
-
This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentrations in assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Unlabeled Ligand for Non-Specific Binding: A high concentration of a non-radiolabeled ligand with high affinity for the receptor (e.g., 10 µM Spiperone for 5-HT2A).
-
96-well Plates
-
Glass Fiber Filters
-
Cell Harvester
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[6]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled ligand, and membrane preparation.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[6][7]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. brieflands.com [brieflands.com]
Technical Support Center: Methysergide and Tachyphylaxis in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of methysergide, with a specific focus on the potential for tachyphylaxis or diminished efficacy over time.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of this compound's effect in our long-term in vivo/in vitro model. What is the likely pharmacological basis for this?
A1: The observed loss of efficacy, often termed tachyphylaxis or tolerance, with long-term this compound administration is likely due to complex pharmacodynamics involving both the parent drug and its active metabolite. There are two primary hypotheses:
-
Paradoxical 5-HT2 Receptor Downregulation by this compound: Although this compound acts as a 5-HT2 receptor antagonist, preclinical studies have shown that chronic administration can paradoxically lead to a dose-dependent decrease in the number of 5-HT2 receptors.[1] This is contrary to the typical expectation of receptor upregulation with chronic antagonist treatment. This paradoxical downregulation would reduce the number of available targets for the drug's action, potentially diminishing its therapeutic effect.
-
Receptor Desensitization by the Active Metabolite, Methylergometrine: this compound is a prodrug that is metabolized to methylergometrine.[2] Methylergometrine is a potent agonist at 5-HT2B receptors.[2] Chronic stimulation of these receptors by methylergometrine can trigger classical G protein-coupled receptor (GPCR) desensitization. This process involves receptor phosphorylation, recruitment of β-arrestin, and subsequent receptor internalization and downregulation, leading to a reduced cellular response to the agonist.
Q2: What is the difference between tachyphylaxis and tolerance in the context of our this compound experiments?
A2: While often used interchangeably, tachyphylaxis and tolerance refer to different temporal scales of decreased drug response.
-
Tachyphylaxis: This is a rapid decrease in drug response that can occur after only a few doses or over a short period (minutes to hours). In the context of this compound, a rapid desensitization of 5-HT2 receptors has been observed after a single injection in animal models.
-
Tolerance: This is a more gradual decrease in drug responsiveness that develops over a longer period of chronic drug administration (days to weeks). The paradoxical downregulation of 5-HT2 receptors observed in chronic this compound studies is a form of tolerance.[1]
Q3: Could the observed loss of efficacy be due to experimental artifacts?
A3: Yes, it is crucial to rule out experimental variables before concluding a pharmacological cause. A troubleshooting guide for common issues in long-term cell culture experiments is provided below. Key considerations include drug stability in your experimental medium, consistency of cell culture conditions, and potential for the development of cellular resistance.
Troubleshooting Guides
Guide 1: Investigating Loss of this compound Efficacy in Cell Culture
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual decrease in cellular response to this compound over several days/weeks. | Drug Instability: this compound or its metabolite may degrade in the culture medium at 37°C. | 1. Assess the stability of this compound and methylergometrine in your specific culture medium over your experimental time course using methods like HPLC. 2. Increase the frequency of media changes with freshly prepared drug. |
| Receptor Downregulation/Desensitization: As discussed in the FAQs, this is a likely pharmacological mechanism. | 1. Perform receptor binding assays to quantify 5-HT2 receptor density on the cell surface at different time points of this compound exposure. 2. Conduct functional assays (e.g., calcium imaging, IP1 accumulation) to assess the downstream signaling response to a 5-HT2 agonist after chronic this compound treatment. | |
| Cell Culture Environment Changes: Fluctuations in pH, CO2, or nutrient levels can alter cellular responses. | 1. Rigorously monitor and maintain stable incubator conditions. 2. Ensure consistent media formulation and quality. | |
| High variability in response between replicate experiments. | Inconsistent Cell Seeding: Uneven cell numbers will lead to variable results. | 1. Ensure a homogenous single-cell suspension before plating. 2. Use precise and calibrated pipetting techniques. |
| Edge Effects in Multi-well Plates: Evaporation and temperature gradients can affect cells in outer wells. | 1. Avoid using the outermost wells of your plates for critical experimental samples. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
Quantitative Data Summary
The following table summarizes findings from a preclinical study investigating the effect of chronic this compound treatment on 5-HT2 receptor density.
| Treatment Group | This compound Dose | Duration of Treatment | Change in 5-HT2 Receptor Binding (in mouse cerebral cortex) | Reference |
| Control | Vehicle | 14 days | No significant change | Buckholtz et al., 1986 |
| This compound | 2.5 mg/kg/day | 14 days | ~20% decrease | Buckholtz et al., 1986 |
| This compound | 5.0 mg/kg/day | 14 days | ~35% decrease | Buckholtz et al., 1986 |
| This compound | 10.0 mg/kg/day | 14 days | ~50% decrease | Buckholtz et al., 1986 |
Note: This data is from a study in mice and may not be directly translatable to other experimental systems or clinical scenarios.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Quantify 5-HT2 Receptor Downregulation
This protocol provides a general framework for a competitive radioligand binding assay to determine the density of 5-HT2 receptors in cultured cells or tissue homogenates following chronic this compound treatment.
Materials:
-
Cell or tissue homogenates from control and this compound-treated groups.
-
Radiolabeled 5-HT2 receptor antagonist (e.g., [³H]ketanserin or [¹²⁵I]DOI).
-
Unlabeled 5-HT2 receptor antagonist for determining non-specific binding (e.g., spiperone or unlabeled this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell or tissue homogenates according to standard laboratory protocols. Determine the protein concentration of the homogenates.
-
Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:
-
Total Binding: Homogenate + radioligand.
-
Non-specific Binding: Homogenate + radioligand + excess unlabeled antagonist.
-
Experimental Groups: Homogenate from each treatment group + radioligand.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Compare the specific binding between control and this compound-treated groups to determine the change in receptor density (Bmax).
Visualizations
Diagram 1: Proposed Signaling Pathways for this compound-Induced Tachyphylaxis
Caption: Dual mechanisms of this compound tachyphylaxis.
Diagram 2: Experimental Workflow for Investigating this compound Tachyphylaxis
Caption: Workflow for troubleshooting this compound tachyphylaxis.
Diagram 3: Logical Relationship for Troubleshooting Loss of Drug Efficacy
Caption: Troubleshooting decision tree for loss of efficacy.
References
Technical Support Center: Addressing Variability in Experimental Results with Methysergide
Welcome to the Technical Support Center for researchers utilizing Methysergide. This resource is designed to provide clear and actionable guidance to address the inherent variability in experimental outcomes when working with this complex serotonergic agent. By understanding the underlying factors contributing to inconsistent results, researchers can optimize their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my experimental results with this compound?
Variability in experiments involving this compound can stem from several key factors:
-
Metabolism to Methylergometrine: this compound is a prodrug that is rapidly metabolized into its major active metabolite, methylergometrine.[1][2][3][4] Methylergometrine has a different receptor binding profile and is often more potent than the parent compound.[5][6] The rate and extent of this conversion can vary significantly depending on the experimental system (e.g., cell line, tissue type, presence of metabolizing enzymes).
-
Complex Pharmacology: this compound and methylergometrine interact with a wide range of serotonin (5-HT) receptors, often with mixed agonist and antagonist effects.[1][2][7] This complex polypharmacology means the net effect can be highly dependent on the specific subtypes of serotonin receptors expressed in your experimental model.
-
Receptor Subtype Expression: The relative expression levels of different 5-HT receptor subtypes in your cells or tissues will dictate the overall biological response. Variability in receptor expression between cell passages or tissue preparations can lead to inconsistent results.
-
Experimental Conditions: Factors such as pH, temperature, and the vehicle used to dissolve the compound can influence its stability and activity.
Q2: What is the primary mechanism of action of this compound?
This compound is not a simple antagonist. It exhibits a complex pharmacological profile, acting as both an antagonist and a partial agonist at various serotonin receptors.[1][2][7] Its primary actions are considered to be antagonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and agonism at 5-HT1 receptors.[1][2] However, it's crucial to consider that its principal active metabolite, methylergometrine, is a non-selective agonist at most serotonin receptors.[2]
Q3: How should I prepare and store this compound for my experiments?
For in vitro experiments, this compound maleate can be dissolved in water with gentle warming. For cell culture experiments, a stock solution in dimethyl sulfoxide (DMSO) is commonly used.[8] It is important to note that ergot alkaloids can be sensitive to light and temperature, so stock solutions should be stored protected from light at -20°C.[9][10] Repeated freeze-thaw cycles should be avoided.
Q4: What are the key signaling pathways activated by this compound and its metabolite?
The signaling pathways activated depend on the specific 5-HT receptor subtype and whether the compound is acting as an agonist or antagonist.
-
5-HT1 receptors (agonist activity) are typically coupled to Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
-
5-HT2 receptors (antagonist activity by this compound, agonist by methylergometrine) are coupled to Gαq, which activates phospholipase C (PLC) , leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves
Possible Causes:
-
Variable Metabolism: The conversion of this compound to methylergometrine may be inconsistent between experiments.
-
Ligand Degradation: Improper storage or handling of this compound stock solutions can lead to degradation.
-
Cell Health and Passage Number: Changes in cell health or using cells at a high passage number can alter receptor expression and signaling efficiency.
-
Assay Conditions: Minor variations in incubation times, temperature, or buffer composition can affect results.
Solutions:
-
Metabolism:
-
If possible, use a cell line with well-characterized metabolic activity or consider using primary cells with known metabolic capacity.
-
To study the direct effects of this compound, consider using a cell line with low metabolic activity or using a very short incubation time.
-
To investigate the effects of the metabolite, consider directly using methylergometrine in your experiments.
-
-
Ligand Integrity:
-
Prepare fresh dilutions from a frozen stock for each experiment.
-
Protect stock solutions from light.
-
-
Cell Culture:
-
Maintain a consistent cell culture protocol, including seeding density and passage number.
-
Regularly check cell viability.
-
-
Assay Consistency:
-
Use a standardized protocol with consistent incubation times and temperatures.
-
Ensure all reagents and buffers are prepared consistently.
-
Issue 2: No Observable Effect or Lower than Expected Potency
Possible Causes:
-
Low Receptor Expression: The target 5-HT receptor may be expressed at very low levels in your experimental system.
-
Incorrect Signaling Pathway Measured: You may be measuring a signaling pathway that is not strongly coupled to the dominant receptor subtype in your system.
-
Antagonistic vs. Agonist Effects: If you are expecting an agonist response, the antagonistic properties of this compound at certain receptors may be masking the effect.
-
Precipitation of Compound: High concentrations of this compound, especially when diluted from a DMSO stock into aqueous media, may precipitate out of solution.[11]
Solutions:
-
Receptor Expression:
-
Confirm the expression of your target 5-HT receptor subtype using techniques like qPCR or western blotting.
-
Consider using a cell line that overexpresses the receptor of interest.
-
-
Signaling Pathway:
-
Based on the known receptor coupling (see signaling pathway diagrams below), ensure you are using the appropriate functional assay (e.g., cAMP for Gαi/s, calcium mobilization for Gαq).
-
-
Pharmacology:
-
Be mindful of the dual antagonist/agonist profile. Consider using more selective compounds to dissect the specific receptor-mediated effects.
-
-
Compound Solubility:
-
Visually inspect for any precipitation after diluting the stock solution.
-
Ensure the final DMSO concentration in your assay is low (typically <0.5%) to maintain solubility.[10]
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Methylergometrine
| Receptor | This compound (Ki, nM) | Methylergometrine (Ki, nM) | Predominant Action of this compound |
| 5-HT1A | 2.5 - 14 | 3.2 | Agonist/Partial Agonist |
| 5-HT1B | 2.5 - 162 | 0.8 | Agonist |
| 5-HT1D | 3.6 - 93 | 1.3 | Agonist |
| 5-HT1E | 59 - 324 | 10 | Agonist |
| 5-HT1F | 34 | 16 | Agonist |
| 5-HT2A | 1.0 - 2.5 | 0.4 | Antagonist |
| 5-HT2B | 0.6 - 2.0 | 0.2 | Antagonist |
| 5-HT2C | 0.8 - 5.0 | 0.5 | Antagonist |
| 5-HT5A | 6.3 | 25 | N/A |
| 5-HT6 | 13 | 100 | N/A |
| 5-HT7 | 4.0 | 1.6 | Antagonist |
Note: Ki values are compiled from various sources and may vary between different studies and experimental conditions. This table provides an approximate range.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
This protocol is designed to measure the increase in intracellular calcium following the activation of Gq-coupled serotonin receptors.
Materials:
-
Cells expressing the 5-HT receptor of interest (e.g., HEK293 cells)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound maleate
-
Serotonin (as a positive control agonist)
-
DMSO (for stock solution)
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound maleate in DMSO.
-
Prepare a 10 mM stock solution of serotonin in water.
-
On the day of the experiment, prepare serial dilutions of this compound and serotonin in HBSS with 20 mM HEPES. The final DMSO concentration should be below 0.5%.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO.
-
Dilute the Fluo-4 AM/Pluronic mixture in HBSS with 20 mM HEPES to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Assay:
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of HBSS with 20 mM HEPES to each well.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the desired concentration of this compound (as an antagonist) followed by serotonin (agonist), or this compound alone to test for agonist activity.
-
Measure the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (F/F0) is calculated to determine the intracellular calcium concentration.
-
Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 2: In Vitro cAMP Assay for Gi-Coupled Receptors (e.g., 5-HT1A)
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of Gi-coupled serotonin receptors.
Materials:
-
Cells expressing the 5-HT receptor of interest (e.g., CHO cells)
-
White, opaque 96-well plates
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
This compound maleate
-
Serotonin (as a positive control agonist)
-
DMSO (for stock solution)
Procedure:
-
Cell Plating: Seed cells into a white, opaque 96-well plate and grow to confluency.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound maleate in DMSO.
-
Prepare a 10 mM stock solution of serotonin in water.
-
Prepare a 10 mM stock solution of Forskolin in DMSO.
-
Prepare a 100 mM stock solution of IBMX in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compounds in the appropriate assay buffer.
-
-
Assay:
-
Remove the culture medium and wash the cells with assay buffer.
-
Pre-treat the cells with 100 µM IBMX for 10-15 minutes to prevent cAMP degradation.
-
To test for antagonist activity, add the desired concentrations of this compound and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of serotonin (typically EC80) in the presence of the antagonist. To test for agonist activity, add this compound alone.
-
To increase the basal cAMP level for measuring inhibition, stimulate the cells with a low concentration of forskolin (e.g., 1-10 µM).
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the ligand concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Mandatory Visualizations
Caption: Workflow highlighting sources of variability in this compound experiments.
Caption: Gq-coupled signaling pathway for 5-HT2 receptors.
Caption: Gi-coupled signaling pathway for 5-HT1 receptors.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacokinetics of this compound and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylergometrine, an active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Methysergide-Induced Fibrotic Changes in Animal Studies
Welcome to the technical support center for researchers investigating the mitigation of methysergide-induced fibrotic changes in animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for relevant models, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Is there a standardized, widely-accepted animal model for inducing fibrosis specifically with this compound?
A1: Currently, there is a notable lack of detailed, standardized protocols in published literature for inducing fibrosis in animal models using direct, long-term administration of this compound. Much of the understanding of this compound-induced fibrosis comes from clinical observations in humans.[1][2][3][4][5][6][7] Researchers typically study the underlying mechanisms, such as the role of the serotonin 5-HT2B receptor, using other established fibrosis models.
Q2: What is the primary mechanism behind this compound-induced fibrosis?
A2: this compound-induced fibrosis is primarily mediated through the activation of serotonin 5-HT2B receptors on fibroblasts.[2] This activation leads to the differentiation of fibroblasts into myofibroblasts, which are key effector cells in the fibrotic process. These myofibroblasts excessively produce and deposit extracellular matrix (ECM) components, such as collagen, leading to tissue scarring and organ dysfunction.
Q3: If a direct this compound induction model is not well-established, what are the recommended alternative models to study mitigation strategies?
A3: Researchers can utilize surrogate animal models where fibrosis is induced by other means, but the therapeutic intervention targets the 5-HT2B receptor pathway, which is relevant to this compound's mechanism. Commonly used models include:
-
Bleomycin-induced pulmonary fibrosis: This model is well-characterized and involves intratracheal or subcutaneous administration of bleomycin to induce lung fibrosis.
-
TGF-β1-induced fibrosis: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine. Its administration can induce fibrosis in various organs, and it is a key downstream mediator of 5-HT2B receptor activation.
-
Pressure-overload-induced cardiac fibrosis (e.g., Pulmonary Artery Banding - PAB): This surgical model creates pressure overload on the heart, leading to cardiac hypertrophy and fibrosis. It is useful for studying interventions aimed at mitigating cardiac fibrosis.
Q4: What are the key endpoints to assess the efficacy of a potential mitigating agent in these animal models?
A4: Key endpoints include:
-
Histological analysis: Staining tissue sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Staining for markers of myofibroblast activation, such as alpha-smooth muscle actin (α-SMA).
-
Quantitative PCR (qPCR) or Western Blot: Measuring the expression of fibrotic markers like collagen type I (Col1a1), α-SMA (Acta2), and profibrotic cytokines like TGF-β1.
-
Organ function tests: For example, echocardiography to assess cardiac function in heart fibrosis models or pulmonary function tests in lung fibrosis models.
-
Hydroxyproline assay: A quantitative biochemical method to measure the total collagen content in a tissue sample.
Troubleshooting Guides
Issue 1: Inconsistent Fibrosis Induction in the Animal Model
| Possible Cause | Troubleshooting Steps |
| Animal Strain Variability | Different mouse or rat strains can have varying susceptibility to fibrotic stimuli. Ensure you are using a recommended strain for your chosen model (e.g., C57BL/6 for bleomycin-induced lung fibrosis). |
| Inconsistent Drug/Inducer Administration | Ensure precise and consistent administration of the fibrotic agent (e.g., bleomycin, TGF-β1). For intratracheal instillation, ensure proper technique to deliver the agent to the lungs. For surgical models like PAB, ensure consistent surgical technique. |
| Age and Sex of Animals | The age and sex of the animals can influence the fibrotic response. Use animals of the same age and sex within an experiment to minimize variability. |
| Housing and Environmental Conditions | Stress from improper housing or environmental fluctuations can impact experimental outcomes. Maintain a stable and controlled environment for the animals. |
Issue 2: Difficulty in Assessing the Efficacy of the Mitigating Agent
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dosing or Timing of Treatment | The dose and timing of the therapeutic agent are critical. Conduct a dose-response study to determine the optimal dose. The timing of administration (prophylactic vs. therapeutic) will also significantly affect the outcome. |
| Subjective Histological Scoring | Manual scoring of histology can be subjective. Use quantitative image analysis software to measure the fibrotic area more objectively. |
| Single Endpoint Measurement | Relying on a single endpoint may not provide a complete picture. Use a combination of histological, biochemical, and functional assessments. |
| Insufficient Statistical Power | A small sample size may not be sufficient to detect statistically significant differences. Perform a power analysis to determine the appropriate number of animals per group. |
Experimental Protocols
Protocol 1: Mitigation of Pulmonary Fibrosis Using a 5-HT2B Receptor Antagonist in a Bleomycin-Induced Mouse Model
This protocol is adapted from studies investigating the role of 5-HT2B receptors in pulmonary fibrosis.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Induction of Pulmonary Fibrosis:
-
Anesthetize mice using isoflurane.
-
Administer a single intratracheal instillation of bleomycin (1.5 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
Allow animals to recover for 7 days to allow the initial inflammatory phase to subside and fibrosis to develop.
3. Treatment with 5-HT2B Receptor Antagonist:
-
On day 7 post-bleomycin administration, begin daily treatment with a 5-HT2B receptor antagonist (e.g., SB204741 at 5 mg/kg/day or Terguride at 0.2 mg/kg twice daily) via intraperitoneal injection or oral gavage.
-
The vehicle control group should receive the same volume of the vehicle used to dissolve the antagonist.
-
Continue treatment for 14-21 days.
4. Assessment of Fibrosis:
-
At the end of the treatment period, euthanize the mice and collect the lungs.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to assess collagen deposition.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to quantify total collagen content.
-
qPCR: Extract RNA from another lung portion to analyze the gene expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).
Protocol 2: Mitigation of Cardiac Fibrosis Using a 5-HT2B Receptor Antagonist in a Pressure-Overload (PAB) Mouse Model
This protocol is based on studies evaluating 5-HT2B receptor antagonists in right ventricular failure and fibrosis.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Induction of Cardiac Fibrosis (Pulmonary Artery Banding - PAB):
-
Anesthetize the mice and perform a thoracotomy.
-
Isolate the main pulmonary artery and place a ligature (e.g., a 7-0 silk suture) around it, tied securely around a 27-gauge needle.
-
Remove the needle to create a standardized constriction of the pulmonary artery.
-
Close the chest and allow the animals to recover. Sham-operated animals undergo the same procedure without the ligation.
3. Treatment with 5-HT2B Receptor Antagonist:
-
Seven days post-surgery, begin daily treatment with a 5-HT2B receptor antagonist (e.g., Terguride at 0.2 mg/kg twice daily or SB204741 at 5 mg/kg/day) for 14 days.
4. Assessment of Cardiac Fibrosis and Function:
-
Echocardiography/MRI: Perform cardiac imaging before euthanasia to assess right ventricular function and remodeling.
-
Histology: Euthanize the mice, excise the hearts, and fix in formalin. Section the right ventricle and stain with Picrosirius red to quantify fibrosis.
-
qPCR/Western Blot: Analyze right ventricular tissue for the expression of fibrotic and hypertrophic markers.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the mitigation of fibrosis using 5-HT2B receptor antagonists in relevant animal models.
Table 1: Efficacy of 5-HT2B Receptor Antagonists in a Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Collagen-Producing Cells (cells/mm²) | Myofibroblasts (α-SMA+ cells/mm²) | Systemic TNF-α (pg/mL) | Systemic IL-1β (pg/mL) |
| Saline Control | ~50 | ~20 | ~10 | ~5 |
| Bleomycin + Vehicle | ~150 | ~80 | ~40 | ~20 |
| Bleomycin + EXT5 (30 mg/kg) | ~75 | ~40 | ~15 | ~8 |
| Bleomycin + EXT9 (30 mg/kg) | ~100 | ~45 | ~18 | ~10 |
Data are representative values collated from published studies.
Table 2: Efficacy of 5-HT2B Receptor Antagonists in a Pressure-Overload (PAB) Cardiac Fibrosis Model
| Treatment Group | Right Ventricular Fibrosis (%) | Right Ventricular Systolic Pressure (mmHg) |
| Sham | ~2% | ~25 |
| PAB + Placebo | ~10% | ~45 |
| PAB + Terguride (0.2 mg/kg bid) | ~5% | ~35 |
| PAB + SB204741 (5 mg/kg/day) | ~6% | ~38 |
Data are representative values collated from published studies.
Visualizations
Signaling Pathway of 5-HT2B Receptor-Mediated Fibrosis
Caption: 5-HT2B receptor signaling in fibrosis and point of intervention.
Experimental Workflow for Mitigating Induced Fibrosis
Caption: Workflow for testing anti-fibrotic compounds in animal models.
References
- 1. This compound-induced retroperitoneal fibrosis: successful outcome and two new laboratory features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced retroperitoneal fibrosis: short aetiopathogenetic note, from the past times of ergot-derivatives large use to currently applied bio-pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The management and monitoring of this compound-induced fibrosis [epistemonikos.org]
- 4. This compound-induced heart disease: a case of multivalvular and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleural Effusion and Fibrosis during Treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.hsforum.com [journal.hsforum.com]
- 7. This compound and retroperitoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Methysergide's interactions with other lab reagents
Welcome to the Technical Support Center for methysergide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic ergot alkaloid.[1] Its primary mechanism of action is as a non-selective antagonist at serotonin (5-HT) receptors, particularly subtypes 5-HT2A, 5-HT2B, and 5-HT2C. It also exhibits partial agonist activity at the 5-HT1A receptor.[2] In vivo, this compound is metabolized to methylergometrine, which is a more potent agonist at 5-HT1B and 5-HT1D receptors and is thought to contribute significantly to the overall pharmacological effect.[3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can be stored at -20°C for up to six months or at -80°C for up to a year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing stock solutions of this compound for in vitro experiments.[4] For in vivo studies, the vehicle should be chosen based on the specific experimental requirements and animal model, taking into account the potential toxicity of the solvent.
Q4: Is this compound stable in aqueous solutions and cell culture media?
This compound, like other ergot alkaloids, can be unstable in aqueous solutions. Its stability is influenced by pH, temperature, and light exposure.[5] Epimerization, a process where the biologically active isomer converts to a less active form, can occur in aqueous solutions.[5] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment from a frozen DMSO stock.
Troubleshooting Guides
Inconsistent or Unexpected Results in Cell-Based Assays
Problem: You are observing high variability or unexpected outcomes in your cell viability (e.g., MTT, XTT) or functional assays when using this compound.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound in your assay buffer or cell culture medium for each experiment from a frozen stock. Avoid prolonged storage of aqueous solutions. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and below the toxic threshold for your cell line (typically <0.5%).[6][7] Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
| Assay Interference | This compound, as an ergot alkaloid, possesses intrinsic fluorescence which may interfere with fluorescence-based assays.[8] It may also have reducing properties that can affect colorimetric assays like MTT and XTT, leading to false readings.[9] See the "Assay-Specific Troubleshooting" section for more details. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before plating and use a consistent cell number per well. Uneven cell distribution can lead to high variability. |
Assay-Specific Troubleshooting
Problem: You suspect this compound is directly interfering with your assay reagents.
| Assay Type | Potential Interference Mechanism & Troubleshooting |
| Protein Quantification (Bradford, BCA) | Bradford: Generally less susceptible to interference from reducing agents. However, high concentrations of compounds with aromatic structures can sometimes interfere. BCA: Ergot alkaloids may possess reducing properties that can reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[10] Troubleshooting: 1. Run a control with this compound in the assay buffer without any protein to check for background signal. 2. If interference is observed, consider using a protein precipitation method (e.g., with acetone or TCA) to separate the protein from the interfering compound before quantification.[11] |
| Cell Viability (MTT, XTT) | This compound may directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal for cell viability.[9] This can manifest as an apparent increase in viability at higher drug concentrations. Troubleshooting: 1. Perform a cell-free control by adding this compound to the assay medium without cells to see if a color change occurs. 2. If interference is confirmed, consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., Trypan Blue exclusion, LDH assay). |
| Fluorescence-Based Assays | Ergot alkaloids are known to be fluorescent.[8][12] This can lead to high background signals in fluorescence-based assays. Troubleshooting: 1. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. 2. If there is significant overlap, you may need to subtract the background fluorescence or choose an alternative, non-fluorescent assay. |
Quantitative Data
This compound Binding Affinities (pKi) and Functional Activity (pIC50)
The following table summarizes the binding affinities (pKi) and functional inhibitory concentrations (pIC50) of this compound for various serotonin receptors.
| Receptor Subtype | Species | Assay Type | pKi / pIC50 | Reference |
| 5-HT2A | Human | Radioligand Binding | 8.7 | [5] |
| 5-HT2C | Rat | Radioligand Binding | 9.3 | [5] |
| α2A-adrenoceptor | - | Radioligand Binding | 6.21 | [5] |
| α2A-adrenoceptor | - | Functional Assay | 5.79 | [5] |
Note: pKi and pIC50 are the negative logarithms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), respectively. A higher value indicates greater affinity or potency.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound maleate salt, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound maleate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).
-
Protocol 2: General Protocol for Cell Treatment with this compound
-
Materials: Cultured cells, complete cell culture medium, this compound stock solution (e.g., 10 mM in DMSO), sterile microplate (e.g., 96-well).
-
Procedure:
-
Seed cells in a microplate at the desired density and allow them to adhere overnight in a CO2 incubator.
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream assay (e.g., cell viability, protein extraction, etc.).
-
Visualizations
Caption: this compound's antagonist action on the 5-HT2A receptor signaling pathway.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of drugs currently used in the prevention of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Cytotoxicity and fluorescence visualization of ergot alkaloids in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. viduketha.nsf.gov.lk:8585 [viduketha.nsf.gov.lk:8585]
Accounting for the metabolic conversion of Methysergide to methylergometrine in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for the metabolic conversion of methysergide to its active metabolite, methylergometrine, in experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to consider the metabolism of this compound to methylergometrine in my experiments?
A1: this compound is extensively metabolized to methylergometrine, and this conversion is not just a minor metabolic pathway but a key determinant of the compound's pharmacological activity.[1] After oral administration, the plasma concentrations of methylergometrine are significantly higher—by about tenfold—than those of the parent drug.[2] Furthermore, methylergometrine has a longer elimination half-life.[2] Crucially, the therapeutic effects of this compound, particularly in migraine treatment, are largely attributed to methylergometrine.[3] Therefore, experiments that do not account for the presence and activity of methylergometrine may lead to misinterpretation of results.
Q2: What are the key pharmacological differences between this compound and methylergometrine?
A2: this compound and methylergometrine have distinct profiles at serotonin (5-HT) receptors. This compound acts as an agonist at 5-HT1 receptors and an antagonist at 5-HT2 receptors.[1][4] In contrast, methylergometrine is a non-selective agonist at most serotonin receptors, including both 5-HT1 and 5-HT2 subgroups.[1] This difference is significant; for instance, the psychedelic effects observed at high doses of this compound are due to the agonist activity of methylergometrine at 5-HT2A receptors.[1]
Q3: Should I use in vitro or in vivo models to study the effects of this compound?
A3: The choice between in vitro and in vivo models depends on your research question.
-
In vitro models , such as liver microsomes or S9 fractions, are excellent for studying the metabolic conversion itself, determining the rate of metabolism, and identifying the enzymes involved.[5][6] They allow for a controlled environment to investigate the direct effects of both this compound and methylergometrine on cells or receptors without the complexities of systemic metabolism.
-
In vivo models are essential for understanding the compound's overall physiological effects, as they account for pharmacokinetic factors like first-pass metabolism, distribution, and elimination of both the parent drug and its metabolite.[2][3] Given the extensive first-pass metabolism of this compound, in vivo studies are critical for evaluating its therapeutic potential and side-effect profile.[2]
Q4: What analytical methods are suitable for measuring both this compound and methylergometrine?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of this compound and methylergometrine in biological samples.[3][7] Coupling HPLC with fluorescence or mass spectrometry (LC-MS) detectors provides high sensitivity and specificity, which is necessary for detecting the typically low concentrations of this compound and its more abundant metabolite in plasma.[8]
Troubleshooting Guides
Issue 1: High variability in metabolite formation in in vitro assays.
-
Possible Cause: Inconsistent co-factor concentrations.
-
Possible Cause: Degradation of enzyme activity in liver fractions.
-
Solution: Store liver S9 and microsomal fractions at -80°C until use. Avoid repeated freeze-thaw cycles. Thaw the fractions on ice immediately before use.[10] Include a positive control with a known metabolic profile to verify the metabolic competency of your enzyme preparation in each experiment.[9]
-
-
Possible Cause: Instability of this compound or methylergometrine in the assay conditions.
Issue 2: Poor separation or peak shape of this compound and methylergometrine in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: Ergot alkaloids are often better separated using a reversed-phase C18 column with a mobile phase containing a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., ammonium acetate or ammonium carbamate) at a slightly alkaline pH to improve peak shape and resolution.[7][13]
-
-
Possible Cause: Matrix effects from biological samples (e.g., plasma, tissue homogenates).
-
Solution: Implement a robust sample clean-up procedure before HPLC analysis. This can include protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the matrix.[11]
-
-
Possible Cause: Epimerization of the alkaloids.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound and Methylergometrine in Humans
| Parameter | This compound | Methylergometrine | Reference(s) |
| Oral Bioavailability | ~13% | Not directly administered, but plasma levels are ~10x higher than this compound after oral this compound administration. | [2] |
| Elimination Half-life (Oral) | ~1.0 hour | ~3.7 hours | [2] |
| Area Under the Curve (AUC) Ratio (Metabolite:Parent Drug) | Not Applicable | >10 | [2] |
Table 2: Serotonin Receptor Interaction Profile
| Receptor Subtype | This compound Activity | Methylergometrine Activity | Reference(s) |
| 5-HT1A | Partial Agonist | Agonist | [1] |
| 5-HT1B | Agonist | Potent Agonist (~10x more potent than this compound) | [1] |
| 5-HT1D | Agonist | Potent Agonist (~10x more potent than this compound) | [1] |
| 5-HT2A | Antagonist | Partial Agonist | [1] |
| 5-HT2B | Antagonist | Partial Agonist | [1] |
| 5-HT2C | Antagonist | Agonist | [1] |
| 5-HT7 | Antagonist | Agonist | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver S9 Fraction
This protocol is designed to determine the metabolic stability of this compound and the formation of methylergometrine.
Materials:
-
This compound
-
Liver S9 fraction (e.g., human, rat)
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or 20 mM NADPH solution)
-
UDPGA solution (optional, for Phase II metabolism)
-
Ice-cold organic solvent (e.g., acetonitrile) for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw the liver S9 fraction on ice. Prepare working solutions of this compound and co-factors in 100 mM phosphate buffer.
-
Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures. A typical final volume is 200-500 µL.
-
Pre-incubation: Pre-incubate the reaction mixtures for 5 minutes at 37°C to equilibrate the temperature.[10]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution (final concentration, e.g., 1 mM).[5] For a negative control, add an equal volume of buffer instead of NADPH.
-
Incubation: Incubate the reactions at 37°C with gentle agitation.[10]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile.[5] The 0-minute time point is terminated immediately after adding the co-factor.
-
Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 3000 rpm for 5 minutes) to precipitate the protein.[10]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by HPLC or LC-MS to quantify the remaining this compound and the formed methylergometrine.
Protocol 2: HPLC Method for Separation of this compound and Methylergometrine
This is a general guideline for a reversed-phase HPLC method. Optimization will be required based on the specific instrument and sample matrix.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH adjusted to ~6.5 with acetic acid) or ammonium carbamate buffer.[7][14]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with a lower percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage over a set time to elute both compounds. A gradient from 30% to 70% acetonitrile over 10-15 minutes is a reasonable starting point.
-
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Detection:
-
UV detector: Monitor at a wavelength around 310 nm.[7]
-
Fluorescence detector: Excitation at ~325 nm and emission at ~420 nm for higher sensitivity.
-
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30°C) for better reproducibility.
Sample Preparation (from plasma):
-
Protein Precipitation: To a plasma sample, add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase composition for injection into the HPLC system.
Visualizations
Caption: Metabolic conversion of this compound to methylergometrine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylergometrine, an active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. mttlab.eu [mttlab.eu]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Methysergide and Other 5-HT2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methysergide with other prominent 5-HT2 receptor antagonists, including Ketanserin, Ritanserin, and Cyproheptadine. The information presented is supported by experimental data to aid in the selection and application of these pharmacological tools in a research and development setting.
Pharmacological Overview
The 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is a critical target in the development of therapeutics for a range of disorders. Antagonists of these receptors are valuable tools for dissecting the physiological roles of serotonin and for developing novel treatments for conditions such as migraine, thrombosis, and various neuropsychiatric disorders.[1]
This compound is a semi-synthetic ergot alkaloid and a non-selective 5-HT1 and 5-HT2 receptor antagonist.[1][2] It has been historically used for the prophylaxis of migraine and cluster headaches.[1] However, its use has been limited due to side effects, including retroperitoneal fibrosis.[1]
Ketanserin is a selective 5-HT2A receptor antagonist, although it also exhibits affinity for alpha-1 adrenergic receptors.[3][4] It is widely used as a research tool and has been investigated for its antihypertensive properties.
Ritanserin is a potent 5-HT2A and 5-HT2C receptor antagonist with a long duration of action.[5] It has been explored for its potential anxiolytic and antipsychotic effects.[6]
Cyproheptadine is a first-generation antihistamine with potent 5-HT2A receptor antagonist activity.[7][8] It also possesses anticholinergic properties and is used to treat allergic reactions and to stimulate appetite.[1][9]
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound, Ketanserin, Ritanserin, and Cyproheptadine for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
| This compound | 2.51 | 1.99 | 3.98 |
| Ketanserin | 3.5[3] | - | - |
| Ritanserin | 0.45[5] | - | 0.71[5] |
| Cyproheptadine | 1.26 | 1.48 | 1.95 |
Mandatory Visualization
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 G-protein, initiating a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2 receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methods used for determining the binding affinity of antagonists at 5-HT2A receptors.[10][11][12][13]
1. Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from tissue homogenates (e.g., rat frontal cortex).[14]
-
Radioligand: [³H]Ketanserin (Specific Activity: ~60-90 Ci/mmol).
-
Test Compounds: this compound, Ketanserin, Ritanserin, Cyproheptadine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Spiperone or unlabeled Ketanserin.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of test compound at various concentrations.
-
50 µL of [³H]Ketanserin (final concentration ~1-2 nM).
-
150 µL of membrane preparation (20-50 µg of protein).
-
For total binding, replace the test compound with assay buffer.
-
For non-specific binding, use a saturating concentration of a non-labeled antagonist (e.g., 10 µM Spiperone).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the antagonist's ability to inhibit agonist-induced production of inositol phosphates, a downstream signaling event of 5-HT2 receptor activation.[15][16][17][18][19]
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]
-
Assay Medium: Serum-free medium containing 10-50 mM LiCl.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound, Ketanserin, Ritanserin, Cyproheptadine.
-
IP1 HTRF Assay Kit: (e.g., from Cisbio).
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well white plate and grow to confluence.
-
Antagonist Pre-incubation: Replace the culture medium with assay medium containing various concentrations of the antagonist and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add serotonin at a concentration that produces a submaximal response (EC80) and incubate for 30-60 minutes at 37°C.
-
Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
3. Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium concentration.[20][21][22]
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]
-
Loading Buffer: Assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound, Ketanserin, Ritanserin, Cyproheptadine.
-
Fluorescence plate reader with an integrated liquid handling system.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Replace the culture medium with loading buffer and incubate for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add various concentrations of the antagonist. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject serotonin (at its EC80 concentration) into the wells and continue to record the fluorescence signal to measure the peak calcium response.
3. Data Analysis:
-
Determine the peak fluorescence intensity for each well after agonist addition.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value using non-linear regression.
Conclusion
This compound, Ketanserin, Ritanserin, and Cyproheptadine are all potent antagonists of 5-HT2 receptors, yet they exhibit distinct profiles in terms of their selectivity across the 5-HT2 subtypes and their affinities for other receptor systems. This guide provides a framework for comparing these compounds, offering quantitative data and detailed experimental protocols to assist researchers in making informed decisions for their specific research applications. The choice of antagonist will depend on the desired selectivity profile and the specific experimental context.
References
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials | Pithadia | Journal of Clinical Medicine Research [jocmr.org]
- 2. benchchem.com [benchchem.com]
- 3. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ritanserin - Wikipedia [en.wikipedia.org]
- 6. Ritanserin | C27H25F2N3OS | CID 5074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The antidepressant activity of inositol in the forced swim test involves 5-HT(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of inositol phosphate-based competitive antagonists of inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Agonist-directed trafficking of signalling at serotonin 5-HT2A, 5-HT2B and 5-HT2C-VSV receptors mediated Gq/11 activation and calcium mobilisation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methysergide and Ketanserin in Blocking Serotonin Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methysergide and ketanserin, two prominent serotonin (5-HT) receptor antagonists. By examining their distinct pharmacological profiles, receptor binding affinities, and functional effects supported by experimental data, this document aims to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction and Overview
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter that modulates a vast array of physiological processes through its interaction with at least 15 distinct receptor subtypes. The development of antagonists that can selectively block the effects of serotonin has been instrumental in both elucidating the function of these receptors and developing therapeutics for a variety of disorders.
This compound , a semi-synthetic ergot alkaloid, has a long history of use in the prophylactic treatment of migraine and cluster headaches.[1] Its mechanism of action is complex, exhibiting a broad pharmacological profile that includes antagonism at several 5-HT₂ receptor subtypes and partial agonism at 5-HT₁ receptors.[1]
Ketanserin , on the other hand, is recognized as a selective 5-HT₂ₐ receptor antagonist.[2] This selectivity has established ketanserin as a valuable pharmacological tool for investigating 5-HT₂ₐ receptor-mediated processes and as a reference compound in drug discovery programs. It also exhibits notable affinity for α₁-adrenergic receptors, which contributes to its antihypertensive effects.[3]
This guide will delve into the key differences between these two compounds, focusing on their receptor interaction, functional antagonism, and the experimental methodologies used to characterize them.
Mechanism of Action: A Tale of Two Antagonists
The primary distinction between this compound and ketanserin lies in their mode of interaction with the 5-HT₂ receptor.
Ketanserin acts as a competitive antagonist at 5-HT₂ₐ receptors. This means it binds to the same site as serotonin but does not activate the receptor, thereby blocking the endogenous ligand from eliciting a response. Evidence suggests ketanserin competitively antagonizes 5-HT-induced effects in functional assays.[4]
This compound , conversely, is proposed to act as an allosteric modulator at 5-HT₂ receptors.[4][5] This implies that it binds to a site on the receptor that is distinct from the serotonin binding site. This allosteric interaction changes the receptor's conformation, reducing the maximal response to serotonin in a non-competitive manner.[4] Interestingly, some studies have shown that ketanserin can restore the serotonin-induced contraction in tissues that have been depressed by this compound, supporting the hypothesis of distinct binding sites.[6]
Furthermore, this compound's profile is complicated by its partial agonist activity at 5-HT₁ receptors, a property not shared by ketanserin.[1] This dual action may contribute to its unique therapeutic effects and side-effect profile.
Quantitative Comparison: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of this compound and ketanserin for various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. Data is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[7][8][9][10][11]
| Receptor Subtype | This compound (Ki, nM) | Ketanserin (Ki, nM) |
| 5-HT₂ Family | ||
| 5-HT₂ₐ | 3.83[8] | 0.85 - 3.5[2][9] |
| 5-HT₂B | Data not consistently available | ~200[9] |
| 5-HT₂C | Data not consistently available | ~30-50 |
| 5-HT₁ Family | ||
| 5-HT₁ₐ | ~10-20 | ~100-200 |
| 5-HT₁B | Partial Agonist[5] | ~500-1000 |
| 5-HT₁D | Partial Agonist[5] | ~1000 |
| Other 5-HT Receptors | ||
| 5-HT₆ | ~100 | >1000 |
| 5-HT₇ | ~50 | ~50-100[9] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The provided values represent a consensus from available data.
Functional Antagonism: In Vitro and In Vivo Evidence
The differences in receptor binding and mechanism of action translate to distinct functional outcomes in experimental models.
In Vitro Functional Assays
In functional assays measuring intracellular calcium mobilization following 5-HT₂ₐ receptor activation, ketanserin behaves as a potent antagonist, with reported IC₅₀ values in the nanomolar range (e.g., 32 nM).[9]
Studies on isolated tissues, such as the rat tail artery, have demonstrated that This compound reduces the maximum contractile response to serotonin, a hallmark of non-competitive antagonism, which aligns with its proposed allosteric mechanism.[4] In contrast, ketanserin produces a parallel rightward shift in the serotonin concentration-response curve, characteristic of competitive antagonism.[4]
In Vivo Studies
Comparative in vivo studies have highlighted the differing physiological effects of these two agents.
-
Sympathetic Nerve Activity: In anesthetized cats, ketanserin infusion led to a decrease in preganglionic sympathetic nerve activity, accompanied by a fall in blood pressure and heart rate. This compound, however, caused an initial rise followed by a fall in sympathetic activity. These differences are attributed to ketanserin's α₁-adrenoceptor antagonism and this compound's partial 5-HT receptor agonist properties.[3]
-
Gastrointestinal Effects: In a study on dogs with hyperserotoninemia, intravenous administration of ketanserin significantly reduced serotonin-induced intestinal secretion. In contrast, this compound did not significantly affect this secretion, indicating a clear divergence in their ability to block peripheral serotonin effects in this model.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize serotonin receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound (e.g., this compound or ketanserin) for a specific receptor (e.g., 5-HT₂ₐ) by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a high-affinity 5-HT₂ₐ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, Ketanserin (as a reference competitor).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT₂ₐ antagonist (e.g., 10 µM spiperone).
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM) + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control + 50 µL [³H]Ketanserin + 100 µL membrane suspension.
-
Test Compound: 50 µL of test compound (at various concentrations) + 50 µL [³H]Ketanserin + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a serotonin receptor agonist in cells expressing Gq-coupled receptors like 5-HT₂ₐ.
Objective: To determine the potency of an antagonist (IC₅₀) in blocking agonist-induced calcium flux.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound, Ketanserin.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
A fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-5-HT₂ₐ cells into black-walled microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with an equal volume of 2.5 mM probenecid) in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
Add Assay Buffer containing various concentrations of the antagonist (this compound or ketanserin) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for several seconds.
-
Use the instrument's liquid handler to add a pre-determined concentration of serotonin (typically an EC₈₀ concentration to ensure a robust signal) to all wells.
-
Immediately begin kinetic fluorescence measurements for 1-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition of the serotonin response for each antagonist concentration.
-
Plot the percent inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing Pathways and Workflows
5-HT₂ₐ Receptor Signaling and Antagonist Inhibition
The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT₂ₐ receptor and the points of inhibition by competitive and allosteric antagonists.
Caption: 5-HT₂ₐ receptor signaling and points of antagonist action.
Experimental Workflow: Comparing Antagonists
This diagram outlines a typical workflow for comparing the functional potency of two antagonists like this compound and ketanserin.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ketanserin, this compound and LY 53857 on sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and this compound are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A paradox: the 5-HT2-receptor antagonist ketanserin restores the 5-HT-induced contraction depressed by this compound in large coronary arteries of calf. Allosteric regulation of 5-HT2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDSP Kᵢ Database [pdspdb.unc.edu]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Comparative effects of ketanserin, atropine and this compound on the gastrointestinal effects of hyperserotoninemia in the awake dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Methysergide's Antagonist Profile at Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methysergide's antagonist activity at specific 5-hydroxytryptamine (5-HT) receptors against other notable antagonists. The information is supported by experimental data from binding and functional assays to offer an objective performance evaluation.
Comparative Analysis of Binding Affinities
This compound exhibits a complex pharmacological profile at serotonin receptors, acting as both an antagonist and an agonist depending on the receptor subtype. Its therapeutic effects and side-effect profile are intrinsically linked to this mixed activity. The following table summarizes the binding affinities (Ki, in nM) of this compound and other key 5-HT receptor antagonists across a range of receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| This compound | Agonist | Agonist | Agonist | Agonist | Antagonist | Antagonist | Antagonist |
| Ki (nM) | 25 | 13 | 10 | 3.83 | 4 | 1.09 | 7.9 |
| Ketanserin | 130 | 580 | 1000 | 1.6 - 3.5 | 100 | 26 | 100 |
| Cyproheptadine | 1000 | 1000 | 1000 | 1-3 | 100 | 10 | 7.5 |
| Pizotifen | 11 | 20 | 13 | 1.3 | 10 | 1.6 | 4 |
| Risperidone | 16 | 250 | 200 | 0.6 | 10 | 13 | 1.3 |
Functional Antagonism of this compound
This compound's antagonist activity is most prominent at the 5-HT2B and 5-HT2C receptors. It is noteworthy that while it binds with high affinity to the 5-HT2A receptor, it acts as an agonist at this subtype. This is a critical distinction from classic 5-HT2A antagonists like ketanserin.
Furthermore, studies have revealed that this compound's interaction with the 5-HT2 receptor may not be a simple competitive antagonism. Evidence suggests it acts as an allosteric modulator , binding to a site distinct from the serotonin binding site and inducing a conformational change in the receptor that reduces the efficacy of serotonin.[1] This allosteric mechanism can result in insurmountable antagonism, where increasing concentrations of the agonist cannot fully overcome the inhibitory effect of the antagonist.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human recombinant 5-HT receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A specific tritiated antagonist for the receptor subtype (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and other antagonists.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM spiperone).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Inositol Monophosphate (IP1) Accumulation Assay (for Gq-coupled receptors like 5-HT2 subtypes)
This assay measures the functional antagonism of a compound by quantifying its ability to inhibit agonist-induced activation of the Gq signaling pathway.
1. Materials:
-
Cells: A stable cell line expressing the human recombinant 5-HT receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Kit: A commercially available HTRF® IP-One assay kit.
-
5-HT Agonist: Serotonin.
-
Test Compounds: this compound and other antagonists.
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
HTRF®-compatible plate reader.
2. Procedure:
-
Seed the cells into the assay plates and culture overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time.
-
Stimulate the cells with a concentration of serotonin that elicits a submaximal response (e.g., EC80).
-
After incubation, lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Incubate to allow for the detection reaction to occur.
-
Measure the fluorescence at the appropriate wavelengths (e.g., 620 nm and 665 nm) using an HTRF®-compatible plate reader.
3. Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal). The signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow.
Figure 1: Simplified 5-HT2A Receptor Gq Signaling Pathway.
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
A Comparative Analysis of Methysergide and its Active Metabolite, Methylergometrine
Guide for Researchers and Drug Development Professionals
Methysergide, a semi-synthetic ergot alkaloid, was historically a cornerstone for the prophylactic treatment of migraine and cluster headaches.[1][2] Extensive research has revealed that this compound is largely a prodrug, undergoing significant first-pass metabolism in the liver to form its primary active metabolite, methylergometrine (also known as methylergonovine).[1][3][4] Following oral administration, the systemic bioavailability of this compound is low (approximately 13%), resulting in plasma concentrations of methylergometrine that are more than ten times greater than those of the parent compound.[3][5][6] This guide provides a detailed comparison of their pharmacodynamic, functional, and pharmacokinetic profiles, supported by experimental data and protocols, to elucidate the distinct roles these two compounds play in both therapeutic efficacy and adverse events.
Metabolic Pathway
This compound is converted to methylergometrine primarily through demethylation in the liver.[4] This metabolic activation is a critical determinant of the compound's in-vivo activity.
Pharmacodynamic and Functional Activity Profile
The clinical effects and side-effect profiles of this compound administration are largely dictated by the complex pharmacology of both the parent drug and its metabolite. They interact with a range of serotonin (5-HT), dopamine, and adrenergic receptors.[5][7][8] The most significant differences in their activity profiles are observed at the 5-HT₂ receptor subtypes, which are linked to both therapeutic action and adverse effects.[9] For example, agonism at the 5-HT₂B receptor, a prominent action of methylergometrine, is strongly associated with the risk of cardiac and retroperitoneal fibrosis, a serious complication of long-term this compound therapy.[1][3][9] Conversely, antagonism at 5-HT₂B and 5-HT₂C receptors is considered beneficial for migraine prevention.[9]
Table 1: Comparative Functional Activity at Human 5-HT Receptors
| Receptor | This compound Activity | Methylergometrine Activity | Key Implications |
|---|---|---|---|
| 5-HT₁A | Agonist | Agonist (more potent) | Acute migraine treatment |
| 5-HT₁B | Agonist | Agonist (more potent) | Acute migraine treatment (vasoconstriction) |
| 5-HT₁D | Partial Agonist | Partial Agonist (more potent) | Acute migraine treatment |
| 5-HT₁F | Agonist | Agonist (more potent) | Acute migraine treatment |
| 5-HT₂A | Agonist | Potent Agonist | Hallucinogenic effects, vasoconstriction[3][9] |
| 5-HT₂B | Antagonist | Potent Agonist | Risk of Cardiac Fibrosis (Methylergometrine)[3][9] |
| 5-HT₂C | Antagonist | Potent Partial Agonist | Efficacy in migraine prevention (Antagonism)[9] |
Data synthesized from a comparative receptor activity assessment.[9]
Key Signaling Pathway: 5-HT₂A Receptor
The 5-HT₂A receptor, potently activated by methylergometrine, is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to an increase in intracellular calcium, a key mechanism for smooth muscle contraction and neuronal excitation.
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and methylergometrine differ substantially, which is critical to understanding the duration and nature of the pharmacological effects after administration. Methylergometrine not only reaches higher plasma concentrations but also has a significantly longer elimination half-life, leading to prolonged receptor interaction.[5][6]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Methylergometrine | Significance |
|---|---|---|---|
| Oral Bioavailability | ~13%[3][5][6] | ~60%[7] | High first-pass metabolism of this compound. |
| Elimination Half-life | ~45 - 62 minutes[5][6] | ~174 - 223 minutes[5][6] | Prolonged duration of action for the metabolite. |
| AUC Ratio (Metabolite/Parent) | > 10 (after oral admin)[5][6] | N/A | Methylergometrine is the predominant species in circulation. |
Data derived from studies in healthy human subjects.
Experimental Protocols
The characterization of compounds like this compound and methylergometrine relies on standardized in-vitro assays to determine receptor affinity and functional activity.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT Receptors
This protocol provides a representative method for determining the binding affinity (Ki) of test compounds.
-
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT receptor subtype of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor (e.g., [³H]-ketanserin for 5-HT₂A, [³H]-LSD for multiple 5-HT subtypes).[10][11]
-
Binding Buffer: Typically 50 mM Tris-HCl, with MgCl₂ and other salts, at a physiological pH (e.g., 7.4).[12]
-
Wash Buffer: Ice-cold binding buffer.
-
Filters: Glass fiber filters (e.g., GF/B), often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Instrumentation: Cell harvester for rapid filtration and a liquid scintillation counter.
-
-
Membrane Preparation:
-
Culture cells to confluency and harvest.
-
Homogenize cells in ice-cold lysis buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[13]
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[13]
-
-
Assay Procedure (96-well plate format):
-
Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known, non-labeled competing drug (e.g., 10 µM Methiothepin for 5-HT₆) to saturate all specific binding sites.[10]
-
Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (e.g., this compound or Methylergometrine).[13]
-
Incubate the plate, typically for 60 minutes at room temperature or 37°C, to allow binding to reach equilibrium.[10][13]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[10]
-
Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Place filters in scintillation vials with scintillation cocktail and measure radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for 5-HT₂A Receptors
This protocol measures the functional activity of compounds at Gq-coupled receptors like 5-HT₂A by monitoring changes in intracellular calcium.[14][15]
-
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.[14]
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.[14]
-
Calcium-sensitive Dye: A fluorescent indicator like Fluo-4 AM or Calcium-6.[14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound, Methylergometrine, or other antagonists.
-
Instrumentation: A fluorescence microplate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).[15]
-
-
Cell Plating and Dye Loading:
-
Seed the cells into the microplates and allow them to attach overnight.[15]
-
Remove the culture medium and add the dye loading solution (assay buffer containing the calcium-sensitive dye).
-
Incubate the plate (e.g., for 60 minutes at 37°C) to allow the dye to enter the cells and be de-esterified into its active form.[14]
-
-
Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of the test compounds (antagonists) in assay buffer.
-
Add the diluted test compounds to the dye-loaded cell plate and pre-incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[15]
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[15]
-
Using the instrument's injector, add the 5-HT agonist to all wells at a concentration known to elicit a submaximal response (typically EC₈₀).[14][15]
-
Immediately begin measuring fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, where the response in agonist-only wells is 0% inhibition and the baseline fluorescence is 100% inhibition.
-
Plot the normalized response (or percent inhibition) against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the agonist-induced calcium response.[14]
-
References
- 1. History of this compound in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Methylergometrine, an active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylergometrine - Wikipedia [en.wikipedia.org]
- 8. methylergonovine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. neurology.org [neurology.org]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Methysergide and Newer Generation Migraine Prophylactics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and underlying mechanisms of methysergide, a historical cornerstone of migraine prevention, against the newer generation of prophylactic treatments, primarily Calcitonin Gene-Related Peptide (CGRP) inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of the evolution of migraine therapeutics.
Executive Summary
This compound, an ergot alkaloid derivative, was one of the first effective prophylactic treatments for migraine and cluster headaches.[1] Its use, however, has been significantly curtailed due to the risk of serious fibrotic side effects.[1][2] The advent of CGRP inhibitors, including monoclonal antibodies and small molecule antagonists (gepants), has revolutionized migraine prophylaxis, offering targeted therapy with a generally more favorable safety profile.[3] This guide synthesizes available clinical trial data to compare the efficacy of these drug classes and elucidates their distinct mechanisms of action through detailed signaling pathways and experimental workflows.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from clinical trials for this compound and newer generation migraine prophylactics. It is important to note that direct head-to-head trials are unavailable due to the different eras in which these drugs were developed and studied. The data for this compound is derived from older clinical trials, which may have used different diagnostic criteria and methodologies compared to the more recent trials for CGRP inhibitors.
Table 1: Efficacy of this compound in Migraine Prophylaxis (Historical Clinical Trial Data)
| Efficacy Endpoint | Reported Efficacy | Citation |
| Overall Improvement | 50.6% of patients reported "excellent" or "good" results. | [4][5] |
| Headache Reduction | 20% of patients became headache-free; an additional 44% were "more than half improved." | [6][7] |
| Comparative Efficacy | Found to be superior to placebo in several double-blind, randomized clinical trials. | [8] |
Table 2: Efficacy of CGRP Monoclonal Antibodies in Migraine Prophylaxis (Select Phase 3 Clinical Trial Data)
| Drug (Trade Name) | Mean Reduction in Monthly Migraine Days (vs. Placebo) | ≥50% Responder Rate (vs. Placebo) | Citation |
| Erenumab (Aimovig) | 1.0 - 2.1 days | 43.3% - 50% vs. 26.6% | [3] |
| Fremanezumab (Ajovy) | 1.3 - 2.1 days | 44% - 48% vs. 28% | [3] |
| Galcanezumab (Emgality) | 1.9 - 2.0 days | 59% - 62% vs. 39% | [3] |
| Eptinezumab (Vyepti) | 1.9 - 2.6 days | 58% - 61% vs. 39% | [9] |
Table 3: Efficacy of CGRP Receptor Antagonists (Gepants) in Migraine Prophylaxis (Select Phase 3 Clinical Trial Data)
| Drug (Trade Name) | Mean Reduction in Monthly Migraine Days (vs. Placebo) | ≥50% Responder Rate (vs. Placebo) | Citation |
| Rimegepant (Nurtec ODT) | 0.8 - 1.1 days | 49% vs. 41% | [10] |
| Atogepant (Qulipta) | 1.2 - 2.1 days | 56% - 61% vs. 29% | [3] |
Table 4: Comparative Safety and Tolerability Profile
| Feature | This compound | CGRP Monoclonal Antibodies | CGRP Receptor Antagonists (Gepants) |
| Common Adverse Events | Nausea, vomiting, dizziness, drowsiness, abdominal distress.[11] | Injection site reactions, constipation.[3] | Nausea, constipation, fatigue.[3] |
| Serious Adverse Events | Retroperitoneal, pleuropulmonary, and cardiac fibrosis (estimated incidence 1 in 5,000).[2] | Generally well-tolerated with a low incidence of serious adverse events.[3] | Generally well-tolerated; some concerns about potential for liver toxicity with long-term, daily use of some agents.[3] |
| Contraindications | Pregnancy, peripheral vascular disease, severe arteriosclerosis, coronary artery disease, severe hypertension, peptic ulcer disease, fibrotic disorders.[2] | Hypersensitivity to the active substance. | Hypersensitivity to the active substance; severe hepatic impairment for some agents. |
| Drug-Free Intervals | Required every 6 months for at least 3-4 weeks to mitigate fibrosis risk.[12] | Not required. | Not required. |
Experimental Protocols
Detailed methodologies from key clinical trials are provided below to offer insight into the study designs that generated the efficacy and safety data presented.
This compound - Representative Historical Trial Design (Synthesis of historical reports)
-
Study Design: Double-blind, placebo-controlled, crossover or parallel-group trials.[8]
-
Participant Population: Adult patients with a diagnosis of "severe" or "frequently recurring" migraine, often without the strict diagnostic criteria used today.[4][5]
-
Intervention: Oral this compound administered daily in divided doses, typically ranging from 3 to 6 mg per day.[8]
-
Control: Placebo or another active comparator.[8]
-
Primary Efficacy Endpoint: Reduction in the frequency and/or severity of migraine attacks, often assessed through patient diaries and physician evaluation. Responder rates were often categorized as "excellent," "good," "fair," or "nil."[4][5]
-
Safety Assessment: Monitoring for adverse events through patient reporting and clinical examination. Long-term follow-up for fibrotic complications was often recommended but not always systematically implemented in early trials.
CGRP Monoclonal Antibody - Representative Phase 3 Trial Design (e.g., Erenumab STRIVE trial)
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adults (18-65 years) with a diagnosis of episodic migraine (4 to 14 migraine days per month) according to the International Classification of Headache Disorders (ICHD-3). Participants had a history of migraine for at least 12 months.
-
Intervention: Subcutaneous injections of erenumab (70 mg or 140 mg) once monthly for 6 months.
-
Control: Subcutaneous injections of a matching placebo once monthly.
-
Primary Efficacy Endpoint: Change from baseline in mean monthly migraine days over months 4, 5, and 6.
-
Secondary Efficacy Endpoints:
-
≥50% reduction in mean monthly migraine days.
-
Change from baseline in mean monthly acute migraine-specific medication days.
-
Change from baseline in scores on the Migraine Physical Function Impact Diary (MPFID).
-
-
Safety Assessment: Continuous monitoring of adverse events, serious adverse events, vital signs, and laboratory tests throughout the study.
CGRP Receptor Antagonist (Gepant) - Representative Phase 3 Trial Design (e.g., Atogepant ADVANCE trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Adults with 4 to 14 migraine days per month.
-
Intervention: Oral atogepant administered once daily at doses of 10 mg, 30 mg, or 60 mg for 12 weeks.
-
Control: Oral administration of a matching placebo once daily.
-
Primary Efficacy Endpoint: Change from baseline in mean monthly migraine days across the 12-week treatment period.
-
Secondary Efficacy Endpoints:
-
≥50% reduction in mean monthly migraine days.
-
Change from baseline in mean monthly headache days.
-
Change from baseline in mean monthly acute medication use days.
-
Change from baseline in scores on the Migraine-Specific Quality of Life Questionnaire (MSQ).
-
-
Safety Assessment: Monitoring of adverse events, physical examinations, vital signs, and clinical laboratory tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for migraine prophylactic clinical trials.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of CGRP Inhibitors.
Caption: Migraine Prophylaxis Clinical Trial Workflow.
Conclusion
This compound was a pioneering and effective treatment for migraine prophylaxis, but its use has been largely superseded due to a significant risk of fibrotic side effects. The newer generation of migraine prophylactics, particularly CGRP inhibitors, represents a paradigm shift in treatment. These agents were developed with a specific molecular target in mind, resulting in comparable or superior efficacy to older treatments with a much more favorable safety and tolerability profile. For drug development professionals, the evolution from broad-spectrum agents like this compound to highly targeted therapies like CGRP inhibitors underscores the importance of understanding disease pathophysiology to design safer and more effective treatments. While direct comparative efficacy data is lacking, the evidence strongly suggests that the newer agents offer a superior benefit-risk profile for the majority of patients with migraine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic prevention of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Sansert) in the Prevention of Migraine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Trial of Serotonin Antagonists in the Management of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative trial of serotonin antagonists in the management of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ihs-headache.org [ihs-headache.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Treatment Success in CGRP Antibody Prophylaxis: A Retrospective Cohort Study Comparing Monthly Migraine Days, MIDAS Scores, and HIT-6 Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - ORAL side effects, medical uses, and drug interactions. [medicinenet.com]
- 12. drugs.com [drugs.com]
Methysergide's Interaction Profile with Biogenic Amine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methysergide, a semi-synthetic ergot alkaloid, has a complex pharmacological profile characterized by its interaction with multiple biogenic amine receptors, primarily within the serotonin (5-HT) and adrenergic systems. This guide provides a comparative analysis of this compound's cross-reactivity, supported by quantitative binding affinity and functional data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. Understanding this interaction profile is crucial for elucidating its therapeutic effects and potential side effects.
Quantitative Analysis of Receptor Binding and Functional Activity
This compound exhibits a high affinity for several serotonin receptor subtypes and displays a notable interaction with α-adrenergic receptors. It is generally characterized as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.[1][2] Its affinity for dopamine receptors is comparatively low. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound at various human biogenic amine receptors.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity | IC50 [nM] |
| Serotonin | 5-HT1A | 30.9[3] | Partial Agonist[3] | - |
| 5-HT1B | - | Agonist[1] | - | |
| 5-HT1D | - | Agonist[1] | - | |
| 5-HT2A | 1.5[4] | Antagonist[1] | 0.56[5] | |
| 5-HT2B | 0.46[3] | Agonist[3] | - | |
| 5-HT2C | 4.57[3] | Agonist[3] | - | |
| 5-HT6 | 158.5[3] | Antagonist[3] | - | |
| 5-HT7 | 15.8[3] | Antagonist[1][3] | - | |
| Adrenergic | α2A | 616.6[3] | - | - |
| α2B | 218.8[3] | - | - | |
| Dopamine | D3 | 58.9[3] | - | - |
Note: The functional activity of this compound can be complex and may vary depending on the specific tissue and signaling pathway being investigated. The data presented are derived from various in vitro studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with biogenic amine receptors.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A)
-
This compound in a range of concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
cAMP Functional Assay (for Gi/s-coupled receptors)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at Gi or Gs-coupled receptors (e.g., 5-HT1A, α2A-adrenergic).
Materials:
-
Cells expressing the target Gi/s-coupled receptor
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors)
-
A known agonist for the target receptor (for antagonist assays)
-
This compound in a range of concentrations
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based)
-
Cell culture medium and reagents
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and culture overnight.
-
Compound Addition:
-
Agonist Mode (for Gi-coupled receptors): Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then add a fixed concentration (e.g., EC80) of a known agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP modulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the concentration of this compound to determine the EC50 value (concentration for 50% of maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors)
This assay measures the accumulation of inositol phosphates, another second messenger, following the activation of Gq-coupled receptors.
Objective: To determine the functional activity of this compound at Gq-coupled receptors (e.g., 5-HT2A).
Materials:
-
Cells expressing the target Gq-coupled receptor
-
[3H]-myo-inositol or a non-radioactive IP detection kit
-
Lithium chloride (LiCl) to inhibit IP degradation
-
A known agonist for the target receptor (for antagonist assays)
-
This compound in a range of concentrations
-
Cell culture medium and reagents
-
Scintillation counter or plate reader compatible with the detection kit
Procedure:
-
Cell Labeling (if using radiolabeling): Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Setup: Wash the cells and pre-incubate with assay buffer containing LiCl.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate with varying concentrations of this compound, then add a fixed concentration of a known agonist.
-
-
Incubation: Incubate at 37°C for a defined period to allow for IP accumulation.
-
Extraction and Detection: Stop the reaction and extract the inositol phosphates. Measure the amount of labeled or total IP1 (a stable metabolite) using scintillation counting or a commercial kit.
-
Data Analysis: Plot the IP accumulation against the concentration of this compound to determine EC50 (agonist) or IC50 (antagonist) values.
Signaling Pathways
The interaction of this compound with different receptor subtypes triggers distinct intracellular signaling cascades. Below are diagrams illustrating the primary signaling pathways for key receptors targeted by this compound.
5-HT1A Receptor Signaling Pathway
5-HT2A Receptor Signaling Pathway
α2A-Adrenergic Receptor Signaling
References
Validating Serotonin's Role: A Comparative Guide to Methysergide and Other Pharmacological Tools
For researchers, scientists, and drug development professionals, understanding the intricate role of serotonin in physiological processes is paramount. Methysergide, a classic serotonergic agent, has historically been a key tool in this endeavor. This guide provides a comprehensive comparison of this compound with other pharmacological agents used to investigate the serotonergic system, supported by experimental data and detailed protocols.
This compound, a semi-synthetic ergot alkaloid, has a complex pharmacological profile, acting as both an antagonist and a partial agonist at various serotonin (5-HT) receptors.[1][2] It is also important to note that this compound is a prodrug, metabolizing into methylergometrine, a more potent and non-selective serotonin receptor agonist.[3][4] This dualistic nature and metabolic activation are critical considerations when interpreting experimental results.
This guide will delve into the use of this compound and its alternatives in validating the role of serotonin in key physiological processes, namely nociception (pain perception), cardiovascular function, and gastrointestinal motility.
Comparative Analysis of Serotonergic Agents
To effectively validate the role of serotonin, a researcher must choose the appropriate pharmacological tool. The selection depends on the specific 5-HT receptor subtype and signaling pathway under investigation. Below is a comparison of this compound with other commonly used serotonergic agents.
| Drug Class | Example(s) | Primary Mechanism of Action | Key Research Applications |
| Ergot Alkaloid (Mixed Agonist/Antagonist) | This compound | Antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors; Agonist at 5-HT1 receptors.[1][5] | Investigating vascular headaches, smooth muscle contraction, and complex serotonergic behaviors. |
| Selective 5-HT2A Antagonist | Ketanserin | Competitive antagonist at 5-HT2A receptors.[6] | Dissecting the specific role of 5-HT2A signaling in various processes, including cardiovascular function and fibrosis.[7][8] |
| Selective 5-HT3 Antagonist | Ondansetron | Blocks the action of serotonin at 5-HT3 receptors, which are ligand-gated ion channels.[9] | Studying visceral pain, nausea, and emesis. |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | Blocks the reuptake of serotonin into the presynaptic neuron, increasing synaptic serotonin levels. | Investigating the overall effects of enhanced serotonergic neurotransmission in models of depression and other behavioral disorders.[10] |
| Non-selective Serotonin Antagonist | Cyproheptadine | Antagonist at various serotonin and histamine receptors.[11] | Broadly blocking serotonergic effects in various physiological systems. |
Table 1: Comparison of Pharmacological Tools for Serotonin Research
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of this compound and its metabolite, methylergometrine, compared to other serotonergic agents at various human serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Methylergometrine | Ketanserin | Cyproheptadine |
| 5-HT1A | ~100 nM[5] | - | - | ~100 nM[5] |
| 5-HT1B | Agonist[3] | 10x more potent agonist than this compound[4] | - | - |
| 5-HT1D | Agonist[3] | 10x more potent agonist than this compound[4] | - | - |
| 5-HT2A | 1-10 nM[5] | Partial Agonist[4] | Potent Antagonist[6] | 1-10 nM[5] |
| 5-HT2B | Antagonist[1] | Partial Agonist[4] | - | - |
| 5-HT2C | Antagonist[1] | - | - | - |
| 5-HT7 | Potent Antagonist[3] | - | - | - |
Table 2: Comparative Receptor Binding Affinities (Ki, nM) (Data compiled from multiple sources.[1][3][4][5][6])
Experimental Protocols and Supporting Data
This section provides detailed protocols for key experiments using this compound to validate the role of serotonin in specific physiological processes, along with comparative data where available.
Investigating the Role of Serotonin in Nociception
The serotonergic system has a complex, modulatory role in pain perception, with different receptor subtypes mediating pro- or anti-nociceptive effects. This compound can be used to probe these pathways.
The hot plate test is a classic model for assessing thermal nociception.[12][13]
Experimental Protocol: Hot Plate Test in Rodents
-
Animal Preparation: Acclimatize male Wistar rats (200-250g) to the testing room for at least 1 hour before the experiment.
-
Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Measurement: Place each rat individually on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time of 30 seconds is used to prevent tissue damage.
-
Drug Administration:
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rats back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
The formalin test induces a biphasic nociceptive response and is a model of inflammatory pain.
Experimental Protocol: Formalin Test in Mice
-
Animal Preparation: Acclimatize male Swiss Webster mice (20-25g) to individual observation chambers for at least 30 minutes.
-
Drug Administration:
-
Control Group: Administer saline intraperitoneally (i.p.) or intrathecally (i.t.).
-
This compound Group: Administer this compound i.p. or i.t.[14]
-
-
Formalin Injection: 30 minutes after drug administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking the injected paw. The observation period is divided into two phases: the early phase (0-5 minutes) and the late phase (20-40 minutes).
-
Data Analysis: Compare the total licking time in each phase between the different treatment groups.
Comparative Data: Effects of Serotonergic Antagonists on Nociception
| Test | Drug | Species | Dose and Route | Effect on Nociception |
| Formalin Test (Late Phase) | This compound | Mouse | i.p. and i.t. | Attenuated licking duration[14] |
| Cocaine Self-Administration | This compound | Rat | 2.5-20 mg/kg, i.p. | No alteration of breaking points[8] |
| Cocaine Self-Administration | Ketanserin | Rat | 0.4-6.4 mg/kg, i.p. | No alteration of breaking points[8] |
Table 3: Effects of this compound and Ketanserin in Pain and Behavioral Models
Validating Serotonin's Role in Cardiovascular Function
Serotonin exerts potent and complex effects on the cardiovascular system, including vasoconstriction, vasodilation, and heart rate modulation. This compound's antagonist activity at 5-HT2 receptors makes it a useful tool for studying these effects.
Experimental Protocol: In Vivo Cardiovascular Monitoring in Anesthetized Rabbits
-
Animal Preparation: Anesthetize New Zealand White rabbits with a suitable anesthetic agent. Insert catheters into a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Hemodynamic Monitoring: Continuously record mean arterial pressure (MAP) and heart rate (HR) using a pressure transducer and a data acquisition system.
-
Drug Administration:
-
Administer this compound intravenously (i.v.) in a dose-dependent manner (e.g., 0.1-5 mg/kg).[15]
-
To investigate interactions, a pressor agent like phenylephrine can be administered before and after this compound.
-
-
Data Analysis: Analyze the changes in resting MAP and HR, as well as the potentiation or inhibition of responses to other vasoactive agents.
Supporting Data: Cardiovascular Effects of this compound
A study in anesthetized rabbits showed that this compound (0.1-5 mg/kg i.v.) caused dose-dependent reductions in resting heart rate.[15] The highest dose (5 mg/kg) also reduced resting mean arterial blood pressure and significantly enhanced the pressor response to phenylephrine.[15]
Investigating Serotonin's Influence on Gastrointestinal Motility
Serotonin is a key regulator of gastrointestinal motility. This compound can be employed to investigate the role of specific 5-HT receptors in this process.
Experimental Protocol: In Vivo Intestinal Motility in Dogs
-
Animal Model: Utilize conscious dogs equipped with chronic Thiry-Vella loops of the proximal jejunum to monitor intestinal handling of water and electrolytes, as well as motility.[16]
-
Perfusion and Monitoring: Perfuse the loop with a neutral isosmotic solution containing a non-absorbable marker. Monitor intestinal motility using appropriate recording devices.
-
Induction of Hyperserotoninemia: Infuse serotonin intravenously (e.g., 30 µg/kg/min) to induce a state of hyperserotoninemia, characterized by changes in secretion and motility.[16]
-
Antagonist Administration:
-
Data Analysis: Quantify the changes in water and electrolyte secretion/absorption and motility patterns in response to serotonin and the subsequent administration of the antagonists.
Comparative Data: Effects on Serotonin-Induced Intestinal Secretion in Dogs
| Treatment | Effect on Water Secretion | Effect on Motility |
| Serotonin Infusion (30 µg/kg/min) | Significant increase in secretion[16] | Increased motility[16] |
| + Ketanserin (33 µg/kg/min) | Significant reduction in secretion[16] | Reduced motor activity[16] |
| + this compound (33 µg/kg/min) | No significant effect on secretion[16] | - |
Table 4: Comparative Effects on Serotonin-Induced Intestinal Secretion
Visualizing Serotonergic Pathways and Experimental Logic
To further elucidate the complex interactions of this compound and other serotonergic agents, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified serotonin signaling pathway showing synthesis, reuptake, and receptor targets for various drugs.
References
- 1. d-nb.info [d-nb.info]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. ihs-headache.org [ihs-headache.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A paradox: the 5-HT2-receptor antagonist ketanserin restores the 5-HT-induced contraction depressed by this compound in large coronary arteries of calf. Allosteric regulation of 5-HT2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDL 72222, ketanserin, and this compound pretreatments fail to alter breaking points on a progressive ratio schedule reinforced by intravenous cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A single-blind comparison of intravenous ondansetron, a selective serotonin antagonist, with intravenous metoclopramide in the prevention of nausea and vomiting associated with high-dose cisplatin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and chronic effects of serotonin (5HT) antagonists on serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents | Semantic Scholar [semanticscholar.org]
- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of ergotamine and this compound on serotonin metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultra-low doses of methamphetamine suppress 5-hydroxytryptophan-induced head-twitch response in mice during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effects of ketanserin, atropine and this compound on the gastrointestinal effects of hyperserotoninemia in the awake dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methysergide's Effects Across Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacological effects of Methysergide across various animal species. This document summarizes key experimental findings, presents quantitative data in structured tables for ease of comparison, and details the experimental protocols utilized in these studies.
This compound, a semi-synthetic ergot alkaloid, has been a subject of extensive research due to its significant interactions with the serotonergic system. Its primary clinical application has been in the prophylaxis of migraine and cluster headaches. Understanding its diverse effects in different animal models is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved safety and efficacy profiles. This guide synthesizes data from studies on dogs, cats, rabbits, monkeys, rats, mice, and guinea pigs to provide a comparative perspective on its pharmacodynamics and pharmacokinetics.
Pharmacodynamic Effects: A Species-Specific Profile
This compound exhibits a complex pharmacological profile, acting as both an antagonist and a partial agonist at various serotonin (5-HT) receptor subtypes. Its effects on vascular and non-vascular smooth muscle, as well as the central nervous system, vary considerably among different animal species.
Vasoconstrictor Effects
A hallmark of this compound's activity is its ability to induce vasoconstriction, particularly in the carotid vascular bed. This effect is believed to be central to its anti-migraine efficacy. However, the potency and underlying receptor mechanisms show species-specific variations.
In dogs, this compound is a potent vasoconstrictor of the external carotid artery.[1] This effect is primarily mediated by the activation of 5-HT1B/1D receptors.[1] Studies in cats and monkeys have also demonstrated a selective vasoconstrictor action in the carotid vascular bed. In contrast, in the rabbit ear artery, this compound induces a biphasic vasoconstrictor response.
| Species | Vascular Bed | Key Findings | Reference |
| Dog | External Carotid Artery | Potent vasoconstriction mediated by 5-HT1B/1D receptors. | [1] |
| Cat | Carotid Vascular Bed | Selective vasoconstrictor action. | |
| Monkey | Cranial Circulation | Weak and transient cranial vasoconstriction. | |
| Rabbit | Ear Artery | Biphasic vasoconstrictor response. |
Effects on Non-Vascular Smooth Muscle
The effects of this compound on non-vascular smooth muscle, such as the gastrointestinal tract, have been extensively studied, particularly in the guinea pig ileum. In this preparation, this compound acts as an antagonist at 5-HT2A receptors, inhibiting serotonin-induced contractions.
| Species | Tissue | Key Findings | Reference |
| Guinea Pig | Ileum | Antagonism of 5-HT-induced contractions. | |
| Human | Gastrointestinal Smooth Muscle | Antagonizes the effects of serotonin.[2] |
Central Nervous System (CNS) Effects
This compound's influence on the CNS is complex and not fully elucidated. In rats, it has been shown to alter serotonin metabolism in the brain, leading to a reduction in whole brain 5-HT levels and an increased turnover rate. In mice, chronic treatment with this compound leads to a selective and dose-dependent decrease in 5-HT2 receptors in the cerebral cortex.[1]
| Species | CNS Effect | Key Findings | Reference |
| Rat | Brain Serotonin Metabolism | Decreased whole brain 5-HT levels and increased turnover. | |
| Mouse | Cerebral Cortex 5-HT2 Receptors | Dose-dependent decrease in 5-HT2 receptors with chronic treatment.[1] |
Pharmacokinetic Profile: A Comparative Overview
The absorption, distribution, metabolism, and excretion of this compound also exhibit significant inter-species differences. A crucial aspect of its metabolism is the conversion to its active metabolite, methylergometrine.[2]
| Species | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| Human | Oral | Bioavailability: ~13% (due to high first-pass metabolism). This compound is extensively metabolized to methylergometrine.[2] | |
| Dog | Oral / IV | Following oral and IV administration, large amounts of methylergometrine are found in the plasma, with low and transient levels of the parent drug. | |
| Rat | Intraperitoneal | Rapid alteration of 5-HT metabolism observed within 30 minutes. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of this compound's dual action on 5-HT receptors.
Caption: Experimental workflow for assessing this compound-induced vasoconstriction.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
In Vitro Vasoconstriction Assay (Dog Carotid Artery)
-
Animal Preparation: An adult mongrel dog is anesthetized with sodium pentobarbital.
-
Vessel Isolation: The common carotid artery is carefully dissected and isolated.
-
Preparation of Arterial Rings: The artery is cut into rings of approximately 3-4 mm in length.
-
Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O2 - 5% CO2 mixture.
-
Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2 grams.
-
Drug Administration: Cumulative concentration-response curves to this compound are obtained by adding the drug in a stepwise manner.
-
Data Recording and Analysis: The isometric tension is recorded using a force-displacement transducer. The data is analyzed to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Guinea Pig Ileum Contraction Assay
-
Animal Euthanasia and Tissue Dissection: A guinea pig is euthanized by cervical dislocation. A segment of the terminal ileum is isolated and placed in Tyrode's solution.
-
Preparation of Ileum Segments: The lumen of the ileum is gently flushed, and segments of 2-3 cm are cut.
-
Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 gram.
-
Induction of Contraction: A submaximal contraction is induced by adding serotonin to the organ bath.
-
Antagonist Application: Increasing concentrations of this compound are added to the bath to determine its inhibitory effect on the serotonin-induced contraction.
-
Data Analysis: The IC50 value (the concentration of antagonist that inhibits the agonist response by 50%) is calculated.
Radioligand Binding Assay (Rat Brain Tissue)
-
Tissue Preparation: Rat brains are rapidly removed and the cerebral cortex is dissected on ice.
-
Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifugation: The homogenate is centrifuged, and the resulting pellet (containing cell membranes) is washed and resuspended in fresh buffer.
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the Ki value (inhibitory constant) of this compound for the specific receptor subtype.
This guide provides a foundational understanding of the comparative pharmacology of this compound. The presented data and protocols are intended to aid researchers in designing and interpreting future studies aimed at exploring the therapeutic potential of serotonergic agents.
References
- 1. Canine external carotid vasoconstriction to this compound, ergotamine and dihydroergotamine: role of 5-HT1B/1D receptors and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiating effect of this compound on norepinephrine-induced constriction of the isolated internal carotid artery of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methysergide and Cyproheptadine as Serotonin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two well-known serotonin antagonists, methysergide and cyproheptadine. Both compounds have been utilized in research and clinical settings for their ability to block the action of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter involved in a vast array of physiological and pathological processes. This comparison focuses on their receptor binding profiles, functional potencies, and the experimental methodologies used to determine these characteristics.
Introduction to the Antagonists
This compound , a semi-synthetic ergot alkaloid, has historically been used for the prophylaxis of migraine and cluster headaches. Its therapeutic effects are primarily attributed to its antagonist activity at 5-HT2 receptors. However, it also exhibits a complex pharmacology, acting as an agonist at other 5-HT receptor subtypes.
Cyproheptadine is a first-generation antihistamine with potent anti-serotonergic properties. It is a non-selective antagonist at several serotonin receptor subtypes and is also known for its anticholinergic and calcium channel blocking activities. Clinically, it has been used for allergic reactions, appetite stimulation, and in the management of serotonin syndrome.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound for its receptor is a primary determinant of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will bind to half of the available receptors at equilibrium in the absence of an agonist or other competitor. A lower Ki value indicates a higher binding affinity.
The following table summarizes the comparative binding affinities of this compound and cyproheptadine for human 5-HT1A and 5-HT2A receptors, as determined by radioligand binding assays on human frontal cortex membranes.
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| This compound | ~100 | 1 - 10 |
| Cyproheptadine | ~100 | 1 - 10 |
Data sourced from a study analyzing antimigraine agent interactions with 5-HT receptor subtypes in human brain tissue.
As the data indicates, both this compound and cyproheptadine exhibit high affinity for the 5-HT2A receptor, with Ki values in the low nanomolar range. Their affinity for the 5-HT1A receptor is considerably lower.
Serotonin Receptor Signaling Pathways
To understand the functional consequences of receptor antagonism, it is crucial to visualize the signaling pathways initiated by serotonin receptor activation.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding triggers a cascade of intracellular events leading to cellular excitation.
Evaluating the Specificity of Methysergide in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methysergide, a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of migraine and cluster headaches. Its therapeutic efficacy is attributed to its complex pharmacology, primarily centered around the serotonergic system. However, its use has been limited by a lack of specificity, leading to a range of side effects. This guide provides an objective comparison of this compound's performance with other serotonin receptor modulators, supported by experimental data, to aid researchers in its appropriate use and in the development of more specific therapeutic agents.
Mechanism of Action and Receptor Profile
This compound's biological effects are not solely its own. It is a prodrug that is extensively metabolized in the liver to its major active metabolite, methylergometrine. Both compounds exhibit a broad spectrum of activity at various G-protein coupled receptors (GPCRs), primarily targeting serotonin (5-HT) receptors, but also interacting with dopamine and adrenergic receptors.
Comparative Receptor Binding Affinities
The specificity of a compound is determined by its affinity for its intended target versus off-target receptors. The following table summarizes the receptor binding affinities (Ki, in nM) of this compound, its active metabolite methylergometrine, and other serotonin receptor modulators used in migraine treatment. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Methylergometrine (Ki, nM) | Pizotifen (Ki, nM) | Cyproheptadine (Ki, nM) | Sumatriptan (Ki, nM) |
| Serotonin (5-HT) | |||||
| 5-HT1A | ~100 | High Affinity | ~100 | ~100 | Modest Affinity |
| 5-HT1B | Agonist | 10x more potent agonist than this compound | - | - | High Affinity (Agonist) |
| 5-HT1D | Agonist | 10x more potent agonist than this compound | - | - | High Affinity (Agonist) |
| 5-HT2A | 1 - 10 (Antagonist) | Potent Agonist | High Affinity (Antagonist) | 1 - 10 (Antagonist) | - |
| 5-HT2B | Potent Antagonist | Agonist | High Affinity (Antagonist) | High Affinity (Antagonist) | Modest Affinity |
| 5-HT2C | Potent Antagonist | Agonist | High Affinity (Antagonist) | High Affinity (Antagonist) | - |
| Dopamine | |||||
| D2 | - | High Affinity | Binds to Dopamine Receptors | - | - |
| Adrenergic | |||||
| α1 | - | Binds to α-adrenergic receptors | Binds to α1-adrenergic receptors | - | - |
| α2 | - | Binds to α-adrenergic receptors | Binds to α2-adrenergic receptors | - | - |
| Histamine | |||||
| H1 | - | - | Antagonist | High Affinity (Antagonist) | - |
| Muscarinic | |||||
| M1, M2, M3 | - | - | Non-selective Antagonist | High Affinity (Non-selective Antagonist) | - |
Signaling Pathways and Experimental Workflows
The interaction of these drugs with their target receptors initiates downstream signaling cascades that ultimately mediate their therapeutic and adverse effects.
Key Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug to a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors).
-
Unlabeled competitor drug (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor drug.
-
Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined and used to calculate the Ki (inhibitory constant).
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors, such as the 5-HT2A receptor.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells with 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist (e.g., serotonin).
-
Antagonist (e.g., this compound).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye. The dye will enter the cells and become fluorescent upon binding to calcium.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using the plate reader.
-
Compound Addition: Add the antagonist (e.g., this compound) at various concentrations to the wells and incubate.
-
Agonist Stimulation and Measurement: Add a fixed concentration of the agonist (e.g., serotonin) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the release of intracellular calcium. Plot the peak fluorescence response against the concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Comparative Analysis
This compound: Exhibits high affinity for 5-HT2 receptors, acting as an antagonist. However, its active metabolite, methylergometrine, is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and also interacts with dopaminergic and adrenergic receptors. This complex and opposing pharmacology likely contributes to both its therapeutic effects and its side effect profile, including the risk of fibrosis.
Pizotifen and Cyproheptadine: These are also broad-spectrum antagonists, with high affinity for 5-HT2 receptors, but also significant activity at histamine H1 and muscarinic receptors.[1][2] Their sedative effects are attributed to their antihistaminic properties.
Sumatriptan: In contrast, Sumatriptan is a highly selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[3] This specificity is thought to be responsible for its efficacy in the acute treatment of migraine with a more favorable side-effect profile compared to the older, less specific ergot alkaloids.[1]
Conclusion
The evaluation of this compound's specificity in complex biological systems reveals a compound with a multifaceted and somewhat paradoxical pharmacological profile. Its nature as a prodrug, yielding an active metabolite with a different and broader receptor interaction profile, underscores the challenge in predicting its net effect. While its potent 5-HT2 receptor antagonism is a key feature, its lack of selectivity, particularly of its metabolite, for other serotonin receptor subtypes as well as dopaminergic and adrenergic receptors, is a significant concern.
In comparison, newer agents like the triptans demonstrate the clinical advantages of a more targeted approach, focusing on specific 5-HT receptor subtypes. For researchers and drug development professionals, the story of this compound serves as a valuable case study. It highlights the importance of comprehensive receptor profiling, including the characterization of active metabolites, in the early stages of drug discovery. The experimental protocols outlined in this guide provide a framework for conducting such evaluations, ultimately paving the way for the development of safer and more effective therapies.
References
- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From serotonin receptor classification to the antimigraine drug sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methysergide: A Procedural Guide for Laboratory Professionals
The proper disposal of methysergide, a semi-synthetic ergot alkaloid, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As pharmaceutical waste, its disposal is governed by stringent federal and state regulations. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
Waste Characterization and Regulatory Overview
All pharmaceutical waste must be evaluated to determine if it qualifies as hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] this compound is not explicitly a P- or U-listed hazardous waste. However, it must be evaluated for the four hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity. Given the potent biological activity of ergot alkaloids, a conservative approach is to manage this compound as a hazardous waste unless a formal hazardous waste determination proves otherwise.
Healthcare facilities and laboratories must comply with the EPA's Subpart P regulations, which specifically address the management of hazardous waste pharmaceuticals.[2][3] A key provision of this rule is the ban on sewering (flushing) hazardous pharmaceutical waste.[2][4] Additionally, if this compound is considered a controlled substance, disposal must also adhere to regulations set by the Drug Enforcement Administration (DEA).[5]
Step-by-Step Disposal Protocol for this compound Waste
Objective: To safely segregate, contain, and dispose of this compound waste in compliance with environmental and safety regulations.
Materials:
-
Designated, leak-proof, and sealable hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Spill containment kit
Procedure:
-
Segregation:
-
At the point of generation, immediately segregate this compound waste from all other waste streams, including regular trash, sharps, and non-hazardous chemical waste.
-
This includes expired or unused pure this compound, contaminated lab materials (e.g., weighing boats, contaminated PPE, wipes), and solutions containing this compound.
-
-
Containment:
-
Place all this compound waste into a designated, properly functioning, and compatible hazardous waste container. The container must be rigid, leak-proof, and have a secure lid.
-
For liquid waste, ensure the container is chemically compatible and has adequate headspace to accommodate expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
The name and contact information of the generating laboratory or department.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [2][4] This practice is prohibited for hazardous pharmaceutical waste.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[6]
-
These contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common treatment method for pharmaceutical waste is incineration.[2]
-
-
Spill Management:
-
In the event of a spill, contain it immediately using a chemical spill kit.
-
All materials used for spill cleanup must be collected and managed as non-creditable hazardous waste pharmaceuticals.[7]
-
Follow your institution's specific spill response procedures.
-
Data Presentation
While specific disposal concentration limits for this compound are not defined, its classification as potentially hazardous waste is guided by the RCRA characteristics summarized below. A waste determination must be conducted to see if the waste exhibits any of these properties.
| RCRA Characteristic | EPA Waste Code | Description | Relevance to Pharmaceutical Waste |
| Ignitability | D001 | Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire through specific conditions, or are ignitable compressed gases/oxidizers. | Relevant for alcohol-containing formulations or certain aerosol products. |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate. | Relevant for highly acidic or basic drug formulations. |
| Reactivity | D003 | Wastes that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction. | Less common for finished drug products but must be considered. |
| Toxicity | D004 - D043 | Waste that, when tested using the Toxicity Characteristic Leaching Procedure (TCLP), has a leachate concentration of specific contaminants at or above regulatory levels. | The most likely characteristic for potent pharmaceuticals if they contain contaminants listed in the regulation (e.g., certain heavy metals or pesticides).[8] |
Experimental Protocols & Visualizations
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. michigan.gov [michigan.gov]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling Methysergide
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Methysergide. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection is used. The following table summarizes the minimum required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side-shields or Face Shield | Must be worn at all times to protect against splashes and airborne particles. Safety glasses should conform to EN 166 (EU) or be NIOSH-approved (US).[1] |
| Hand Protection | Chemical-resistant gloves | Disposable, chemical-impermeable gloves should be worn.[1] Gloves must be inspected before use and changed immediately if contaminated. Hands should be washed and dried after handling.[1] For prolonged contact, consider double-gloving.[2] |
| Body Protection | Laboratory Coat | A fire/flame resistant and impervious lab coat should be worn to protect skin and clothing from contamination.[1] |
| Respiratory Protection | Full-face Respirator or N95 Respirator | Recommended when handling the compound as a powder or when there is a risk of aerosol generation.[1] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] |
| Foot Protection | Closed-toe shoes | Required to protect against spills and falling objects. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its key hazard information.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity - Oral |
| Danger | H301: Toxic if swallowed[1] |
Operational Plan for Handling
Follow these step-by-step procedures to ensure the safe handling of this compound.
1. Preparation and Storage:
-
Handle this compound in a well-ventilated area.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
2. Handling:
3. Emergency Procedures (Spill):
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
The following diagram outlines the workflow for responding to a this compound spill.
Caption: Workflow for this compound spill response.
Disposal Plan
Expired or waste this compound must be disposed of carefully, taking into consideration applicable DEA, EPA, and FDA regulations.[3] It is inappropriate to dispose of this pharmaceutical by flushing it down the toilet or discarding it in the trash.[3]
Recommended Disposal Methods:
-
Return to Manufacturer: If possible, return the pharmaceutical to the manufacturer for proper disposal. Ensure the material is properly labeled and securely packaged.[3]
-
Licensed Medical Waste Contractor: Alternatively, the waste pharmaceutical should be labeled, securely packaged, and transported by a state-licensed medical waste contractor for disposal.[3]
-
Household Disposal (for small quantities from personal use): If take-back programs are unavailable, remove the medicine from its original container and mix it with an undesirable substance like used coffee grounds or kitty litter.[4] Place the mixture in a sealed bag or container before disposing of it in the household trash.[4][5] Scratch out all personal information on the prescription label.[4][5] Do not flush down the sink or toilet unless specifically instructed to do so by the labeling, and ensure compliance with local regulations.[4]
It is strongly recommended to take unwanted medicines to a local community pharmacy, many of which have collection bins for safe disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
